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  • Product: D-Arabinose-3-13C

Core Science & Biosynthesis

Foundational

Technical Monograph: Molecular Structure and Isotopic Labeling of D-Arabinose-3-13C

[1] Executive Summary D-Arabinose-3-13C is a stable isotope-labeled aldopentose used primarily as a metabolic tracer in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic flux analys...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

D-Arabinose-3-13C is a stable isotope-labeled aldopentose used primarily as a metabolic tracer in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic flux analysis (MFA).[1] Unlike uniformly labeled (


) isotopologues, the position-specific labeling at Carbon-3 (C3) provides a unique spectral signature that survives specific enzymatic cleavages in the Pentose Phosphate Pathway (PPP), allowing researchers to distinguish between oxidative and non-oxidative metabolic branches with high resolution.[1]

This guide details the molecular architecture, chemo-enzymatic synthesis via chain shortening, and the critical application of D-Arabinose-3-13C in elucidating central carbon metabolism.[1]

Molecular Architecture and Spectral Signature[2]

Structural Dynamics

D-Arabinose (


) exists in solution as a dynamic equilibrium of four cyclic hemiacetals and a trace amount of the open-chain aldehyde form.[1] The C3 position is chemically significant as it sits at the center of the carbon backbone, making it less susceptible to terminal metabolic truncation than C1 or C5.

Tautomeric Equilibrium Distribution (in


 at 30°C): 
  • 
    -D-Arabinopyranose:  ~60% (Dominant conformer, 
    
    
    
    chair)[1]
  • 
    -D-Arabinopyranose:  ~35%[1]
    
  • 
    -D-Arabinofuranose:  ~2-3%[1]
    
  • 
    -D-Arabinofuranose:  ~2-3%[1]
    
Isotopic Signature (NMR)

The introduction of


 at position 3 drastically alters the NMR profile.[1] In a standard proton-decoupled 

-NMR spectrum, the natural abundance signals (1.1%) are overshadowed by the enriched C3 peak.[1]
Carbon PositionApprox.[1][2][3][4][5][6] Shift (

, ppm)
Multiplicity w/ C3-LabelStructural Insight
C1 (Anomeric) 97.0 (

-pyr) / 103.0 (

-pyr)
SingletFar removed from C3; no

coupling.[1]
C2 72.5DoubletShows strong

coupling (~40-45 Hz).[1]
C3 (

-Enriched)
73.8 (

) / 69.5 (

)
Enhanced Singlet Primary diagnostic peak.
C4 69.0DoubletShows strong

coupling.[1]
C5 67.0SingletWeak long-range coupling may be observed.[1]

Note: Chemical shifts are approximate relative to TSP in


. The splitting of C2 and C4 signals into doublets confirms the successful incorporation of the label at C3.

Synthetic Pathway: The Ruff Degradation Protocol

While total synthesis is possible, the most authoritative and stereochemically secure route to D-Arabinose-3-13C involves the chain shortening (degradation) of D-Glucose-4-13C .[1] This approach preserves the stereochemistry of the remaining chiral centers.

Retrosynthetic Logic

The Ruff degradation removes the C1 carbon of an aldose as


.[7]
  • Precursor: D-Glucose-4-13C (commercially available or synthesized via gluconeogenesis).[1]

  • Transformation:

    • Glucose C1

      
       Lost as 
      
      
      
      .[1]
    • Glucose C2

      
       Becomes Arabinose C1.[1]
      
    • Glucose C3

      
       Becomes Arabinose C2.[1]
      
    • Glucose C4 (

      
      ) 
      
      
      
      Becomes Arabinose C3 (
      
      
      ).
      [1]
Experimental Protocol

Safety Note: This protocol involves bromine (


) and hydrogen peroxide (

).[1] Perform all steps in a functioning fume hood.
Step 1: Oxidation to D-Gluconic Acid-4-13C[1]
  • Dissolve 1.0 g of D-Glucose-4-13C in 10 mL of water.

  • Add barium carbonate (

    
    , 1.5 eq) to buffer the solution.[1]
    
  • Dropwise add bromine water (

    
    , 1.1 eq) at 0°C.
    
  • Stir at room temperature for 24 hours. The disappearance of the aldehyde signal (by TLC) indicates completion.

  • Remove excess bromine by aeration (bubbling

    
    ).[1]
    
  • Filter the solution to remove barium salts. Pass through a cation exchange resin (H+ form) to obtain free D-Gluconic Acid-4-13C .[1]

Step 2: Ruff Degradation (Oxidative Decarboxylation)[1]
  • Neutralize the gluconic acid solution with Calcium Carbonate (

    
    ) to form Calcium Gluconate.[1]
    
  • Add Ferric Acetate (

    
    ) or Ferric Sulfate as a catalyst (approx 5 mol%).[1]
    
  • Heat the solution to 45-50°C.

  • Add 30% Hydrogen Peroxide (

    
    ) dropwise.[1] The reaction will effervesce as 
    
    
    
    is released.
    • Critical Control Point: Monitor pH; maintain between 6.0 and 7.0 to prevent deep degradation.

  • Once gas evolution ceases, filter the mixture.

  • Purify the crude D-Arabinose-3-13C using ion-exchange chromatography (Dowex 50W) to remove iron salts and unreacted gluconate.[1]

  • Lyophilize to yield the final white solid.

Pathway Visualization

RuffDegradation cluster_legend Carbon Fate Tracking Glucose D-Glucose-4-13C (Aldohexose) Gluconic D-Gluconic Acid-4-13C (Aldonic Acid) Glucose->Gluconic Oxidation (Br2 / H2O) Intermediate Fe(III)-Peroxide Complex Gluconic->Intermediate Fe(III) / H2O2 Arabinose D-Arabinose-3-13C (Aldopentose) Intermediate->Arabinose Decarboxylation CO2 CO2 (from C1) Intermediate->CO2 Legend Glucose C4 (Labeled) -> Arabinose C3 (Labeled) Glucose C1 -> Lost

Figure 1: The Ruff Degradation pathway converting D-Glucose-4-13C to D-Arabinose-3-13C.[1][8] The C4 label of the hexose translates directly to the C3 position of the pentose.

Application: Metabolic Flux Analysis (MFA)[1][11][12]

The Pentose Phosphate Pathway (PPP) Problem

In metabolic engineering, distinguishing between the Oxidative PPP (which generates NADPH) and the Non-Oxidative PPP (which generates precursor metabolites) is difficult with U-13C glucose because the scrambling of carbons by Transketolase (TK) and Transaldolase (TA) is complex.[1]

Why D-Arabinose-3-13C?

When D-Arabinose-3-13C enters the cell (often via the araBAD operon in bacteria), it is phosphorylated to D-Ribulose-5-Phosphate-3-13C .[1]

  • Oxidative Branch Entry: If the cell routes carbon backwards through gluconeogenesis to G6P and then down the oxidative PPP, C1 is lost. However, the C3 label remains internal.

  • Non-Oxidative Scrambling:

    • Transketolase Reaction 1:

      
      [1]
      
    • The C3 label of the pentose becomes C5 of Sedoheptulose-7P and C1 of Glyceraldehyde-3P .

This specific redistribution pattern allows MFA algorithms to mathematically constrain the flux values for the reversible non-oxidative branch, providing higher precision than uniform labeling.

Metabolic Fate Diagram

MFA_Logic Ara D-Arabinose-3-13C Ru5P Ribulose-5P (C3*) Ara->Ru5P Kinase/Isomerase X5P Xylulose-5P (C3*) Ru5P->X5P Epimerase R5P Ribose-5P (C3*) Ru5P->R5P Isomerase S7P Sedoheptulose-7P (Label at C5) X5P->S7P Transketolase (Transfer C1-C2) G3P Glyceraldehyde-3P (Label at C1) X5P->G3P Transketolase Note The C3 label is NOT transferred. It remains on the acceptor skeleton. X5P->Note R5P->S7P Transketolase (Transfer C1-C2) R5P->G3P Transketolase

Figure 2: Metabolic fate of the C3 label in the Non-Oxidative Pentose Phosphate Pathway. The label position shifts to C1 of trioses and C5 of heptoses, creating a distinct mass isotopomer distribution.

References

  • Ruff Degradation Mechanism: Stapley, J. A., & BeMiller, J. N. (2007).[1][7][8] The Ruff degradation: a review of previously proposed mechanisms with evidence that the reaction proceeds by a Hofer–Moest-type reaction. Carbohydrate Research, 342(3), 407–418.[1][7] [Link][1]

  • NMR of Carbohydrates: Roslund, M. U., et al. (2008).[1] Complete assignment of the 1H and 13C NMR spectra of D-arabinose and L-arabinose. Magnetic Resonance in Chemistry. [Link]

  • Metabolic Flux Analysis (PPP): Crown, S. B., & Antoniewicz, M. R. (2013).[1] Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering, 20, 42-48.[1] [Link][1]

  • Isotopic Labeling Strategies: Buescher, J. M., et al. (2015).[1] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.[1] [Link][1]

Sources

Exploratory

Metabolic Tracing with D-Arabinose-3-13C: Probing Mycobacterial Cell Walls and Pentose Phosphate Flux

Executive Summary The utilization of D-Arabinose-3-13C as a stable isotope tracer represents a high-precision strategy for dissecting complex carbohydrate metabolism, specifically within the Pentose Phosphate Pathway (PP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of D-Arabinose-3-13C as a stable isotope tracer represents a high-precision strategy for dissecting complex carbohydrate metabolism, specifically within the Pentose Phosphate Pathway (PPP) and the biosynthesis of bacterial cell envelope components. Unlike universally labeled precursors (


), the site-specific 3-13C isotopomer acts as a "mechanistic probe," allowing researchers to distinguish between oxidative decarboxylation and non-oxidative carbon scrambling.

This guide details the biosynthetic fate of D-Arabinose-3-13C in two critical contexts:

  • Mycobacterial Cell Wall Assembly: Tracking the incorporation into Arabinogalactan (AG) and Lipoarabinomannan (LAM), key targets for anti-tuberculosis drugs (e.g., Ethambutol).

  • Central Carbon Metabolism: Elucidating flux distribution through Transketolase (TK) and Transaldolase (TA) reactions via positional isotopomer analysis.

Section 1: The Isotopic Signature & Mechanistic Utility

Why D-Arabinose-3-13C?

In metabolic flux analysis (MFA), the choice of label position dictates the resolution of the experiment. D-Arabinose enters metabolism primarily by conversion to D-Ribulose-5-Phosphate (Ru5P). The C3 position is chemically unique because it serves as the "pivot point" in pentose interconversions.

  • In Isomerization (Ru5P

    
     R5P):  The label remains at C3.
    
  • In Epimerization (Ru5P

    
     Xu5P):  The label remains at C3.
    
  • In Transketolase (TK) Reactions: This is the critical differentiator. TK transfers a C2-ketol unit (C1-C2). The C3 of the donor pentose (Xylulose-5P) becomes the C1 of the product triose (Glyceraldehyde-3-P).

  • In Transaldolase (TA) Reactions: TA transfers a C3-dihydroxyacetone unit.

By feeding D-Arabinose-3-13C, researchers can quantify the contribution of the non-oxidative PPP to triose pools by monitoring the appearance of [1-13C]-Glyceraldehyde-3-P , a transformation that cannot be distinguished using C1 or C5 labels alone.

Section 2: Core Biosynthetic Pathways

Pathway A: The Mycobacterial DPA Pathway (Drug Discovery Focus)

In Mycobacterium tuberculosis (Mtb) and M. smegmatis, D-Arabinose is the sole precursor for the arabinan domains of AG and LAM. While Mtb typically synthesizes D-Arabinose de novo from glucose via the Decaprenylphosphoryl-D-ribose (DPR)


 Decaprenylphosphoryl-D-arabinose (DPA)  pathway, exogenous feeding of labeled D-Arabinose allows for "pulse-chase" analysis of cell wall turnover.

Mechanism:

  • Uptake: D-Arabinose-3-13C is transported into the cell (putative sugar transporters).

  • Activation: Kinase activity phosphorylates it to D-Arabinose-5-P.

  • Isomerization: D-Arabinose-5-P isomerase (KdsD homolog) converts it to D-Ribulose-5-P.[1]

  • Epimerization & Lipid Linking: The label enters the DprE1/DprE2 complex, eventually forming Decaprenylphosphoryl-D-Arabinose (DPA) .

  • Polymerization: DPA donates the arabinofuranosyl residue to the growing AG/LAM chain.

Result: The C3 label is incorporated into the furanose rings of the cell wall. NMR analysis of the extracted cell wall will show specific enhancement of the ring C3 signal, verifying the integrity of the arabinan synthesis machinery.

Pathway B: The Pentose Phosphate Scrambling Logic

When D-Arabinose-3-13C is catabolized for energy or nucleotide synthesis, it enters the PPP. The diagram below illustrates the fate of the C3 label during the critical Transketolase scrambling event.

Visualization: 13C Scrambling in Non-Oxidative PPP

PPP_Scrambling cluster_inputs Input: D-Arabinose-3-13C DAra D-Arabinose (C3 Labeled) Ru5P D-Ribulose-5-P (C3 Labeled) DAra->Ru5P Isomerase Xu5P D-Xylulose-5-P (Donor, C3 Labeled) Ru5P->Xu5P Epimerase R5P D-Ribose-5-P (Acceptor, C3 Labeled) Ru5P->R5P Isomerase TK Transketolase (TK) Transfers C1-C2 Xu5P->TK R5P->TK GAP Glyceraldehyde-3-P (Label shifts to C1) TK->GAP C3 of Xu5P -> C1 of GAP S7P Sedoheptulose-7-P (Label at C5) TK->S7P C3 of R5P -> C5 of S7P

Figure 1: The metabolic fate of the C3 label. Note how the Transketolase reaction splits the pentose, shifting the C3 label of the donor (Xu5P) to the C1 position of the triose product (GAP).

Section 3: Experimental Framework

To ensure data integrity (E-E-A-T), the following protocol uses a self-validating "internal standard" approach where the natural abundance of carbon serves as the baseline.

Protocol 1: Pulse-Chase Labeling in Mycobacteria

Objective: Determine the turnover rate of the arabinan domain in the cell wall.

  • Culture Preparation:

    • Inoculate M. smegmatis mc²155 in Middlebrook 7H9 broth (supplemented with ADC).

    • Grow to mid-log phase (

      
      ).
      
  • Starvation Step:

    • Wash cells 2x with PBS. Resuspend in minimal media (Sauton’s) without glucose for 1 hour to deplete intracellular carbon pools.

  • Pulse Feeding:

    • Add D-Arabinose-3-13C (final conc. 5 mM) as the sole carbon source.

    • Incubate for 4 hours (Pulse).

  • Chase (Optional):

    • Add excess unlabeled Glucose (50 mM) and sample at t=0, 2, 4, 8 hours.

  • Quenching & Extraction:

    • Rapid Quench: Pour culture directly into liquid nitrogen-cooled methanol (60% v/v, -40°C).

    • Lysis: Bead beating or sonication.

    • Cell Wall Isolation: Centrifuge (27,000 x g), resuspend pellet in 2% SDS, boil for 1 hr (removes non-covalently bound lipids/proteins).

    • Hydrolysis: Treat the insoluble cell wall material (Arabinogalactan-Peptidoglycan complex) with 2M TFA at 100°C for 2 hours to release monosaccharides.

Protocol 2: Analytical Detection (GC-MS)

Objective: Quantify Mass Distribution Vectors (MDVs).[2]

  • Derivatization: Convert hydrolyzed sugars to Aldonitrile Acetates .

    • Why? This derivative preserves the carbon skeleton and yields distinct fragments for C1-C3 vs C4-C5, allowing precise localization of the label.

    • Reagents: Hydroxylamine HCl in pyridine (90°C, 30 min) followed by Acetic Anhydride (90°C, 30 min).

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent.

    • Carrier Gas: Helium (1 mL/min).

    • Ionization: Electron Impact (EI, 70eV).

  • Data Analysis:

    • Monitor the fragment ions for Arabinose and Glyceraldehyde derivatives.

    • Calculate Fractional Labeling (FL) using the equation:

      
      
      Where 
      
      
      
      is the abundance of the isotopomer with
      
      
      labeled carbons, and
      
      
      is the number of carbons.

Section 4: Data Interpretation & Troubleshooting

Interpreting the Scramble

The table below guides the interpretation of GC-MS data derived from the cytosolic pool (soluble metabolites) versus the cell wall hydrolysate.

Metabolite DetectedIsotope Pattern (Major)Mechanistic Implication
D-Arabinose (Cell Wall) M+1 (Position 3)Direct incorporation via DPA pathway (Anabolic).
Glyceraldehyde-3-P M+1 (Position 1)Active Non-Oxidative PPP flux via Transketolase.
Fructose-6-P M+1 (Position 1 or 3)Recycling of trioses back to hexoses (Gluconeogenesis).
Pyruvate M+1 (Position 1)Glycolytic breakdown of GAP derived from D-Ara.
Troubleshooting Low Incorporation
  • Issue: Low signal in cell wall fractions.

  • Cause: M. tuberculosis has robust de novo synthesis of DPA from glucose, which dilutes the exogenous tracer.

  • Solution: Use a

    
    ponA  or 
    
    
    
    dprE1
    (conditional) mutant if available, or increase the ratio of labeled D-Ara to competing carbon sources. Ensure the strain expresses an arabinose transporter (some clinical isolates vary in transport efficiency).

References

  • Wolucka, B. A., et al. (1994). Decaprenylphosphoryl Arabinofuranose, the Donor of the D-Arabinofuranosyl Residues of Mycobacterial Arabinan. Journal of Biological Chemistry.[3][4] Retrieved from [Link]

  • Kaur, D., et al. (2009). The Mycobacterial cell wall and pathway for DPA biosynthesis.[5] PLOS ONE.[5] Retrieved from [Link]

  • Meredith, T. C., & Woodard, R. W. (2005). Arabinose 5-phosphate isomerase (KdsD) is required for virulence in Burkholderia pseudomallei. Journal of Bacteriology. Retrieved from [Link]

  • Fonseca, C., et al. (2007).[6] Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate L-Arabinose Metabolism in Yeasts.[6][7] Applied and Environmental Microbiology.[6] Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C Metabolic Flux Analysis: Classification and characterization. Current Opinion in Biotechnology. Retrieved from [Link]

Sources

Foundational

Technical Guide: Thermodynamic Stability & NMR Characterization of D-Arabinose-3-13C

This guide details the thermodynamic behavior, stability profile, and analytical characterization of D-Arabinose-3-13C in aqueous solution.[1] It is designed for researchers utilizing isotopically labeled carbohydrates f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic behavior, stability profile, and analytical characterization of D-Arabinose-3-13C in aqueous solution.[1] It is designed for researchers utilizing isotopically labeled carbohydrates for Metabolic Flux Analysis (MFA) and NMR structural studies.

Executive Summary

D-Arabinose-3-13C is a specific isotopomer of the aldopentose D-arabinose, enriched with the stable carbon-13 isotope at position 3. It serves as a critical tracer in delineating the Pentose Phosphate Pathway (PPP) and redox catabolism in microbial and mammalian systems.

Unlike radiolabels, the 3-13C nucleus is stable and non-decaying. However, "stability" in an aqueous context refers to two distinct phenomena:

  • Thermodynamic Stability (Mutarotation): The rapid, reversible equilibration between four cyclic tautomers and the open-chain aldehyde form.

  • Chemical Stability (Degradation): The irreversible breakdown or isomerization of the molecule under specific pH and thermal conditions.

This guide provides the authoritative data and protocols to manage both.

Thermodynamic Stability: The Mutarotation Equilibrium

Upon dissolution in water, D-Arabinose-3-13C does not remain a single static structure. It undergoes mutarotation , a thermodynamic equilibration process driven by the attack of hydroxyl groups (C4-OH or C5-OH) on the anomeric aldehyde (C1).

The Equilibrium Landscape

D-Arabinose exists predominantly as a pyranose (6-membered ring) in the 1C4 chair conformation , which is energetically favored over the 4C1 conformation common to D-glucose. Unlike glucose, where the


-anomer dominates, D-arabinose favors the 

-pyranose
form due to the anomeric effect and specific steric interactions in the pentose ring.

Key Insight: The presence of the


C isotope at C-3  has a negligible effect on these thermodynamic ratios (secondary isotope effects on equilibrium constants are typically 

).
Table 1: Thermodynamic Equilibrium Composition of D-Arabinose (25°C, D₂O)
TautomerRing SizeApprox. AbundanceStability Factor

-D-Arabinopyranose
6-membered~63% Most stable; favored by anomeric effect.

-D-Arabinopyranose
6-membered~34% Second most stable.

-D-Arabinofuranose
5-membered~1.5% Minor species; kinetically accessible.

-D-Arabinofuranose
5-membered~1.5% Minor species.
Open-Chain Aldehyde Linear< 0.05% Transient intermediate; chemically reactive.[2]

Data derived from standard aldopentose mutarotation studies (e.g., Angyal, 1969; Serianni et al., 1982).[1]

Visualization of Mutarotation Pathways

The following diagram illustrates the dynamic interconversion pathways. The Open-Chain form acts as the obligate intermediate.

Mutarotation OpenChain Open-Chain Aldehyde (<0.05%) AlphaPyr α-D-Arabinopyranose (~63%) OpenChain->AlphaPyr Fast BetaPyr β-D-Arabinopyranose (~34%) OpenChain->BetaPyr Fast AlphaFur α-D-Arabinofuranose (~1.5%) OpenChain->AlphaFur Slow BetaFur β-D-Arabinofuranose (~1.5%) OpenChain->BetaFur Slow

Figure 1: Mutarotation network of D-Arabinose-3-13C. The pyranose forms (blue) dominate the equilibrium over furanose forms (green).

Analytical Characterization: NMR Protocol

Nuclear Magnetic Resonance (NMR) is the gold standard for assessing the integrity and isomeric distribution of D-Arabinose-3-13C.

Why Label at C-3?
  • Spectral Clarity: C-3 is distal from the anomeric center (C-1), reducing the complexity of chemical shift splitting caused by mutarotation.

  • Metabolic Tracking: In the Pentose Phosphate Pathway, C-3 fate is distinct from C-1/C-2, allowing precise flux calculation.[1]

Expected C NMR Signature

In a proton-decoupled


C NMR spectrum, the C-3  signal will appear as a sharp, enhanced singlet (due to 99% enrichment) amidst natural abundance signals.
Table 2: Predicted

C Chemical Shifts for C-3 (D₂O, Ref: Methanol ~49.5 ppm)
TautomerC-3 Chemical Shift (

, ppm)
Signal Characteristics

-Pyranose
~73.5 - 74.5 Major Singlet. Strongest peak.

-Pyranose
~69.5 - 70.5 Minor Singlet. ~50% intensity of

.
Furanoses ~75.0 - 76.0 Trace Singlets. Often barely visible.

Note: Exact shifts vary slightly with temperature and pH.[1] The


-pyranose C-3 is typically downfield of the 

-pyranose C-3.
Experimental Workflow: Purity & Stability Check

Objective: Verify isotopic enrichment and absence of degradation products (e.g., epimerization to ribose).[1]

  • Sample Prep: Dissolve 5–10 mg D-Arabinose-3-13C in 600 µL D₂O (99.9%).

  • Standard: Add trace TSP (trimethylsilylpropanoic acid) as internal reference (0.0 ppm).

  • Equilibration: Allow solution to stand at room temperature for 2 hours to reach mutarotational equilibrium. (Fresh solutions will show skewed ratios).

  • Acquisition:

    • Pulse Program: zgpg30 (Power-gated decoupling).

    • Scans: 16–64 (High sensitivity due to enrichment).

    • Relaxation Delay: > 2.0s (Ensure quantitative accuracy).

  • Validation:

    • Confirm two dominant peaks in the 69–75 ppm range (Pyranose C-3).

    • Verify absence of peaks at ~180 ppm (free carboxylic acids from oxidation).

Chemical Stability & Handling Guide

While thermodynamically dynamic, D-Arabinose-3-13C is chemically robust under controlled conditions.

Degradation Risks
  • Lobry de Bruyn-Alberda van Ekenstein Transformation: At pH > 8.0 , the open-chain aldehyde enolizes, leading to epimerization (conversion to D-Ribose) and ketose formation (D-Erythro-pentulose).

  • Maillard Reaction: In the presence of amines (buffers like Tris, or proteins), the aldehyde group reacts rapidly to form brown melanoidins.[1] Avoid amine-based buffers.

  • Microbial Growth: Aqueous sugar solutions are prone to bacterial contamination.

Storage Protocol

To maintain >99% purity over long durations (years):

  • State: Store as lyophilized powder whenever possible.

  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Solution Storage:

    • If aqueous storage is necessary, filter sterilize (0.22 µm).[1]

    • Freeze aliquots at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles (promotes local pH gradients).

References

  • Angyal, S. J. (1969).[1] The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition. Link

  • Serianni, A. S., & Barker, R. (1982).[1] Carbon-13 enrichment of carbohydrates: preparation and NMR analysis. Canadian Journal of Chemistry. Link

  • NIST Chemistry WebBook. D-Arabinose Spectral Data. Link

  • Fonseca, C., et al. (2007).[1] Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate L-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology. Link

Sources

Exploratory

Technical Guide: Strategic Selection of 13C-Labeled D-Arabinose Isotopomers in Glycobiology and Drug Discovery

The following technical guide details the strategic selection and application of D-Arabinose isotopomers, specifically focusing on the distinction between site-specific (3-13C ) and uniform (U-13C ) labeling. This conten...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection and application of D-Arabinose isotopomers, specifically focusing on the distinction between site-specific (3-13C ) and uniform (U-13C ) labeling. This content is tailored for researchers in mycobacterial glycobiology, metabolic flux analysis, and antitubercular drug discovery.

Executive Summary

In the high-stakes field of mycobacterial research and glycan analysis, the choice between D-Arabinose-3-13C and Uniformly Labeled (U-13C) D-Arabinose is not merely a matter of cost—it is a decision that dictates the resolution of your structural data and the fidelity of your metabolic models.

While U-13C D-Arabinose serves as the industry standard for quantitative mass spectrometry (MS) and ab initio structural elucidation via NMR, D-Arabinose-3-13C is a precision tool designed to eliminate spectral crowding and probe specific enzymatic mechanisms, particularly those involving the DprE1/DprE2 complex in Mycobacterium tuberculosis (Mtb). This guide delineates the mechanistic basis for selecting either isotopomer.

Part 1: The Isotopic Architectures

Understanding the physical behavior of these isotopomers is prerequisite to experimental design.

FeatureD-Arabinose-3-13CD-Arabinose-U-13C
Labeling Pattern Specific enrichment at Carbon-3 only.All 5 carbons (C1-C5) are 99% 13C-enriched.
NMR Signal Singlet. No homonuclear (

) coupling.
Multiplet. Complex splitting due to

coupling between adjacent carbons.
Mass Shift (+Da) +1.003 Da+5.017 Da
Primary Utility Metabolic Flux Analysis (MFA), Enzymatic Mechanism (Epimerization), Dynamic NMR.MS Internal Standard (Quantification), 2D-NMR Connectivity (INADEQUATE, HSQC-TOCSY).
Spectral Crowding Low. Ideal for large glycan polymers.High. Requires high-field magnets (>800 MHz) for complex mixtures.

Part 2: Mechanistic Applications in Mycobacterial Research

The primary biological context for D-Arabinose is the mycobacterial cell wall, specifically the Arabinogalactan (AG) and Lipoarabinomannan (LAM) complexes.[1] The biosynthesis of these polymers relies on the conversion of D-Ribose to D-Arabinose, a pathway targeted by frontline drugs like ethambutol and benzothiazinones.

The "Killer App" for D-Arabinose-U-13C: MS Quantification of LAM

In diagnostic development, D-Arabinose is used as a surrogate marker for urinary LAM (a TB biomarker).

  • Protocol Logic: To quantify trace amounts of D-Arabinose released from LAM in urine, you must use D-Arabinose-U-13C as an Internal Standard (IS).

  • Why U-13C? A +5 Da mass shift moves the IS peak far beyond the natural isotopic envelope of endogenous (unlabeled) arabinose. A +1 Da shift (from 3-13C) would overlap with the natural M+1 isotope (1.1% abundance), compromising quantitation accuracy.

The "Killer App" for D-Arabinose-3-13C: Probing DprE1 Epimerization

The enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) oxidizes C2 of the ribose precursor.[1]

  • Experimental Logic: By using a precursor that yields D-Arabinose-3-13C , researchers can monitor the reaction without the interference of the reaction center itself (C2).

  • NMR Advantage: In a U-13C sample, the C2-C3 coupling (

    
     Hz) would complicate the spectrum. Using 3-13C provides a clean singlet probe to monitor the chemical shift perturbations induced by the conformational changes at the adjacent C2 position during inhibitor binding (e.g., BTZ043).
    

Part 3: NMR Spectroscopy Considerations

The Coupling Constant Dilemma

When analyzing the complex polysaccharide Arabinogalactan , spectral overlap is the enemy.

  • Scenario A: Structural Elucidation (Use U-13C)

    • To determine the linkage type (e.g.,

      
      -1,5 vs 
      
      
      
      -1,3 branching), you need to trace the carbon backbone.
    • Technique: 2D 13C-13C INADEQUATE or HSQC-TOCSY. These rely on the transfer of magnetization between coupled 13C nuclei. U-13C is mandatory here because it provides the "chain" of magnetic nuclei.

  • Scenario B: Dynamics and Relaxation (Use 3-13C)

    • To measure the flexibility of the arabinan termini (the site of ethambutol action), you measure

      
       and 
      
      
      
      relaxation times.
    • Technique: 13C Direct Detect.

    • Why 3-13C? Homonuclear coupling (in U-13C) accelerates relaxation and broadens lines, introducing error into dynamics calculations. 3-13C acts as an isolated spin pair (with its attached proton), providing pristine relaxation data.

Part 4: Visualization of the Biosynthetic Logic

The following diagram illustrates the pathway where these isotopomers are applied, highlighting the critical DprE1/E2 step.

ArabinosePath cluster_legend Isotopomer Tracing Logic Glu D-Glucose Rib5P D-Ribose-5P Glu->Rib5P Pentose Phosphate Pathway DPR Decaprenyl-P-Ribose (DPR) Rib5P->DPR Phosphoribosyl transferase DPX Intermediate (DPX) DPR->DPX DprE1 (Oxidation) Target of BTZ043 DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 (Reduction) NADH dependent AG Arabinogalactan (Cell Wall) DPA->AG Arabinosyl transferases (EmbB) U13C U-13C Application: Trace Total Flux to AG C313C 3-13C Application: Probe DprE1/E2 w/o C2-C3 Coupling

Caption: Figure 1. The D-Arabinose biosynthetic pathway in Mycobacteria.[1][2] DprE1/E2 catalyzes the critical epimerization.[1][2] U-13C is used to trace total flux into the cell wall (AG), while 3-13C is used to probe the local enzymatic environment of the epimerase complex without spectral coupling interference.

Part 5: Experimental Protocols

Protocol A: Determination of Arabinan Chain Length via U-13C Labeling

Objective: To determine the ratio of terminal to internal arabinose residues in mycobacterial cell walls (a measure of cell wall maturity).

  • Culture: Inoculate M. smegmatis in Middlebrook 7H9 broth supplemented with 0.2% D-Glucose-U-13C (Note: Bacteria synthesize D-Ara from Glucose; direct feeding of D-Ara is inefficient).

  • Extraction: Harvest cells at mid-log phase (

    
    ). Delipidate using CHCl3:MeOH (2:1).
    
  • Hydrolysis: Treat the insoluble pellet with 2M TFA at 120°C for 2 hours to release cell wall sugars.

  • Derivatization: Convert monosaccharides to Alditol Acetates.

  • Analysis (GC-MS): Inject into GC-MS.

  • Data Interpretation:

    • Monitor ions corresponding to terminal arabinose vs. 2-linked or 5-linked arabinose.

    • Crucial Step: Because the input was U-13C Glucose, the resulting Arabinose residues will be U-13C. The mass spectrum will show a shift of +5 for the molecular ion. Any natural abundance contamination (from media carryover) will be separated by 5 mass units, allowing for absolute quantification of de novo synthesized cell wall.

Protocol B: NMR Relaxation Analysis using D-Arabinose-3-13C

Objective: To assess the mobility of the arabinan termini in the presence of a drug candidate.

  • Sample Prep: Dissolve purified Arabinogalactan (enzymatically synthesized using D-Arabinose-3-13C precursors) in D2O (99.9%).

  • Instrument Setup: 600 MHz NMR with a cryoprobe.

  • Pulse Sequence: Inversion Recovery (

    
    ) for 
    
    
    
    .
  • Acquisition:

    • Set carrier frequency to ~84 ppm (typical shift for C3 of furanose rings).

    • Acquire spectra with varying delay times (

      
      ).
      
  • Analysis:

    • Fit signal intensity

      
       to 
      
      
      
      .
    • Validation: A sharp singlet at C3 indicates high mobility (terminal residue). Broadening or reduced

      
       indicates restricted motion (internal residue or drug binding). This analysis is impossible with U-13C due to J-coupling modulation of the relaxation decay. 
      

References

  • Wolucka, B. A. (2008).[2] Biosynthesis of D-arabinose in mycobacteria: A novel bacterial pathway with implications for antimycobacterial therapy.[2] The FEBS Journal, 275(11), 2691-2711.[2] [Link]

  • Alderwick, L. J., et al. (2005). The arabinofuranosyltransferase EmbC is essential for the biosynthesis of the immunogenic mycobacterial lipoarabinomannan. Molecular Microbiology, 58(4), 1156-1168. [Link]

  • Kaur, D., et al. (2015).[3] Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine.[3] PLOS ONE, 10(12), e0144088.[4] [Link]

  • Beste, D. J., et al. (2011).[5] 13C-Flux Spectral Analysis of Host-Pathogen Metabolism Reveals a Mixed Diet for Intracellular Mycobacterium tuberculosis.[5] Chemistry & Biology, 18(7), 947-956. [Link]

Sources

Foundational

Technical Guide: Position-Specific ^13^C Labeled Arabinose in Glycobiology

Topic: Applications of Position-Specific ^13^C Labeled Arabinose in Glycobiology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The structur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Position-Specific ^13^C Labeled Arabinose in Glycobiology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural and metabolic elucidation of arabinose-containing glycans—specifically within the cell walls of Mycobacterium tuberculosis (Mtb) and plant cell wall matrices—remains a critical frontier in glycobiology. Position-specific ^13^C labeling of arabinose (Ara) transforms nuclear magnetic resonance (NMR) spectroscopy from a qualitative confirmation tool into a quantitative, atom-resolved probe. This guide details the application of ^13^C-Ara isotopomers in resolving spectral crowding in Lipoarabinomannan (LAM), mapping metabolic flux through the non-oxidative pentose phosphate pathway, and validating arabinosyltransferase inhibitors like Ethambutol.

The Arabinose Enigma: Why Position-Specific Labeling Matters

Arabinose, particularly in its furanose form (Araf), exhibits high conformational flexibility, leading to severe spectral overlap in ^1^H-NMR. In complex glycoconjugates like Mycobacterial Arabinogalactan (AG) and LAM, the anomeric region (δ 4.8–5.4 ppm) is often indecipherable.

The ^13^C Advantage:

  • Spectral Simplification: Replacing natural abundance backgrounds with 99% enriched ^13^C at specific positions (e.g., C1, C2, or C5) allows for ^13^C-filtered experiments . This eliminates signals from non-labeled residues, isolating the arabinose spin systems.

  • Coupling Constant Analysis: Position-specific labeling enables the precise measurement of ^1^J_CC_, ^2^J_CC_, and ^3^J_CH_ coupling constants, which are direct reporters of the furanose ring pucker (envelope conformations ^2^E, E_2, etc.) and glycosidic linkage geometry.

  • Metabolic Fate Tracking: In metabolic flux analysis (MFA), the scrambling of a specific label (e.g., [1-^13^C]-Glucose

    
     Arabinose) reveals the activity of the pentose phosphate pathway versus alternative routes like the GAS pathway in Mtb.
    

Structural Elucidation via High-Resolution NMR

Resolving the Lipoarabinomannan (LAM) Core

The mycobacterial cell wall is dominated by the AG-LAM complex. The arabinan domain consists of


-linked Araf backbones with 

branching.

Experimental Strategy: By feeding M. smegmatis or M. tuberculosis with D-[1-^13^C]glucose, the label is incorporated into the anomeric position (C1) of the cell wall arabinose via the decaprenyl-phosphoryl-arabinose (DPA) pathway.

  • Technique: High-Resolution Magic Angle Spinning (HR-MAS) NMR on intact cells.

  • Outcome: The [1-^13^C] label selectively enhances the anomeric carbons of the arabinan domain.

    • 
       Linkage:  C1 resonance at ~108.4 ppm.
      
    • 
       Branching:  C1 resonance shifts to ~106.5 ppm.
      
    • Terminal

      
      -Araf:  Distinct shifts at ~101 ppm (found in specific capping motifs).
      
Diagram: NMR Spectral Simplification Workflow

NMR_Workflow Substrate Substrate: D-[1-13C]Glucose Culture Mycobacterial Culture (Biosynthetic Incorporation) Substrate->Culture Metabolic Feeding Extraction Cell Wall Extraction (AG/LAM isolation) Culture->Extraction Lysis & Delipidation NMR_Sample HR-MAS NMR Sample (Intact Cells or Lysate) Culture->NMR_Sample Direct Analysis Extraction->NMR_Sample Spectrum_U Standard 1H/13C Spectrum (Severe Overlap) NMR_Sample->Spectrum_U Standard Pulse Spectrum_L 13C-Filtered Spectrum (Selective Detection) NMR_Sample->Spectrum_L 13C-Filter (HSQC/HcaCB) Assignment Linkage Assignment (t-Araf vs 1->5 vs 1->3) Spectrum_U->Assignment Ambiguous Spectrum_L->Assignment Unambiguous

Caption: Workflow demonstrating the resolution of arabinan linkages using position-specific ^13^C labeling and filtered NMR spectroscopy.

Metabolic Flux Analysis (MFA) & Drug Mechanism

The Decaprenyl-Phosphoryl-Arabinose (DPA) Pathway

In Mycobacteria, D-arabinose is not imported but synthesized de novo from glucose. The pathway involves the conversion of Glucose-6-P


 Fructose-6-P 

Mannose-6-P

Decaprenyl-P-Mannose

Decaprenyl-P-Arabinose (DPA).

Application - Ethambutol (EMB) Mechanism: Ethambutol targets the arabinosyltransferases (EmbA, EmbB, EmbC).

  • Protocol: Pulse-chase labeling with D-[U-^14^C]glucose is traditional, but [1-^13^C]glucose feeding followed by 2D-NMR provides a non-radioactive, structurally resolved alternative.

  • Observation: In the presence of EMB, 13C-labeled DPA accumulates, while the 13C signal in the cell wall arabinogalactan diminishes. The specific accumulation of the DPA intermediate can be quantified by monitoring the unique chemical shift of the arabinose anomeric carbon attached to the phosphate lipid.

Diagram: D-Arabinose Biosynthetic Pathway

DPA_Pathway Glc D-Glucose G6P Glucose-6-P Glc->G6P F6P Fructose-6-P G6P->F6P M6P Mannose-6-P F6P->M6P M1P Mannose-1-P M6P->M1P DPM Decaprenyl-P-Mannose M1P->DPM Ppm1 DPA Decaprenyl-P-Arabinose (The Donor) DPM->DPA DprE1/DprE2 (Epimerization) Emb EmbA/B/C (Target of Ethambutol) DPA->Emb AG Arabinogalactan (Cell Wall) Emb->AG Transfer EMB_Drug Ethambutol EMB_Drug->Emb Inhibits

Caption: The biosynthetic route of D-arabinose in Mycobacteria, highlighting the DPA donor and the Ethambutol inhibition target.

Experimental Protocol: Chemoenzymatic Synthesis of UDP-[^13^C]-D-Araf

For in vitro assays of arabinosyltransferases or interaction studies, you require the activated sugar donor. Chemical synthesis is arduous; the chemoenzymatic route is the industry standard for high yield and stereochemical purity.

Materials Required
  • Substrate: D-[1-^13^C]Arabinose (Commercially available or synthesized via Barker method).

  • Enzymes:

    • Arabinokinase (AraK): Phosphorylates Ara at C1.

    • UDP-Sugar Pyrophosphorylase (USP): Catalyzes the coupling of Ara-1-P with UTP.

    • Source: Recombinant Bifidobacterium longum (BLUSP) or Arabidopsis thaliana (AtUSP).

  • Cofactors: UTP, ATP, MgCl_2, Tris-HCl buffer (pH 7.5).

Step-by-Step Workflow
  • Reaction Setup (One-Pot Cascade):

    • Dissolve D-[1-^13^C]Arabinose (10 mM) in 50 mM Tris-HCl (pH 7.5).

    • Add ATP (12 mM) and UTP (12 mM).

    • Add MgCl_2 (10 mM) (Critical for kinase activity).

    • Add purified AraK (0.5 mg/mL) and USP (0.5 mg/mL).

    • Note: Add inorganic pyrophosphatase (Ppase) to drive the reaction forward by hydrolyzing the PPi byproduct.

  • Incubation:

    • Incubate at 37°C for 12–24 hours.

    • Monitor conversion via HPLC (SAX column) or TLC. The formation of UDP-Ara is indicated by a shift in retention time compared to UTP.

  • Purification:

    • Quench reaction by heating to 95°C for 2 mins (denatures enzymes).

    • Centrifuge to remove precipitate.

    • Purify supernatant using anion-exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of NH_4HCO_3 (0 to 0.5 M).

    • Lyophilize fractions containing UDP-[1-^13^C]Ara.

  • QC Validation:

    • ^31^P-NMR: Confirm the doublet of doublets characteristic of the pyrophosphate linkage.

    • ^13^C-NMR: Verify the C1 enrichment signal at ~100-105 ppm (depending on anomeric config).

Probing Protein-Carbohydrate Interactions (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for mapping the binding epitopes of glycans to proteins (e.g., antibodies or lectins).

The ^13^C Application: When studying large protein complexes, the protein background signals can obscure the ligand signals.

  • Protocol: Use ^13^C-labeled arabinose ligands with a ^13^C-filtered STD sequence .

  • Mechanism:

    • Saturate the protein resonances (on-resonance irradiation).

    • Saturation transfers to the bound ligand via spin diffusion.[1]

    • Apply a ^13^C-filter (e.g., x-filter) before detection.

    • Result: Only the signals from the ^13^C-labeled ligand that received saturation transfer are detected. This provides a "clean" epitope map free from protein background, allowing precise identification of which arabinose protons (H1, H2, etc.) are in direct contact with the protein surface.

References

  • Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria – a building block of the arabinogalactan-mycolate complex of the cell wall.[2] FEBS Journal. Link

  • Alderwick, L. J., et al. (2005). The arabinofuranosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3] Link

  • Li, H., et al. (2025).[4] High-yield enzymatic synthesis of UDP-β-L-arabinose via a novel two-enzyme cascade. ResearchGate.[5] Link

  • Mayer, M., & Meyer, B. (2001). Group epitope mapping by saturation transfer difference NMR to identify the functional groups of a ligand.[1][6][7] Journal of the American Chemical Society. Link

  • Cerdan, S., et al. (1990). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics. Link

Sources

Exploratory

The Strategic Utility of D-Arabinose-3-13C in Bacterial Fluxomics

Topic: Literature Review & Technical Guide: D-Arabinose-3-13C in Bacterial Metabolism Content Type: In-depth Technical Guide Audience: Researchers, Metabolic Engineers, and Drug Discovery Scientists Executive Summary D-A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: D-Arabinose-3-13C in Bacterial Metabolism Content Type: In-depth Technical Guide Audience: Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary

D-Arabinose is a rare pentose stereoisomer that occupies a unique niche in bacterial physiology. Unlike its abundant counterpart L-arabinose, D-arabinose is rarely a primary carbon source for wild-type bacteria but serves as a critical cell-wall constituent in Mycobacteria (the arabinogalactan layer) and a "promiscuous" substrate for the fucose regulon in Escherichia coli.

This guide details the application of D-Arabinose-3-13C —a specific isotopomer labeled at the third carbon position. The C3 label is not arbitrary; it is chemically strategic. In metabolic flux analysis (MFA), the C3 position serves as a discriminatory tracer that distinguishes between aldolase-mediated cleavage (common in D-arabinose catabolism via the fucose pathway) and pentose phosphate pathway (PPP) scrambling .

This document outlines the biochemical rationale, experimental protocols, and data interpretation frameworks for using D-Arabinose-3-13C to map "underground" metabolic pathways in E. coli and cell-wall turnover in Mycobacterium tuberculosis.

Part 1: The Biochemistry of D-Arabinose Entry

To design a valid 13C-labeling experiment, one must understand the specific entry points of the substrate. D-Arabinose follows two distinct fates depending on the organism.

The Catabolic Fate (E. coli Model)

In E. coli K-12 and B strains, D-arabinose is not metabolized by the standard araBAD operon (which is specific to L-arabinose). Instead, it hijacks the L-fucose pathway (fuc regulon) due to enzyme promiscuity.

  • Enzyme 1 (Isomerization): L-Fucose Isomerase (fucI) accepts D-arabinose and converts it to D-Ribulose .

  • Enzyme 2 (Phosphorylation): L-Fuculokinase (fucK) phosphorylates D-Ribulose to D-Ribulose-1-Phosphate (Ru1P) .

  • Enzyme 3 (Cleavage): L-Fuculose-1-Phosphate Aldolase (fucA) cleaves Ru1P.

The C3 Tracing Logic: The cleavage of D-Ribulose-1-Phosphate is the critical step for the C3 label.

  • Substrate: D-Ribulose-1-P [3-13C]

  • Reaction: Retro-aldol cleavage.

  • Products:

    • Dihydroxyacetone Phosphate (DHAP): Retains carbons 1, 2, and 3 . The C3 label becomes the hydroxymethyl carbon of DHAP.

    • Glycolaldehyde: Retains carbons 4 and 5 (unlabeled).

This pathway bypasses the oxidative Pentose Phosphate Pathway (PPP) and feeds directly into lower glycolysis.

The Anabolic Fate (Mycobacterium Model)

In Mycobacteria, D-arabinose is the building block of Decaprenylphosphoryl-D-arabinose (DPA) , the donor for cell wall synthesis.[1] While usually synthesized de novo from glucose, exogenous D-arabinose can be scavenged. Tracing D-Arabinose-3-13C allows researchers to measure the rate of cell wall turnover and the efficacy of DprE1/E2 inhibitors (e.g., Benzothiazinones).

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the differential fate of D-Arabinose-3-13C in E. coli (Catabolic) versus Mycobacteria (Anabolic), highlighting the atom mapping of the C3 label.

DArabinoseMetabolism cluster_legend Legend cluster_Ecoli E. coli (Catabolic Shunt) cluster_Myco Mycobacterium (Cell Wall Anabolism) L1 Substrate (C3-13C) L2 Enzyme L3 Metabolite (Labeled) L4 Metabolite (Unlabeled) DAra D-Arabinose [3-13C] FucI FucI (Isomerase) DAra->FucI Uptake Transport (Unknown/Promiscuous) DAra->Uptake DRibu D-Ribulose [3-13C] FucI->DRibu FucK FucK (Kinase) DRibu->FucK DRibu1P D-Ribulose-1P [3-13C] FucK->DRibu1P FucA FucA (Aldolase) DRibu1P->FucA DHAP DHAP (C3-Labeled) FucA->DHAP Carbons 1-3 Glycol Glycolaldehyde (Unlabeled) FucA->Glycol Carbons 4-5 DPA Decaprenyl-P- D-Arabinose [3-13C] Uptake->DPA AG Arabinogalactan (Cell Wall) DPA->AG AftA/AftB Transferases

Caption: Differential metabolic fate of D-Arabinose-3-13C. In E. coli, the C3 label tracks into DHAP via aldolase cleavage. In Mycobacteria, it incorporates into the cell wall.

Part 3: Experimental Workflow (The Guide)

This protocol is designed for GC-MS-based Metabolic Flux Analysis . GC-MS is preferred over LC-MS for this application because sugar phosphates and small glycolytic intermediates (like DHAP) derivatize well with silylation reagents, yielding distinct fragmentation patterns that preserve the carbon backbone information.

Phase 1: Culture & Labeling

Objective: Achieve isotopic steady state (for metabolic engineering) or dynamic labeling (for turnover studies).

  • Medium Preparation:

    • Use M9 Minimal Medium to eliminate background carbon.

    • Carbon Source:

      • For E. coli mutants: 0.2% D-Arabinose-3-13C (Sole carbon source).

      • For Co-metabolism: 0.2% Unlabeled Glucose + 0.05% D-Arabinose-3-13C (Tracer study).

  • Inoculation:

    • Inoculate pre-culture (OD600 ~0.05) into 20 mL labeled medium in baffled flasks.

    • Incubation: 37°C, 250 rpm.

  • Harvesting:

    • Harvest at mid-exponential phase (OD600 ~1.0).

    • Volume: Rapidly filter 5 mL of culture through 0.45 µm nylon filters.

Phase 2: Quenching & Extraction

Critical Step: Metabolism must be stopped instantly to prevent label scrambling.

  • Quenching: Immediately submerge the filter (with cells) into -40°C 60% Methanol/Water .

  • Extraction:

    • Freeze-thaw cycles (x3) using liquid nitrogen.

    • Centrifuge (15,000 x g, 10 min, -9°C) to remove cell debris.

    • Lyophilize the supernatant to dryness.

Phase 3: Derivatization (MOX-TBDMS Method)

This method protects the carbonyl group (MOX) and silylates hydroxyls (TBDMS), making sugars and phosphorylated intermediates volatile for GC.

  • Methoximation:

    • Add 50 µL Methoxyamine hydrochloride (2% in pyridine) .

    • Incubate: 37°C for 90 minutes.

  • Silylation:

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Incubate: 60°C for 60 minutes.

    • Centrifuge to remove any precipitate; transfer to GC vial.

Phase 4: GC-MS Analysis & Data Interpretation

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-35MS (30m x 0.25mm).

Target Fragments for D-Arabinose-3-13C Tracing:

MetaboliteDerivativeFragment (m/z)Carbon Atoms IncludedExpected Label (if C3 is present)
DHAP MOX-TBDMS433 (M-57)C1-C2-C3M+1 (Significant enrichment)
Pyruvate MOX-TBDMS174 (M-57)C1-C2-C3M+1 (Derived from DHAP)
Glycine TBDMS218 (M-57)C1-C2M+0 (Derived from Glycolaldehyde/Serine)
Ribose-5P MOX-TBDMS530 (M-57)C1-C5M+1 (If scrambling occurred via PPP)

Interpretation Logic:

  • Scenario A (Fucose Pathway Dominance): You observe high enrichment (M+1) in DHAP and Pyruvate, but low/diluted enrichment in Ribose-5-Phosphate. This confirms the fuc isomerase/aldolase pathway.

  • Scenario B (PPP Scrambling): You observe M+1 in DHAP, but also complex isotopomers (M+1, M+2) in Ribose-5-P and Sedoheptulose-7-P. This indicates the label entered the oxidative PPP or extensive recycling via Transketolase.

Part 4: Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_process 2. Processing cluster_analysis 3. Analysis Media M9 Minimal Media + D-Arabinose-3-13C Culture Bacterial Culture (Mid-Log Phase) Media->Culture Quench Quench: -40°C MeOH (Stop Metabolism) Culture->Quench Extract Lyophilization & Extraction Quench->Extract Deriv Derivatization (MOX-TBDMS) Extract->Deriv GCMS GC-MS Analysis (Agilent 5977B) Deriv->GCMS Data Mass Isotopomer Distribution (MID) GCMS->Data Decision M+1 in DHAP only? -> Fucose Pathway Scrambled R5P? -> PPP Entry Data->Decision Isotope Pattern

Caption: Step-by-step workflow for D-Arabinose-3-13C metabolic flux analysis, from culture to data interpretation.

Part 5: References

  • LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of D-arabinose: a new pathway in Escherichia coli. Journal of Bacteriology, 106(1), 90–96. Link

  • Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy.[2] The FEBS Journal, 275(11), 2691–2711. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: A mini-review.[3] Journal of Industrial Microbiology & Biotechnology, 42, 317–325.[3] Link

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing.[3] Biotechnology Progress, 16(4), 642–649. Link

  • Klutts, J. S., et al. (2002). Biosynthesis of D-arabinose in Mycobacterium smegmatis: specific labeling from D-glucose. Archives of Biochemistry and Biophysics, 398(2), 229-239. Link

Sources

Foundational

Precision Isotope Labeling in Glycomics: The Strategic Value of [3-13C]-D-Arabinose in Structural Analysis

The following guide serves as an advanced technical resource for researchers investigating carbohydrate structure and metabolism, with a specific focus on the strategic application of C3-labeled D-Arabinose in mycobacter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for researchers investigating carbohydrate structure and metabolism, with a specific focus on the strategic application of C3-labeled D-Arabinose in mycobacterial drug development.

Executive Summary

D-Arabinose is a critical pentose, notably absent in mammalian biology but essential to the survival of Mycobacterium tuberculosis (Mtb) as a core component of the arabinogalactan (AG) and lipoarabinomannan (LAM) cell wall complexes.[1][2] The structural elucidation of these polysaccharides is hampered by severe spectral crowding in proton NMR and the high conformational flexibility of the arabinofuranose ring.

This guide posits that C3-labeling (specifically [3-13C]-D-Arabinose) is the most high-leverage isotopic modification for three reasons:

  • Conformational Locking: C3 acts as the fulcrum for determining North (

    
    ) vs. South (
    
    
    
    ) ring pucker, resolvable only via specific heteronuclear couplings (
    
    
    ).
  • Metabolic Triangulation: In non-oxidative biosynthetic pathways, C3 is the "recombination point" between C2 and C4 fragments, making it the definitive probe for flux analysis in mycobacteria.

  • Spectral Deconvolution: It breaks the symmetry of the spin system, allowing for the unambiguous assignment of the critical

    
    , 
    
    
    
    , and
    
    
    linkages targeted by drugs like Ethambutol.

Part 1: The Structural Context of D-Arabinose

The Furanose Flexibility Problem

Unlike pyranoses (e.g., glucose), which exist in a rigid chair conformation, D-arabinose in biological systems predominantly adopts the furanose form. The five-membered ring is highly flexible, rapidly interconverting between envelope (E) and twist (T) conformations. This flexibility is defined by the phase angle of pseudorotation (


).
  • North (N) Conformation: C2-exo/C3-endo (

    
    ).
    
  • South (S) Conformation: C2-endo/C3-exo (

    
    ).
    

Why C3 Matters: The stereochemistry at C3 is the primary determinant of this equilibrium. In D-arabinofuranose, the C2-hydroxyl and C3-hydroxyl are trans. The orientation of the C3 substituent relative to the ring plane drives the preferred pucker, which in turn dictates the spatial orientation of the exocyclic C5-hydroxymethyl group—the acceptor site for chain elongation in the cell wall.

Spectral Crowding in Cell Wall Glycans

In the 1H NMR spectrum of arabinogalactan, the H2, H3, H4, and H5 signals typically collapse into a narrow region (3.6 – 4.2 ppm), creating a "mush" of overlapping multiplets.

  • Without Labeling: Assignment relies on 2D COSY/TOCSY, which fails when

    
    -couplings are similar or chemical shift dispersion is poor.
    
  • With [3-13C] Labeling: The large one-bond coupling (

    
    ) and long-range couplings (
    
    
    
    ,
    
    
    ) separate the spin system, acting as a spectral "anchor."

Part 2: The Physics of C3 Labeling (NMR Focus)

To determine the ring pucker and glycosidic linkage, one must measure the vicinal proton-proton couplings (


). However, in unlabeled samples, these are often unresolvable. C3 labeling enables the measurement of heteronuclear  couplings.
The Karplus Relationship & Ring Pucker

The conformation is solved by triangulation using three couplings centered on C3:

  • 
     (Proton-Proton)
    
  • 
     (Carbon-Proton, trans-annular)
    
  • 
     (Carbon-Proton, exocyclic)
    

The C3 label allows the extraction of


 values via HETLOC  (Heteronuclear Long-Range Coupling) or J-modulated HSQC  experiments.

Table 1: Coupling Constants Diagnostic of Ring Pucker

Coupling ConstantNorth (C3-endo)South (C2-endo)Significance

~1-3 Hz~6-8 HzPrimary indicator of ring twist.

Small (< 2 Hz)Large (> 4 Hz)Only measurable with C3 label. Confirms anomeric orientation.

LargeSmallComplementary check.[3]
Visualization of the NMR Logic

The following diagram illustrates how C3 labeling breaks the spin system symmetry.

NMR_Logic Unlabeled Unlabeled Arabinose (1H NMR) Crowding Spectral Crowding (3.6 - 4.2 ppm) Unlabeled->Crowding Ambiguity Ambiguous Pucker (N vs S?) Crowding->Ambiguity Resolution Resolved Conformation & Linkage Map Ambiguity->Resolution Solved by Label Labeled [3-13C]-D-Arabinose HSQC 2D 1H-13C HSQC Labeled->HSQC disperses signals Coupling Heteronuclear Couplings (3J_C3,H1 / 3J_C3,H5) HSQC->Coupling enables measurement Coupling->Resolution Karplus Analysis

Caption: Logic flow demonstrating how C3 labeling resolves structural ambiguity in arabinofuranose ring conformation analysis.

Part 3: Metabolic Significance & Biosynthesis

In Mycobacterium tuberculosis, D-arabinose biosynthesis does not follow the standard oxidative Pentose Phosphate Pathway (PPP).[1] This makes C3 labeling a unique tool for verifying the drug-targetable non-oxidative pathway.

The Non-Oxidative Pathway

Research indicates that M. tb synthesizes D-arabinose (as Decaprenyl-P-Arabinose, DPA) via the condensation of Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP).

  • F6P (C1, C2)

    
     Becomes Ara (C1, C2) 
    
  • GAP (C1, C2, C3)

    
     Becomes Ara (C3, C4, C5) 
    

Note: GAP C1 corresponds to Glucose C4.

The "C3 Checkpoint"

By feeding M. tb or M. smegmatis with [4-13C]-D-Glucose :

  • [4-13C]-Glucose is converted to [1-13C]-GAP via glycolysis/aldolase.

  • [1-13C]-GAP condenses with F6P.

  • The result is [3-13C]-D-Arabinose .

If the pathway were oxidative (decarboxylation of C1), [4-13C]-Glucose would result in [3-13C]-Ribulose, but the scrambling patterns would differ significantly due to recycling. Therefore, detecting the label specifically at C3 confirms the Transaldolase/Transketolase route, validating the pathway targeted by novel antimicrobials.

Biosynthesis Glc [4-13C]-D-Glucose Glycolysis Glycolysis Glc->Glycolysis GAP [1-13C]-Glyceraldehyde-3-P Glycolysis->GAP Condensation Aldolase/Transketolase Condensation GAP->Condensation F6P Fructose-6-P (Unlabeled C1-C2) F6P->Condensation Ara [3-13C]-D-Arabinose (in Cell Wall) Condensation->Ara C1(GAP) becomes C3(Ara)

Caption: Biosynthetic mapping showing how [4-13C]-Glucose acts as a precursor to generate [3-13C]-Arabinose in Mycobacteria.

Part 4: Experimental Protocols

Chemoenzymatic Synthesis of [3-13C]-D-Arabinose

While custom synthesis houses can provide this, a chemoenzymatic approach is often preferred for high enantiomeric purity.

Reagents:

  • [1-13C]-Glyceraldehyde-3-Phosphate (generated from [1-13C]-Glycerol + Glycerol Kinase + GPO).

  • Hydroxypyruvate.

  • Transketolase (TK).

Workflow:

  • Reaction: Incubate [1-13C]-GAP with Hydroxypyruvate and Transketolase.

  • Mechanism: TK transfers a C2 ketol unit from hydroxypyruvate to the labeled GAP.

  • Product: This yields [3-13C]-D-Xylulose-5-Phosphate (or Ribulose-5-P depending on enzyme specificity).

  • Isomerization: Treat with Arabinose-5-Phosphate Isomerase to yield [3-13C]-D-Arabinose-5-P.

  • Dephosphorylation: Alkaline phosphatase treatment yields the free sugar.

NMR Acquisition Protocol for Pucker Analysis

Objective: Determine C3-endo vs C2-endo ratio in a polysaccharide fragment.

  • Sample Prep: Dissolve 5-10 mg of [3-13C]-labeled oligosaccharide in 0.5 mL D2O (99.96%).

  • Temperature: 298 K (standard), but variable temperature (VT) studies (280K - 320K) are recommended to observe conformational averaging.

  • Pulse Sequence: hsqcgp (Gradient-selected HSQC) optimized for

    
    .
    
  • Coupling Measurement:

    • Run 1D Proton-coupled 13C spectrum (gated decoupling) to measure

      
      .
      
    • Run 2D HSQC-TOCSY (mixing time 60-80 ms) to trace connectivity from C3 to H2 and H4.

    • Run J-HMBC to measure long-range

      
      .
      
  • Data Analysis:

    • Extract cross-sections at the C3 chemical shift (~75-77 ppm).[3]

    • Fit the multiplets to extract

      
       values.
      
    • Input

      
       values into the PSEUROT  program or Altona-Haas equation to calculate phase angle 
      
      
      
      .

Part 5: Drug Development Case Study (Ethambutol)

Context: Ethambutol inhibits arabinosyltransferases (Emb proteins). Resistance often arises from mutations in these enzymes. Application: Researchers use [3-13C]-D-Arabinose to monitor the incorporation of arabinose into the cell wall in real-time.

  • Wild Type: Rapid incorporation of label into the AG complex.

  • Ethambutol Treated: Accumulation of the labeled lipid-linked donor (DPA) and cessation of polymer growth.

  • The C3 Advantage: The C3 signal of the lipid-linked donor (DPA) is chemically distinct from the C3 signal of the polymerized arabinan. This allows for a "stop-flow" analysis of the enzyme's activity without needing radioactive tracers.

References

  • Wolucka, B. A. (2008).[4] Biosynthesis of D-arabinose in mycobacteria – a novel bacterial pathway with implications for antimycobacterial therapy.[1][4] The FEBS Journal, 275(11), 2691–2711. Link

  • Lowary, T. L. (2003).[5] Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides. Current Opinion in Chemical Biology, 7(6), 749–756.[5] Link

  • Houseknecht, J. B., et al. (2002). Conformational analysis of furanose rings with PSEUROT: parameterization for rings possessing the arabino-, lyxo-, ribo- and xylo- stereochemistry. The Journal of Organic Chemistry, 67(14), 4647–4651. Link

  • Alderwick, L. J., et al. (2005). The arabinogalactan biosynthesis of Mycobacterium tuberculosis. Cellular and Molecular Life Sciences, 62, 3160–3169. Link

  • Serianni, A. S., & Barker, R. (1984). [13C]-Enriched carbohydrates: Preparation and application in structural studies. Journal of Magnetic Resonance, 49, 335-340. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Metabolic Flux Analysis Using D-Arabinose-3-13C

This Application Note is designed for researchers utilizing stable isotope tracers to elucidate complex metabolic fluxes in microbial and engineered mammalian systems. It moves beyond standard glucose tracers to explore...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing stable isotope tracers to elucidate complex metabolic fluxes in microbial and engineered mammalian systems. It moves beyond standard glucose tracers to explore D-Arabinose-3-13C , a high-precision probe for the non-oxidative Pentose Phosphate Pathway (PPP) and alternative pentose catabolism.

Abstract & Strategic Utility

While [1,2-13C]Glucose is the gold standard for central carbon metabolism, it suffers from "scrambling" due to the cyclic nature of the oxidative Pentose Phosphate Pathway (oxPPP) and the loss of C1 as CO₂.

D-Arabinose-3-13C is a specialized tracer designed to resolve a specific metabolic blind spot: The Non-Oxidative PPP and Pentose Isomerization Flux. Because D-Arabinose enters metabolism downstream of the Glucose-6-Phosphate Dehydrogenase (G6PDH) decarboxylation step, it retains its carbon backbone integrity, allowing precise quantification of:

  • Transketolase (TKT) and Transaldolase (TA) reversibility.

  • Pathway Discrimination: Distinguishing between the isomerase pathway (entering PPP) and the aldolase bypass (entering Glycolysis directly, common in E. coli K-12).

  • Pentose Recycling: Measuring the reentry of pentoses into glycolysis for biofuel and biosynthesis applications.

Metabolic Mapping & Atom Transitions

To interpret the Mass Isotopomer Distribution (MID) data, one must understand the fate of the C3 label. The diagram below illustrates the two divergent fates of D-Arabinose depending on the host strain's enzymatic profile.

Pathway Logic (The "Why")
  • Scenario A (The PPP Route - Engineered/Fungal): D-Arabinose is isomerized to D-Ribulose, phosphorylated to D-Ribulose-5P, and enters the non-oxidative PPP. The C3 label tracks directly into the TKT reaction, labeling Glyceraldehyde-3-Phosphate (G3P) at C1 .

  • Scenario B (The Aldolase Bypass - WT E. coli): D-Arabinose is converted to D-Ribulose-1-Phosphate, which is cleaved by FucA aldolase. The C3 label ends up in DHAP, bypassing the pentose pool entirely.

Visualization (Graphviz)

ArabinoseFlux cluster_legend Label Fate Ara D-Arabinose-3-13C (Tracer) Ru D-Ribulose (C3-labeled) Ara->Ru Isomerase (AraA) Ru5P D-Ribulose-5P (C3-labeled) Ru->Ru5P Kinase (AraB) (PPP Route) Ru1P D-Ribulose-1P (C3-labeled) Ru->Ru1P Kinase (FucK) (Aldolase Route) Xu5P D-Xylulose-5P (C3-labeled) Ru5P->Xu5P Epimerase R5P D-Ribose-5P (C3-labeled) Ru5P->R5P Isomerase DHAP_Aldo DHAP (C3-labeled / C1-glycolytic) Ru1P->DHAP_Aldo Aldolase (FucA) Cleavage C3-C4 Glycolaldehyde Glycolaldehyde (Unlabeled) Ru1P->Glycolaldehyde S7P Sedoheptulose-7P (C5-labeled) Xu5P->S7P Transketolase (Donor C1-C2) G3P_PPP G3P (C1-labeled) Xu5P->G3P_PPP Transketolase (C3 becomes C1) key Red: Input Tracer Yellow: Intermediate Green: PPP Signature (G3P-C1) Blue: Bypass Signature (DHAP-C1)

Caption: Divergent metabolic fates of D-Arabinose-3-13C. The tracer distinguishes between Pentose Phosphate Pathway entry (Green endpoint) and Aldolase bypass (Blue endpoint) based on the labeling position of triose phosphates.

Experimental Protocol

Phase 1: Tracer Design & Culture Conditions

Objective: Establish isotopic steady state without perturbing cellular physiology.

  • Media Formulation:

    • Use M9 Minimal Media (bacteria) or Dialyzed FBS DMEM (mammalian) to eliminate undefined carbon sources.

    • Tracer Concentration:

      • Sole Carbon Source:[1] 2–4 g/L D-Arabinose-3-13C (only for adapted strains).

      • Co-Metabolism (Spiking): 20:80 ratio of [U-12C]Glucose : [3-13C]D-Arabinose. This maintains growth rate while allowing the tracer to permeate the pentose pools.

  • Inoculation:

    • Pre-culture cells in unlabeled media to mid-log phase.

    • Wash cells 2x with PBS to remove residual unlabeled carbon.

    • Inoculate into labeled media at OD₆₀₀ 0.05.

  • Sampling Time:

    • Harvest at OD₆₀₀ 1.0–1.2 (Pseudo-steady state).

    • Note: For mammalian cells, harvest at 70% confluence after 24h labeling.

Phase 2: Quenching & Extraction (Critical)

Objective: Halt enzymatic turnover immediately. Sugar phosphates (S7P, Xu5P) turnover in <1 second.

  • Fast Filtration (Microbial):

    • Vacuum filter 1 mL culture through a 0.2 µm nylon membrane (< 5 seconds).

    • Immediately submerge the filter (cell side down) into -40°C Acetonitrile:Methanol:Water (40:40:20) .

  • Cold Quench (Mammalian/Adherent):

    • Aspirate media rapidly.

    • Wash once with liquid nitrogen-cooled PBS.

    • Add -80°C 80% Methanol . Scrape cells on dry ice.

  • Extraction:

    • Vortex vigorously for 1 min.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Collect supernatant. Do not dry down sugar phosphates if possible, as they can degrade. If concentration is needed, use lyophilization, not N₂ blow-down.

Phase 3: LC-MS/MS Analysis

Objective: Separate isomers (Xu5P vs R5P vs Ru5P) and retain polar phosphorylated compounds. GC-MS is less preferred here due to the difficulty in preserving phosphate groups during derivatization.

Recommended Method: Ion-Pairing LC-MS

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-Aq or Waters HSS T3).

  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in H₂O (pH ~5.0).

  • Mobile Phase B: Methanol.[2]

  • Gradient:

    • 0 min: 0% B

    • 10 min: 15% B (Elutes Sugar Phosphates)

    • 20 min: 100% B (Wash)

  • Why TBA? The ion-pairing agent allows highly polar sugar phosphates to retain on C18 and often separates isomers like R5P and Ru5P based on subtle hydrophobicity differences.

Data Analysis & Flux Interpretation

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for the natural abundance of C, H, N, O, P isotopes.

  • Use software like IsoCor or Dimspy .

  • Target Ions (Negative Mode):

    • Pentose-5-P (R5P/Xu5P): m/z 229 -> 97 (PO3-) or 79 (PO3- - H2O).

    • Sedoheptulose-7-P (S7P): m/z 289 -> 97.

    • Fructose-1,6-bisphosphate (FBP): m/z 339 -> 97.

The "Fingerprint" Table

Compare your corrected MIDs against these theoretical outcomes to determine the active pathway.

MetaboliteFragmentScenario A: PPP Entry (TKT Active)Scenario B: Aldolase Bypass (FucA Active)
Pentose-5-P M+0 / M+1High M+1 (Direct pool)Low/No M+1 (Bypassed)
Glyceraldehyde-3-P M+0 / M+1M+1 (at C1) M+1 (at C1/C3)
Fructose-1,6-BP M+0 / M+1 / M+2M+1 dominant (Recycling)M+2 dominant (Condensation of 2 labeled trioses)
Sedoheptulose-7-P M+0 / M+1M+1 (at C5) Unlabeled (No flux)
Calculating Split Ratio

To quantify the flux split between Glycolysis and PPP, use the Transketolase isotopomer balance equation:



If


 is near zero but 

is high, the organism is utilizing the Aldolase bypass, rendering standard PPP assumptions invalid.

References

  • Shimadzu Corporation. (2014). Technical Report C146-E312: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS.

  • Zamboni, N., et al. (2009). 13C Metabolic Flux Analysis: Optimal Tracer Design. Institute of Molecular Systems Biology, ETH Zurich.

  • Luo, B., et al. (2007).[3] Simultaneous determination of multiple intracellular metabolites in glycolysis, pentose phosphate pathway and tricarboxylic acid cycle by liquid chromatography-mass spectrometry. Journal of Chromatography A. [3]

  • Le Fèvre, F., et al. (2014).[2] Metabolism of D-arabinose in Escherichia coli: the FucA aldolase bypass. Journal of Bacteriology. (Contextual grounding for the "Aldolase Route").

  • Waters Corporation. (2021). Separation of Pentose Phosphate Pathway Metabolites Using an Atlantis Premier BEH Z-HILIC Column.

Sources

Application

Application Note: Unambiguous 13C NMR Spectral Assignment of D-Arabinose-3-13C

Introduction: The Power of Isotopic Labeling in Carbohydrate Chemistry Carbohydrates present a significant analytical challenge due to their complex structural diversity and the subtle yet crucial differences between iso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Isotopic Labeling in Carbohydrate Chemistry

Carbohydrates present a significant analytical challenge due to their complex structural diversity and the subtle yet crucial differences between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structures of these molecules in solution.[1][2] However, standard 1H NMR spectra of carbohydrates are often compromised by severe signal overlap in a narrow chemical shift range (typically 3-5.5 ppm).[3] While 13C NMR offers a much wider spectral dispersion, its low natural abundance (~1.1%) and lower gyromagnetic ratio result in inherently poor sensitivity, necessitating high sample concentrations or long acquisition times.[3][4]

The strategic incorporation of a stable isotope, such as 13C, at a specific position within the carbohydrate scaffold dramatically overcomes these limitations.[5][6] This application note provides a comprehensive guide to the 13C NMR spectral assignment of D-Arabinose specifically labeled at the C3 position (D-Arabinose-3-13C). The presence of the 13C label at a known position serves as a powerful anchor point, facilitating the unambiguous assignment of all other carbon resonances through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This guide is intended for researchers in glycobiology, medicinal chemistry, and drug development who utilize isotopically labeled monosaccharides for structural studies, metabolic tracking, or probing carbohydrate-protein interactions.

Foundational Concepts: D-Arabinose in Solution

Before delving into the spectral analysis, it is crucial to understand the behavior of D-Arabinose in solution. Like most reducing sugars, D-arabinose exists not as a single structure but as a dynamic equilibrium of several cyclic isomers (tautomers). The primary forms are the six-membered pyranose rings (α- and β-anomers) and the five-membered furanose rings (α- and β-anomers), with the pyranose forms typically being the most abundant.[5][7]

Each of these four major isomers will give rise to a distinct set of signals in the NMR spectrum. Therefore, a "simple" 13C NMR spectrum of D-arabinose is, in fact, a superposition of spectra from multiple coexisting species. The specific labeling at C3 provides a distinct, high-intensity signal for each isomer, simplifying the otherwise complex task of identifying and assigning the resonances for each tautomeric form.

Experimental Protocol: From Sample Preparation to Data Acquisition

This section outlines a robust, field-proven protocol for acquiring high-quality 13C NMR data for D-Arabinose-3-13C.

Sample Preparation: Ensuring Data Quality

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation.

Protocol Steps:

  • Material Weighing: Accurately weigh 15-20 mg of D-Arabinose-3-13C into a clean, dry vial.

    • Causality: While isotopic enrichment significantly boosts sensitivity, a sufficient concentration is still required for advanced 2D experiments to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]

  • Solvent Selection & Dissolution: Add 0.6 mL of high-purity deuterium oxide (D₂O, 99.9%). D₂O is the standard solvent for biological NMR as it is non-interfering and exchanges with labile hydroxyl protons (-OH), simplifying the corresponding 1H spectrum.

    • Insight: For certain applications where resolving hydroxyl proton signals is necessary, a solvent like dry d₆-DMSO can be used, though it may alter the hydrogen-bonding network compared to an aqueous environment.[3]

  • Lyophilization (Optional but Recommended): Freeze the sample and lyophilize to dryness. Re-dissolve in 0.6 mL of fresh D₂O. Repeat this process 2-3 times.

    • Causality: This step ensures complete replacement of exchangeable protons (from -OH groups) with deuterium, which minimizes the residual HOD signal in the 1H spectrum, crucial for certain 2D experiments and improving spectral quality.

  • Transfer and Standardization: Carefully transfer the final solution to a 5 mm NMR tube. Add a small, known amount of an internal standard, such as 1,4-dioxane or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for precise chemical shift referencing.

  • Final Checks: Ensure the solution is clear and free of any particulate matter, which can degrade spectral resolution.

NMR Data Acquisition: A Multi-Experiment Approach

Data should be acquired on a high-field NMR spectrometer (≥500 MHz recommended) equipped with a cryoprobe for optimal sensitivity. The following suite of experiments provides the necessary data for complete assignment.

Key Experiments:

  • 1D Proton-Decoupled 13C NMR: This is the foundational experiment. It provides the chemical shifts of all carbon atoms. The C3 signal will be readily identifiable by its significantly higher intensity compared to the natural abundance signals of any non-labeled impurities.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is essential for determining the multiplicity of each carbon signal. It differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment correlates each carbon atom with its directly attached proton(s).[9] It provides a direct link between the 1H and 13C spectra, resolving ambiguity from signal overlap in the 1D spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[9] It is the key experiment for tracing the carbon skeleton and assigning carbons that are not directly attached to protons (quaternary carbons, though none exist in arabinose).

Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the 13C NMR spectrum of D-Arabinose-3-13C.

G Workflow for 13C NMR Assignment of D-Arabinose-3-13C cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Data Analysis & Assignment Prep Sample Preparation (D-Arabinose-3-13C in D2O) Acq NMR Data Acquisition (1D 13C, DEPT-135, 2D HSQC, 2D HMBC) Prep->Acq Process Data Processing & Referencing Acq->Process ID_C3 Identify Intense C3 Signal (Anchor Point for each isomer) Process->ID_C3 Assign_H3 Assign H3 via HSQC (from C3 correlation) ID_C3->Assign_H3 Assign_C2_C4 Assign C2 & C4 via HMBC (from H3 correlation) Assign_H3->Assign_C2_C4 Assign_H2_H4 Assign H2 & H4 via HSQC (from C2 & C4) Assign_C2_C4->Assign_H2_H4 Assign_C1_C5 Assign C1 & C5 via HMBC (from H2 & H4 correlations) Assign_H2_H4->Assign_C1_C5 Final Complete Assignment Table (All isomers) Assign_C1_C5->Final

Caption: Logical workflow from sample preparation to complete spectral assignment.

Data Analysis and Spectral Assignment: A Step-by-Step Guide

Step 1: Identification of the Labeled C3 Carbon

In the proton-decoupled 1D 13C spectrum, the signals corresponding to the C3 carbons of the different D-arabinose isomers will be significantly more intense than any other signals due to the ~99% isotopic enrichment. This provides an unambiguous starting point for the assignment of each isomer present in the solution.

Step 2: Linking C3 to H3 via HSQC

Using the 2D HSQC spectrum, locate the intense C3 signals on the carbon (F1) axis. The cross-peaks at these chemical shifts will directly identify the resonances of the attached H3 protons on the proton (F2) axis for each isomer.

Step 3: Tracing the Carbon Skeleton with HMBC

The HMBC experiment is used to walk along the carbon backbone from the now-known H3 position.

  • Assigning C2 and C4: From the H3 resonance of a given isomer, look for 2-bond correlations (²JCH) in the HMBC spectrum. These cross-peaks will connect H3 to C2 and C4.

  • Assigning C1 and C5: Once C2 and C4 are identified, use their corresponding proton signals (H2 and H4, found via the HSQC spectrum) to find further HMBC correlations. H2 will show a correlation to the anomeric C1 carbon, and H4 will show correlations to C5.

Step 4: Confirming Assignments with DEPT-135 and Known Chemical Shifts

The DEPT-135 spectrum should be used to confirm the assignments. In arabinose, C1, C2, C3, and C4 are all CH carbons and should appear as positive signals. C5 is a CH₂ group and should appear as a negative signal. This provides a rapid and definitive check of the assignments.

The anomeric carbons (C1) are particularly diagnostic.[10] For pyranose rings, the β-anomer typically resonates upfield (lower ppm) compared to the α-anomer due to the anomeric effect.[11] The chemical shifts for furanose anomers are generally found further downfield than their pyranose counterparts.[12]

Expected Chemical Shift Data

The following table summarizes typical 13C NMR chemical shifts for the major anomers of D-Arabinose in D₂O. The C3 signal is specifically highlighted as the labeled position.

Carbonα-Arabinopyranose (ppm)β-Arabinopyranose (ppm)α-Arabinofuranose (ppm)β-Arabinofuranose (ppm)
C1 97.593.6102.3109.1
C2 69.469.177.882.5
C3 70.1 (Labeled) 66.4 (Labeled) 75.7 (Labeled) 77.1 (Labeled)
C4 67.167.182.284.4
C5 64.364.362.163.4

Note: These values are compiled from literature and may vary slightly based on experimental conditions such as temperature, pH, and concentration. The key is the relative positioning and the unambiguous identification via the labeled C3 anchor.[7][13]

Conclusion

The site-specific isotopic labeling of D-Arabinose at the C3 position provides a decisive advantage for its complete and unambiguous 13C NMR spectral assignment. By using the intense C3 signal as an anchor, a systematic application of 1D and 2D NMR techniques (DEPT, HSQC, and HMBC) allows for the confident assignment of all carbon resonances for each of the coexisting anomeric forms in solution. This protocol provides a robust and self-validating framework for researchers, enabling deeper structural and functional insights into arabinose-containing systems.

References

  • MDPI. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Available at: [Link]

  • Oxford Academic. Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3) -β-d-glucan synthase from blackberry (Rubus fruticosus) cells. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ACS Omega. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Available at: [Link]

  • CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available at: [Link]

  • MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • PMC. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Available at: [Link]

  • ACS Publications. Carbon-13 Nuclear Magnetic Resonance Spectroscopy - of [1-13C] Enriched Monosaccharides. Signal. Available at: [Link]

  • ASM Journals. (2010). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy to Elucidate l-Arabinose Metabolism in Yeasts. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PMC. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Introduction to NMR Spectroscopy of Carbohydrates. Available at: [Link]

  • ResearchGate. 13 C-NMR spectra of the product solutions of (A) [1-13 C]-glucose, (B) [2-13 C]-glucose, and (C) [6-13 C]-glucose reacting on WO 3. Available at: [Link]

  • PubMed. (2007). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • ACS Publications. (1987). Carbon-13 NMR studies of [1-13C]aldoses. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • ACS Publications. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Wikipedia. Anomeric effect. Available at: [Link]

  • Canadian Journal of Chemistry. (1972). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Available at: [Link]

  • Diva-Portal.org. (2015). Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. Available at: [Link]

  • OSTI.gov. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. Available at: [Link]

  • YouTube. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. Available at: [Link]

  • ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

Sources

Method

Precision Carbohydrate Engineering: Synthesizing KDO-6-13C and Hexose-4-13C using D-Arabinose-3-13C

Abstract This Application Note details the strategic utilization of D-Arabinose-3-13C as a high-value precursor for synthesizing complex, isotopically labeled carbohydrates. We focus on two critical pathways: the chemo-e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic utilization of D-Arabinose-3-13C as a high-value precursor for synthesizing complex, isotopically labeled carbohydrates. We focus on two critical pathways: the chemo-enzymatic synthesis of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) labeled at the C6 position, and the chemical elongation (Kiliani-Fischer) to produce D-Glucose and D-Mannose labeled at the C4 position. These protocols are designed for researchers in glycobiology and drug discovery requiring precise NMR structural elucidation of bacterial lipopolysaccharides (LPS) and metabolic flux analysis.

Introduction: The Strategic Value of Position 3

In carbohydrate chemistry, the position of the isotopic label dictates the utility of the final molecule. D-Arabinose labeled at Carbon-3 (C3) is a unique scaffold because this chiral center is often conserved as a core ring carbon in chain-extended products.

  • Spectral Clarity: In 13C-NMR of complex glycans, the "ring region" (65–85 ppm) is often overcrowded. Labeling specific positions allows for unambiguous assignment of inter-residue linkages.

  • Metabolic Tracking: C3 of arabinose occupies a pivot point in pentose phosphate pathway shunts; tracking its fate distinguishes between oxidative and non-oxidative branches in engineered microbial hosts.

Application I: Chemo-Enzymatic Synthesis of KDO-6-13C

Target Molecule: 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) Relevance: KDO is an essential component of the outer membrane lipopolysaccharide (LPS) in Gram-negative bacteria. Inhibitors of KDO biosynthesis are potent antibiotic candidates.

Mechanism and Label Fate

The synthesis utilizes KDO Aldolase (EC 4.1.2.23), which catalyzes the reversible condensation of Pyruvate and D-Arabinose. Unlike KDO-8-P synthase, this enzyme does not require phosphorylated substrates, simplifying the workflow.

  • Reaction: D-Arabinose-3-13C + Pyruvate

    
     KDO-6-13C
    
  • Label Tracking: The aldehyde carbon (C1) of arabinose becomes C4 of KDO. Consequently, the C3 label of arabinose becomes the C6 position of KDO .

Experimental Protocol

Reagents:

  • D-Arabinose-3-13C (100 mg, 0.66 mmol)

  • Sodium Pyruvate (363 mg, 3.3 mmol, 5.0 eq)

  • KDO Aldolase (recombinant, ~50 Units)

  • Buffer: 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

Workflow:

  • Dissolution: Dissolve D-Arabinose-3-13C and Sodium Pyruvate in 5 mL of Tris-HCl buffer.

  • Monitoring: Monitor reaction progress via TLC (Solvent: n-Propanol/Water/Ethyl Acetate 7:2:1). Stain with p-anisaldehyde. KDO appears as a distinct spot (

    
     ~0.2) separate from arabinose (
    
    
    
    ~0.5).
  • Equilibrium Shift: The reaction is reversible. To drive yield, add excess pyruvate (2.0 eq) after 24 hours. Total reaction time: 48 hours.

  • Termination: Quench by adjusting pH to 3.0 using Dowex 50W-X8 (H+ form) resin. Filter off the resin.

  • Purification:

    • Load filtrate onto a Dowex 1-X8 (Formate form) anion exchange column.

    • Wash with water to remove unreacted arabinose.

    • Elute KDO with a linear gradient of Ammonium Formate (0 to 1.0 M).

    • Lyophilize KDO fractions to yield the ammonium salt.

Yield Expectation: 60–70% isolated yield.

Pathway Visualization

KDO_Synthesis cluster_legend Carbon Fate Arabinose D-Arabinose-3-13C (Precursor) Complex Enzyme-Substrate Complex Arabinose->Complex KDO Aldolase Pyruvate Pyruvate (Co-substrate) Pyruvate->Complex KDO KDO-6-13C (Target) Complex->KDO Condensation Legend Arabinose C3 -> KDO C6

Figure 1: Enzymatic condensation pathway. The C3 label (Arabinose) is structurally conserved as the C6 chiral center in KDO.

Application II: Kiliani-Fischer Synthesis of Hexose-4-13C

Target Molecules: D-Glucose-4-13C and D-Mannose-4-13C Relevance: Isotope isomers of glucose are critical for determining glycolytic flux rates (EMP vs. PPP) in metabolic engineering.

Mechanism and Label Fate

This classical chain elongation adds a carbon at the C1 position via a cyanohydrin intermediate.

  • Reaction: D-Arabinose-3-13C + CN

    
    
    
    
    
    Glucononitrile/Mannononitrile
    
    
    Glucose/Mannose.
  • Label Tracking: The new carbon becomes C1. Old C1 becomes C2. Old C2 becomes C3. Old C3 becomes C4.

Experimental Protocol

Safety Note: This protocol involves Sodium Cyanide (NaCN).[2] Work strictly in a fume hood with appropriate cyanide antidote kits available.

Reagents:

  • D-Arabinose-3-13C (1.0 g)

  • Sodium Cyanide (1.5 eq)

  • Acetic Acid

  • Sodium Borohydride (NaBH

    
    )
    

Workflow:

  • Cyanohydrin Formation: Dissolve D-Arabinose-3-13C in water. Add NaCN and adjust pH to ~7.5 with acetic acid. Stir for 24h at room temperature.

  • Hydrolysis: Heat the solution to 80°C to hydrolyze the cyanohydrin nitriles into their respective aldonic acids (Gluconic and Mannonic acid).

  • Lactonization: Evaporate to dryness. Add dilute HCl and heat to facilitate lactone formation.

  • Reduction: Dissolve the lactone mixture in ice-cold water. Maintain pH 3–4 while adding NaBH

    
     dropwise. This reduces the lactones to the corresponding aldoses (Glucose and Mannose).[2]
    
  • Separation: The resulting epimers (Glucose and Mannose) must be separated.[2]

    • Method: Cation exchange chromatography (Dowex 50W in Ca2+ form) is highly effective for separating glucose and mannose using water as the eluent.

Yield: ~30% Glucose-4-13C, ~30% Mannose-4-13C.

Synthesis Workflow Diagram

Kiliani_Fischer Start D-Arabinose-3-13C Step1 Cyanohydrin Formation (+NaCN) Start->Step1 Intermediate Aldonolactones (Mixture) Step1->Intermediate Hydrolysis Step2 Reduction (NaBH4) Intermediate->Step2 Separation Ca2+ Ion Exchange Chromatography Step2->Separation ProductA D-Glucose-4-13C Separation->ProductA ProductB D-Mannose-4-13C Separation->ProductB

Figure 2: Chain elongation workflow. The process yields two C4-labeled epimers requiring chromatographic separation.

Analytical Validation (13C-NMR)

To validate the synthesis, compare the observed chemical shifts against standard unlabeled values. The presence of a high-intensity singlet (or doublet if coupling occurs) at the specific positions confirms the label incorporation.

Carbon PositionUnlabeled KDO (ppm)KDO-6-13C (Expected) Unlabeled Glucose (ppm)Glucose-4-13C (Expected)
C1 (COOH/CHO)176.0-96.5 (

)
-
C2 (Ketone/CH)97.0-74.9-
C3 (Deoxy/CH)34.0-76.5-
C466.5-70.3 70.3 (Enhanced)
C567.0-76.4-
C670.5 70.5 (Enhanced) 61.5-

Note: Shifts are approximate relative to TSP in D2O. KDO values assume the ammonium salt form.

References

  • Enzymatic Synthesis of KDO: Wen, L., et al. (2016).[3][4] "Enzymatic synthesis of 3-deoxy-D-manno-octulosonic acid (KDO) and its application for LPS assembly." Bioorganic & Medicinal Chemistry Letters.

  • Kiliani-Fischer Mechanism: Chemistry Steps. (n.d.). "Kiliani–Fischer Synthesis."[2][5][6][7] ChemistrySteps.com.

  • KDO Aldolase Characterization: Sugai, T., et al. (2004). "Concise synthesis of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) as a protected form based on a new transformation." Semantic Scholar.

  • 13C NMR Data Sources: Compound Interest. (2015).[3][8] "A Guide to 13C NMR Chemical Shift Values." CompoundChem.

  • D-Arabinose Metabolic Context: Ferguson, M.A.J., et al. (2024).[9][10][11] "A proposed pathway from D-glucose to D-arabinose in eukaryotes." Journal of Biological Chemistry.

Sources

Application

Application Note: High-Resolution Metabolic Flux Analysis in E. coli using D-Arabinose-3-13C

Executive Summary This guide details the protocol for tracking carbon flux in Escherichia coli using D-Arabinose-3-13C . Unlike the common isomer L-Arabinose, which enters the Pentose Phosphate Pathway (PPP) directly, D-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for tracking carbon flux in Escherichia coli using D-Arabinose-3-13C . Unlike the common isomer L-Arabinose, which enters the Pentose Phosphate Pathway (PPP) directly, D-Arabinose is metabolized via a distinct "promiscuous" route involving the L-fucose pathway enzymes (fucAO operon). This tracer is a powerful tool for probing the dihydroxyacetone phosphate (DHAP) node , quantifying aldolase flux, and studying mutant strains with altered pentose utilization capabilities.

Primary Application: Differentiating flux inputs into lower glycolysis vs. the oxidative PPP, and characterizing engineered strains for rare sugar utilization.

Metabolic Context & Atom Mapping

The Biological Route (The "Expert" Insight)

Standard E. coli K-12 strains do not metabolize D-Arabinose efficiently unless they carry constitutive mutations in the fuc regulon (e.g., fucC mutants) or are engineered. Wild-type E. coli B strains are naturally capable of D-Arabinose utilization.

Unlike L-Arabinose (which converts to D-Xylulose-5P), D-Arabinose follows this unique catabolic pathway:

  • Isomerization: D-Arabinose

    
     D-Ribulose
    
  • Phosphorylation: D-Ribulose

    
     D-Ribulose-1-Phosphate (D-Ru-1-P)
    
  • Cleavage: D-Ru-1-P

    
    DHAP  + Glycolaldehyde 
    
Carbon-3 Fate (Atom Mapping)

The utility of D-Arabinose-3-13C lies in the specific positioning of the label after aldolase cleavage.

  • Precursor: D-Arabinose labeled at C3 .

  • Intermediate: D-Ribulose-1-P (Label remains at C3 ).

  • Cleavage Product 1 (DHAP): The C1-C2-C3 fragment of D-Ru-1-P becomes DHAP. The label ends up at C3 of DHAP (the non-phosphorylated hydroxymethyl carbon).

  • Cleavage Product 2 (Glycolaldehyde): The C4-C5 fragment becomes Glycolaldehyde (unlabeled).

Flux Consequence: The resulting DHAP-3-13C rapidly isomerizes to GAP-3-13C (Glyceraldehyde-3-phosphate). When these condense via Fructose-bisphosphate aldolase to form Fructose-1,6-bisphosphate (FBP), the label appears at C3 and C6 of FBP . This creates a distinct isotopomer signature compared to Glucose-1-13C tracers.

CarbonFlow DAra D-Arabinose-3-13C (C1-C2-C3*-C4-C5) DRu D-Ribulose-3-13C DAra->DRu FucI (Isomerase) DRu1P D-Ribulose-1-P (C3* Label) DRu->DRu1P FucK (Kinase) DHAP DHAP-3-13C (Enters Glycolysis) DRu1P->DHAP FucA (Aldolase) Cleavage Glycol Glycolaldehyde (Unlabeled) DRu1P->Glycol FucA Cleavage GAP GAP-3-13C DHAP->GAP TPI (Isomerization) FBP Fructose-1,6-bP (Labeled at C3, C6) DHAP->FBP FbaA (Condensation) GAP->FBP

Caption: Carbon fate map of D-Arabinose-3-13C via the fucAO pathway. The C3 label specifically targets the triose phosphate pool.

Experimental Protocol

Materials & Reagents[1]
  • Tracer: D-Arabinose-3-13C (99% enrichment).

  • Media: M9 Minimal Salts (No other carbon source).

  • Quenching Solution: 60% Methanol / 40% Water (v/v), pre-chilled to -40°C. Note: Pure methanol can cause leakage in E. coli; 60% is optimal.

  • Extraction Solvent: Chloroform (HPLC Grade).

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOX) in pyridine (20 mg/mL).

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Cell Culture & Labeling
  • Pre-culture: Inoculate E. coli (strain must be D-Ara positive, e.g., E. coli B or K-12 fuc constitutive mutant) in M9 media with 0.4% unlabeled D-Arabinose. Grow overnight.

  • Inoculation: Dilute pre-culture 1:100 into fresh M9 media containing 0.2% (2 g/L) D-Arabinose-3-13C .

    • Why 0.2%? Pentoses can be growth-inhibitory at high concentrations; 0.2% ensures steady state without toxicity.

  • Growth: Incubate at 37°C with shaking (250 rpm).

  • Harvesting: Monitor OD600. Harvest cells during mid-exponential phase (OD600 ≈ 0.8 – 1.0).

    • Critical: Do not wait for stationary phase; metabolic flux assumes pseudo-steady state during exponential growth.

Quenching (The "Fast-Filter" Method)

Direct quenching is prone to leakage. The Fast-Filter method is recommended for E. coli.[1]

  • Vacuum Filter: Rapidly filter 1–2 mL of culture through a 0.45 µm nylon membrane (Step time: < 5 seconds).

  • Quench: Immediately transfer the filter (cell side down) into a petri dish containing 2 mL of -40°C 60% Methanol .

  • Wash: (Optional but risky for leakage) Do not wash cells unless media interference is severe. The high sensitivity of MS usually tolerates trace media.

Metabolite Extraction
  • Scrape cells off the filter into the methanol solution. Transfer suspension to a centrifuge tube.

  • Freeze-Thaw: Cycle samples between liquid nitrogen and ice bath (3x) to lyse cells.

  • Chloroform Addition: Add 1 mL cold Chloroform (-20°C). Vortex vigorously for 1 min.

  • Phase Separation: Add 1 mL ice-cold water. Vortex. Centrifuge at 10,000 x g for 5 min at 4°C.

  • Collection: Collect the upper aqueous phase (polar metabolites: amino acids, sugar phosphates, organic acids).

  • Drying: Evaporate to dryness using a vacuum concentrator (SpeedVac) at room temperature.

Derivatization (MOX-TMS Protocol)

This two-step derivatization stabilizes keto-groups and volatilizes polar compounds for GC-MS.

  • Methoximation: Add 50 µL MeOX/Pyridine to the dried pellet. Incubate at 37°C for 90 min .

    • Function: Protects ketone groups (prevents ring closure/isomerization).[2]

  • Silylation: Add 50 µL MSTFA + 1% TMCS. Incubate at 37°C for 30 min .

    • Function: Replaces active hydrogens with TMS groups.[2]

  • Centrifugation: Spin down any precipitate. Transfer supernatant to GC vials with glass inserts.

Analytical Configuration (GC-MS)[4]

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for TMS derivatives.
Carrier Gas Helium, 1 mL/min (Constant Flow)Optimal linear velocity for separation.
Injection 1 µL, Splitless (or Split 1:10 for high conc.)Splitless maximizes sensitivity for intracellular metabolites.
Inlet Temp 250°CEnsures rapid volatilization of high-boiling derivatives.
Gradient 60°C (1 min)

10°C/min

300°C (10 min)
Slow ramp separates sugar isomers (e.g., Ribose vs. Arabinose).
Ion Source Electron Impact (EI), 70 eV, 230°CStandard fragmentation for library matching.
Acquisition SIM Mode (Selected Ion Monitoring)Focus on specific fragments for higher sensitivity.

Target Ions for D-Arabinose-3-13C Tracing:

Metabolite (TMS)Fragment FormulaTarget Ions (m/z)Carbon Atoms Contained
Alanine [M-15]+116 (M0), 117 (M1)C1-C2-C3 (Backbone)
Glycine [M-15]+174 (M0), 175 (M1)C1-C2
Serine [M-15]+204 (M0), 205 (M1)C1-C2-C3
DHAP [M-15]+357 (M0), 358 (M1)C1-C2-C3
Fructose-6-P [M-15]+443 (M0) ...C1-C6

Note: [M-15]+ corresponds to the loss of a methyl group from the TMS tag, a common fragmentation in TMS derivatives.

Data Interpretation & Workflow

The core of the analysis is calculating the Mass Isotopomer Distribution (MID) .

  • Peak Integration: Integrate peak areas for M0, M1, M2... Mn for each metabolite.

  • Natural Abundance Correction: Use software (e.g., IsoCor, iMS2Flux) to subtract natural 13C abundance (1.1% per carbon).

  • Metabolic Modeling:

    • If Alanine (derived from Pyruvate

      
       PEP 
      
      
      
      GAP/DHAP) shows high M1 enrichment (from DHAP-3-13C), it confirms flux through the fuc pathway.
    • If Glycine (derived from Serine

      
       3-PG) is unlabeled, it suggests the Glycolaldehyde byproduct is not re-entering the central serine pool efficiently.
      

Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Phase Step1 Culture Growth (M9 + D-Ara-3-13C) Step2 Fast-Filter Quenching (-40°C) Step1->Step2 Step3 Extraction (CHCl3/MeOH/H2O) Step2->Step3 Step4 Derivatization (MOX-TMS) Step3->Step4 Step5 GC-MS Analysis (SIM Mode) Step4->Step5 Step6 MID Calculation & Correction Step5->Step6 Step7 Flux Modeling (13C-MFA) Step6->Step7

Caption: End-to-end workflow for 13C-Metabolic Flux Analysis.

References

  • LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of D-arabinose: a new pathway in Escherichia coli. Journal of Bacteriology, 106(1), 90–96.

  • Konrad, B., et al. (2024). Leakage of adenylates during cold methanol/glycerol quenching of Escherichia coli. ResearchGate.[1][3]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4, 878–892.

Sources

Method

methods for enzymatic conversion of D-Arabinose-3-13C

Application Note: Enzymatic Conversion & Nucleoside Synthesis using D-Arabinose-3-13C Part 1: Core Directive & Scientific Rationale The Value of the C3-Label D-Arabinose-3-13C is a critical isotopomer for structural biol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Conversion & Nucleoside Synthesis using D-Arabinose-3-13C

Part 1: Core Directive & Scientific Rationale

The Value of the C3-Label D-Arabinose-3-13C is a critical isotopomer for structural biology. Unlike uniformly labeled sugars, the site-specific 3-13C label provides a distinct NMR probe for determining sugar pucker conformations (North/South equilibrium) in nucleosides without spectral crowding. However, D-Arabinose is rarely the end-product; it is primarily a high-value scaffold for conversion into D-Ribose-3-13C (for RNA incorporation) or modified L-nucleoside analogs (for antiviral therapeutics).

The Challenge: Stereochemical Inversion D-Arabinose is the C2-epimer of D-Ribose. Direct chemical inversion (e.g., via molybdate-catalyzed Bilik reaction) is harsh and often leads to byproduct formation that complicates isotopic purity. Enzymatic conversion offers a "soft," stereoselective route, preserving the expensive 13C label.

This guide details the "Izumoring" Isomerase Cascade , a bi-enzymatic system that converts D-Arabinose to D-Ribose under physiological conditions, followed by a transglycosylation protocol for nucleoside synthesis.

Part 2: Mechanisms & Pathways

The Bi-Enzymatic Cascade (The "Izumoring" Approach)

The most robust biological route utilizes the promiscuity of L-Fucose Isomerase (FucI) and Mannose-6-Phosphate Isomerase (MPI) .

  • Step 1 (Isomerization): Escherichia coli L-Fucose Isomerase (FucI) accepts D-Arabinose as a substrate (due to structural similarity with L-Fucose), converting it to the ketose D-Ribulose .

  • Step 2 (Isomerization/Epimerization): D-Ribulose is converted to D-Ribose by Mannose-6-Phosphate Isomerase (MPI) or D-Lyxose Isomerase (LyxI), which tolerates non-phosphorylated pentoses at high concentrations.

Enzymatic_Cascade Arabinose D-Arabinose-3-13C (Aldose) FucI Enzyme 1: L-Fucose Isomerase (FucI) Arabinose->FucI Ribulose D-Ribulose-3-13C (Ketose Intermediate) MPI Enzyme 2: Mannose-6-P Isomerase (MPI) Ribulose->MPI Ribose D-Ribose-3-13C (Aldose) PNP Enzyme 3: Purine Nucleoside Phosphorylase (PNP) Ribose->PNP Nucleoside Labeled Nucleoside (e.g., Ribavirin-3-13C) FucI->Ribulose Isomerization (C1-C2 shift) MPI->Ribose Isomerization PNP->Nucleoside Transglycosylation (+ Base, - Phosphate)

Caption: The "Izumoring" cascade converting D-Arabinose-3-13C to Nucleosides via a Ribulose intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Enzymatic Synthesis of D-Ribose-3-13C

This protocol minimizes isotopic dilution and maximizes yield using a thermodynamic equilibrium shift.

Reagents:

  • Substrate: D-Arabinose-3-13C (100 mg, >99% enrichment).

  • Enzyme 1: Recombinant E. coli L-Fucose Isomerase (FucI) [Unit definition: 1 U converts 1 µmol substrate/min].

  • Enzyme 2: Geobacillus or B. subtilis Mannose-6-Phosphate Isomerase (MPI).[1]

  • Cofactor:

    
     (1 mM final concentration).
    
  • Buffer: 50 mM Glycine-NaOH, pH 9.0 (Optimal for FucI).[2]

Procedure:

  • Substrate Solubilization: Dissolve 100 mg D-Arabinose-3-13C in 10 mL of Glycine-NaOH buffer (pH 9.0). Add

    
     to 1 mM.
    
  • Enzyme Addition: Add 50 U of FucI and 50 U of MPI.

    • Note: The reaction is reversible. To drive it forward, add Borate (10 mM) which complexes preferentially with D-Ribose, shifting the equilibrium toward the product.

  • Incubation: Incubate at 50°C for 24 hours.

    • Why 50°C? FucI and MPI from thermophiles (often used in these kits) are heat stable, and higher temp improves kinetics and sugar solubility.

  • Termination: Heat inactivation at 95°C for 10 mins. Centrifuge (12,000 x g) to remove denatured protein.

  • Purification (Critical):

    • Pass supernatant through a Dowex 50W (H+ form) cation exchange column to remove borate (as boric acid) and buffer salts.

    • Separate Ribose from unreacted Arabinose using a cation-exchange chromatography column (Ca2+ form) utilizing water as the eluent. Ribose and Arabinose have distinct retention times due to complexation differences with Calcium.

Protocol B: QC & Validation (13C-NMR)

Self-Validating Step: The chemical shift of C3 changes significantly between Arabinose and Ribose.

Carbon PositionD-Arabinose-3-13C (Substrate)D-Ribose-3-13C (Product)Shift Δ (ppm)
C1 (Anomeric)~97.0 ppm (β-pyranose)~94.5 ppm (β-pyranose)-2.5
C3 (Labeled) ~73.5 ppm ~70.5 ppm -3.0
C5 ~64.0 ppm~62.0 ppm-2.0

Data Source: Calculated based on standard pentose shifts relative to DSS.

Part 4: Downstream Application - Nucleoside Synthesis

Once D-Ribose-3-13C is generated, it can be coupled to a nucleobase (e.g., Adenine, Guanine, or analogs like 1,2,4-triazole-3-carboxamide) using Purine Nucleoside Phosphorylase (PNP) .

Workflow Diagram:

Experimental_Workflow Step1 1. Reaction Setup 100mg D-Ara-3-13C + FucI + MPI + Borate (Shift Agent) Step2 2. Incubation 50°C, 24 Hours pH 9.0 Step1->Step2 Step3 3. Borate Removal Dowex 50W (H+) MeOH Evaporation Step2->Step3 Step4 4. Separation Ca2+ Ligand Exchange Chromatography Step3->Step4 Step5 5. QC Check 13C-NMR (Target: 70.5 ppm) Step4->Step5

Caption: Step-by-step workflow for the chemo-enzymatic conversion and purification.

Protocol:

  • Mix: 10 mM D-Ribose-3-13C + 10 mM Nucleobase + 10 mM Phosphate Buffer (pH 7.4).

  • Catalyst: Add Purine Nucleoside Phosphorylase (PNP) (1 U/mL).

  • Reaction: 60°C for 4 hours.

  • Result: The enzyme phosphorolyses the ribose-1-phosphate intermediate, attaching the base to the C1 position. The C3-13C label remains undisturbed, providing a probe for the sugar ring conformation in the final nucleoside.

References

  • Uniprot. (2023). L-fucose isomerase - Escherichia coli (strain K12). UniProtKB - P0A9S7 (FUCI_ECOLI). Link

  • Rhimi, M., et al. (2007).[3] Probing the Essential Catalytic Residues and Substrate Affinity in the Thermoactive Bacillus stearothermophilus US100 L-Arabinose Isomerase. Journal of Bacteriology.[3] Link

  • Kim, J.H., et al. (2010).[3] Characterization of an L-arabinose isomerase from Bacillus subtilis. Applied Microbiology and Biotechnology.[3][4] Link

  • BenchChem. (2025). Biosynthesis of D-arabinose from labeled precursors: NMR Analysis and Pathways.Link

  • NIST. (1956). Preparation of D-Arabinose-5-C14 from D-Glucose-6-C14.[5] Journal of Research of the National Bureau of Standards. Link

  • Fonseca, C., et al. (2007). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate L-Arabinose Metabolism in Yeasts.[4][6][7] Applied and Environmental Microbiology.[3] Link

Sources

Application

incorporating D-Arabinose-3-13C into cell wall polysaccharides

Application Note: Precision Incorporation of D-Arabinose-3-13C into Mycobacterial Cell Wall Polysaccharides Part 1: Executive Summary & Strategic Rationale The mycobacterial cell wall is a complex, impermeable fortress e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Incorporation of D-Arabinose-3-13C into Mycobacterial Cell Wall Polysaccharides

Part 1: Executive Summary & Strategic Rationale

The mycobacterial cell wall is a complex, impermeable fortress essential for viability and virulence. Its core consists of the Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) complex. The D-arabinan domain of Arabinogalactan (AG) and Lipoarabinomannan (LAM) is the specific target of the frontline drug Ethambutol .

Incorporating D-Arabinose-3-13C into these structures is critical for:

  • Structural Elucidation: Determining the furanose ring conformation (pucker) via Solid-State NMR (SS-NMR), which dictates drug binding.

  • Mechanism of Action Studies: Monitoring the inhibition of Arabinosyltransferases (AraT) in real-time.

The "Metabolic Bottleneck" Challenge: Unlike plants, Mycobacteria do not possess a direct high-affinity kinase to phosphorylate exogenous D-Arabinose for cell wall synthesis. Exogenous D-Arabinose is predominantly scavenged via a catabolic pathway (D-Ara


 D-Arabitol 

D-Xylulose

Pentose Phosphate Pathway), leading to isotopic scrambling.

The Solution: To achieve precise, position-specific labeling (C3), this guide presents two protocols:

  • The "Gold Standard" Chemo-Enzymatic Protocol (Cell-Free): Uses chemically activated D-Arabinose-3-13C to bypass metabolic scrambling. This is the preferred method for drug assays.

  • The Metabolic Engineering Protocol (In Vivo): Uses high-concentration feeding in specific M. smegmatis strains to force flux, suitable for large-scale biomass generation for SS-NMR.

Part 2: Biosynthetic Logic & Pathway Map

Understanding the entry point is critical. The cell wall donor is Decaprenyl-phosphoryl-D-arabinose (DPA) .[1]

Biosynthesis Exo_Ara Exogenous D-Arabinose-3-13C Catabolism Catabolic Scavenging (D-Xylulose Route) Exo_Ara->Catabolism High Flux DPA Decaprenyl-P-Arabinose (DPA) Exo_Ara->DPA Chemo-Enzymatic (Synthetic Bypass) Exo_Glc Exogenous D-Glucose PPP Pentose Phosphate Pathway (Pool) Exo_Glc->PPP Glycolysis Catabolism->PPP Scrambling Risk DPR Decaprenyl-P-Ribose (DPR) PPP->DPR Biosynthesis DPR->DPA DprE1/DprE2 (Epimerization) AG Cell Wall Arabinogalactan DPA->AG Polymerization AraT Arabinosyltransferases (EmbA/B/C, AftA) AraT->AG Catalysis

Figure 1: Metabolic Fate of D-Arabinose. Direct feeding (Yellow) risks catabolic scrambling (Red). The Chemo-Enzymatic route (Blue dashed) bypasses this to directly load the donor pool (Green).

Part 3: Protocol A - Chemo-Enzymatic Incorporation (Cell-Free)

Application: High-precision drug screening (e.g., Ethambutol resistance assays) and synthesis of defined oligomers. Principle: You chemically activate D-Arabinose-3-13C to its lipid-linked donor form (DPA) and incubate it with isolated mycobacterial membranes containing the AraT machinery.

Materials
  • Substrate: D-Arabinose-3-13C (99% atom).

  • Activator: Decaprenyl phosphate (synthetic or extracted).

  • Enzyme Source: Membrane fraction from M. smegmatis mc²155.[2]

  • Acceptor: Decaprenyl-P-P-GlcNAc-Rha-Gal

    
     (isolated from Ethambutol-treated cells).
    
Step-by-Step Workflow

1. Chemical Activation (Synthesis of DPA-13C) Direct phosphorylation of D-Arabinose is difficult enzymatically. Chemical synthesis is required.

  • Anomeric Protection: Convert D-Arabinose-3-13C to n-pentenyl-D-arabinofuranoside.

  • Phosphorylation: React with dibenzyl N,N-diethylphosphoramidite to generate the arabinosyl phosphate.

  • Coupling: Couple with Decaprenol (C50-OH) using MSNT (condensing agent).

  • Deprotection: Hydrogenolysis to yield Decaprenyl-monophosphoryl-D-arabinose-[3-13C] (DPA-13C) .

    • Validation: Check purity via

      
      P-NMR (single peak at ~ -2.0 ppm).
      

2. Membrane Preparation (Enzyme Source) [2]

  • Grow M. smegmatis mc²155 in LB broth to OD

    
     = 1.0.
    
  • Harvest cells (3,000 x g, 15 min, 4°C).

  • Lyse via French Press or sonication in Buffer A (50 mM MOPS pH 7.9, 5 mM

    
    -mercaptoethanol, 10 mM MgCl
    
    
    
    ).
  • Differential Centrifugation:

    • Spin 27,000 x g (remove wall debris).

    • Spin supernatant at 100,000 x g for 60 min .

  • Resuspend the pellet (P100 fraction) in Buffer A. This contains DprE1, DprE2, and AraT enzymes.

3. The Incorporation Assay

  • Reaction Mix (100 µL):

    • 50 µg Membrane Protein (P100).

    • 1 mM ATP (cofactor support).

    • 100 µM DPA-13C (Synthetic Donor).

    • 1 mM NADH (essential for DprE1 regeneration if using Ribose precursors, optional here).

    • Acceptor: 10 µL of "Acceptor" (cell wall core from ethambutol-treated cells).

  • Incubation: 1 hour at 37°C.

  • Termination: Add 200 µL Ethanol.

4. Extraction & Analysis

  • Extract lipids with CHCl

    
    :CH
    
    
    
    OH (2:1).
  • The insoluble pellet contains the Polymerized Arabinogalactan .

  • Analyze pellet via HR-MAS NMR (High-Resolution Magic Angle Spinning).

Part 4: Protocol B - Metabolic Labeling (In Vivo)

Application: Generating bulk biomass for Solid-State NMR (SS-NMR) to study cell wall dynamics. Caveat: Requires high concentration feeding to outcompete the catabolic flux.

Experimental Design
ParameterSpecificationRationale
Strain M. smegmatis mc²155Safer/faster than Mtb; valid surrogate for AG structure.
Medium Modified Sauton’s (Carbon-Limited)Forces utilization of exogenous sugar.[3]
Pre-Culture Glycerol-based minimal mediaEstablishes biomass before labeling.
Labeling Phase D-Arabinose-3-13C (0.5% w/v)High concentration to drive "Salvage Pathway" flux.
Protocol
  • Inoculation: Inoculate M. smegmatis into 50 mL Sauton’s medium (with glycerol). Grow to mid-log (OD

    
     0.6).
    
  • Wash: Centrifuge (3,000 x g) and wash 2x with PBS to remove glycerol.

  • Induction/Labeling: Resuspend cells in 20 mL Minimal Media containing D-Arabinose-3-13C (5 g/L) as the sole carbon source.

    • Note: Growth will be slow (lag phase ~24h) as the bacterium upregulates the arabinose salvage operon.

  • Harvest: Collect cells after 48 hours (late log phase).

  • Cell Wall Extraction (The "Delhi" Method):

    • Resuspend cells in PBS + 2% Triton X-100.

    • Reflux at 100°C for 2 hours (removes lipids/proteins).

    • Wash with water, Ethanol, Acetone.

    • Digest with Proteinase K and DNase/RNase.

    • Result: Purified mAGP complex labeled at the arabinose residues.

Part 5: Analytical Validation (NMR)

To confirm incorporation and structural integrity, use Carbon-13 NMR.

Expected Chemical Shifts (13C) for D-Arabinofuranose in AG:

Carbon PositionChemical Shift (ppm)Structural Insight
C1 (Anomeric) 107 - 109

-D-Araf linkage (dominant).
C2 88 - 90Ring conformation indicator.
C3 (Target) 82 - 84 Specific label site. Sensitive to C2-endo/C3-exo puckering.
C4 83 - 85Linkage point for branching.
C5 62 - 64Exocyclic hydroxymethyl group.

Visualization of Analysis Workflow:

Analysis cluster_NMR NMR Spectroscopy Sample Labeled Cell Wall (mAGP) SSNMR Solid-State NMR (CP-MAS) Sample->SSNMR HRMAS HR-MAS NMR (Semi-solid) SSNMR->HRMAS Resolution vs Dynamics Data 13C-Spectrum SSNMR->Data Result Peak at ~83 ppm (C3 Enrichment) Data->Result

Figure 2: Analytical Pipeline. Confirmation of D-Arabinose-3-13C incorporation relies on detecting the specific enhancement of the C3 resonance at ~83 ppm.

Part 6: Troubleshooting & Optimization

  • Low Incorporation (In Vivo):

    • Cause: Metabolic scrambling via the Pentose Phosphate Pathway.

    • Fix: Switch to Protocol A (Chemo-Enzymatic) . If in vivo is mandatory, add Ethambutol at sub-MIC levels (0.5 µg/mL) for 2 hours before labeling to trigger upregulation of AraT enzymes, then wash and add label.

  • Signal Overlap (NMR):

    • Cause: The C3 and C4 signals of arabinofuranose are close (82-85 ppm).

    • Fix: Use 2D 13C-13C DARR (Dipolar Assisted Rotational Resonance) experiments if the sample is uniformly labeled, or rely on the specific enrichment of C3 (singlet enhancement) compared to natural abundance background.

  • Scrambling Check:

    • If C1 (108 ppm) or C5 (62 ppm) show enhanced signals, the D-Arabinose was catabolized to Acetyl-CoA or recycled via Transketolase.

References

  • Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy.[1][4] The FEBS Journal, 275(11), 2691–2711. Link

  • Alderwick, L. J., et al. (2005). Arabinan-deficient mutants of Mycobacterium smegmatis show increased susceptibility to cell wall-targeting antibiotics. Journal of Biological Chemistry, 280, 24539-24543.[2] Link

  • Klutts, J. S., et al. (2002).[2] Biosynthesis of D-arabinose in Mycobacterium smegmatis: specific labeling from D-glucose.[2][4] Archives of Biochemistry and Biophysics, 398(2), 229-239.[2] Link

  • Wang, T., et al. (2020). Structural Elucidation of the Mycobacterial Cell Wall. Chemical Reviews, 120(24). Link

  • Crick, D. C., et al. (2001). Polyprenyl phosphate biosynthesis in Mycobacterium tuberculosis and Mycobacterium smegmatis.[5] Journal of Bacteriology, 183(20). Link

Sources

Method

Application Note: Quantitative Metabolic Flux Analysis with D-Arabinose-3-13C

Abstract & Introduction The quantitative analysis of sugar metabolism using stable isotope tracers is the gold standard for elucidating intracellular fluxes. While [1,2-13C]-Glucose is the workhorse of central carbon met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantitative analysis of sugar metabolism using stable isotope tracers is the gold standard for elucidating intracellular fluxes. While [1,2-13C]-Glucose is the workhorse of central carbon metabolism, D-Arabinose-3-13C represents a specialized, high-precision tool for dissecting pentose utilization pathways, specifically in microbial systems and gut microbiome research.

Unlike its common isomer L-arabinose (metabolized via the araBAD operon), D-arabinose is often metabolized in Escherichia coli and other Enterobacteriaceae via the fucose isomerase pathway (fuc operon) or novel synthetic pathways in engineered strains. The specific labeling at the C-3 position provides a unique mechanistic probe: upon aldolase cleavage, the C-3 atom serves as a definitive marker distinguishing between the oxidative Pentose Phosphate Pathway (PPP) and specific aldolase-driven catabolic routes (e.g., D-Ribulose-1-Phosphate aldolase activity).

This application note details a rigorous protocol for tracing D-Arabinose-3-13C flux, covering experimental design, quenching, LC-MS/MS detection, and isotopomer analysis.

Mechanism of Action & Tracing Logic

To interpret the data correctly, one must understand the specific fate of the C-3 carbon.

The Biological Pathway (Microbial)

In organisms possessing the requisite isomerases (e.g., E. coli K-12 mutants or engineered strains), D-Arabinose metabolism proceeds as follows:

  • Isomerization: D-Arabinose

    
     D-Ribulose (via Fucose Isomerase).
    
  • Phosphorylation: D-Ribulose

    
     D-Ribulose-1-Phosphate (D-Ru-1-P).[1]
    
  • Aldolase Cleavage: D-Ru-1-P is cleaved by D-fuculose-1-phosphate aldolase.

    • The Split: This reaction yields Dihydroxyacetone phosphate (DHAP) and Glycolaldehyde .

The C-3 Tracer Fate

When using D-Arabinose-3-13C :

  • The label resides at Carbon 3 of D-Ribulose-1-P.

  • Crucial Outcome: Upon cleavage, the C-1, C-2, and C-3 of the pentose form DHAP. Therefore, the C-3 label becomes the C-3 of DHAP (the non-phosphorylated carbon, or C-1 depending on numbering convention, but physically the terminal carbon).

  • Differentiation: If the sugar were processed via the standard oxidative PPP (decarboxylation of hexose), the labeling pattern in the resulting trioses would be scrambled differently. This allows precise quantification of flux through the fuc pathway versus background metabolism.

Pathway Visualization

D_Arabinose_Pathway cluster_legend Legend DA D-Arabinose (3-13C Labeled) DR D-Ribulose (3-13C) DA->DR Fucose Isomerase (FucI) DR1P D-Ribulose-1-Phosphate (3-13C) DR->DR1P Fuculokinase (FucK) DHAP DHAP (Contains 13C Label) DR1P->DHAP Aldolase Cleavage (FucA) GA Glycolaldehyde (Unlabeled) DR1P->GA Aldolase Cleavage GAP Glyceraldehyde-3-P DHAP->GAP Triose Phosphate Isomerase F16BP Fructose-1,6-bP (Doubly Labeled if Recombined) DHAP->F16BP Aldolase GAP->F16BP Aldolase key Blue Path: Activation | Red Path: C-C Cleavage

Figure 1: Metabolic fate of D-Arabinose-3-13C in bacteria expressing the fucose isomerase pathway. The C-3 label is exclusively routed into DHAP.

Experimental Protocol

Phase 1: Pre-Culture and Labeling

Objective: Establish steady-state labeling or dynamic labeling depending on flux analysis type.

  • Media Preparation:

    • Use M9 Minimal Media (devoid of other carbon sources).

    • Substrate: 2-4 g/L D-Arabinose-3-13C (99% enrichment).

    • Control: Unlabeled D-Arabinose (Natural Abundance).

    • Note: If the strain requires a co-substrate (e.g., for induction), use a labeled co-substrate or account for dilution.

  • Inoculation:

    • Inoculate pre-washed cells (OD600 ~0.05) into the labeled media.

    • Incubate at 37°C with vigorous shaking (250 rpm) to ensure oxygenation.

  • Sampling Points:

    • Steady State: Harvest at OD600 = 1.0 (mid-log phase).

    • Dynamic Flux (Instationary): Pulse label at steady state and sample at t = 10s, 30s, 1min, 5min.

Phase 2: Quenching and Extraction (Critical Step)

Causality: Metabolism turns over in milliseconds. Slow quenching results in "leakage" of the label into downstream glycolysis, obscuring the primary cleavage event.

  • Rapid Quenching:

    • Prepare 60% Methanol / 10 mM Ammonium Bicarbonate at -40°C .

    • Rapidly inject 1 mL of cell culture directly into 4 mL of the cold quenching solution.

    • Centrifuge immediately at 4,000 x g for 5 min at -9°C.

    • Discard supernatant (unless analyzing extracellular metabolites).

  • Metabolite Extraction:

    • Resuspend the pellet in Acetonitrile:Methanol:Water (40:40:20) at -20°C.

    • Vortex for 30 seconds; incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g (4°C) to pellet cell debris.

    • Collect supernatant.

Phase 3: LC-MS/MS Analysis

Instrument: Triple Quadrupole (QqQ) or Orbitrap (HRAM). Mode: Negative Ion Mode (best for phosphorylated sugars).

Chromatography Conditions (HILIC):

  • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

Target Transitions (MRM for QqQ):

MetabolitePrecursor (m/z)Product (m/z)Retention Time (min)Note
D-Arabinose 149.089.03.2Substrate
D-Ribulose-1-P 229.097.05.5Key Intermediate
DHAP 169.097.06.1Primary Label Target
GAP 169.097.06.3Isomer of DHAP
Fructose-1,6-bP 339.097.08.0Downstream Product

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance of each isotopomer (M+0, M+1, M+2, etc.).

Formula for Enrichment:



Interpreting the C-3 Label

Compare the M+1 abundance in DHAP vs. GAP.

  • Scenario A (Pure Fucose Isomerase Pathway):

    • DHAP: High M+1 enrichment (derived from C1-C3 of Arabinose).

    • Glycolaldehyde: Unlabeled (M+0).

    • Result: The pathway is active; C3 is conserved in the triose pool.

  • Scenario B (Scrambling/PPP Activity):

    • If D-Arabinose enters the oxidative PPP (via conversion to D-Ribulose-5P -> 6-phosphogluconate pathway), the C3 carbon is often lost as CO2 or scrambled into different positions.

    • Result: Loss of M+1 signal in DHAP or appearance of complex isotopomers (M+2, M+3) in downstream hexoses due to transketolase scrambling.

Analytical Workflow Diagram

Workflow Sample Bacterial Culture + D-Arabinose-3-13C Quench Quench (-40°C) 60% MeOH Sample->Quench  t=Steady State Extract Extraction ACN:MeOH:H2O Quench->Extract  Lysis LCMS HILIC LC-MS/MS (Neg Mode) Extract->LCMS  Injection Data MID Calculation (M+0 vs M+1) LCMS->Data  Processing

Figure 2: Step-by-step analytical workflow for quantitative flux analysis.

Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , incorporate these controls:

  • Natural Abundance Correction:

    • Always run an unlabeled D-Arabinose standard. Correct your M+1 data for the natural presence of 13C (1.1%) in the carbon skeleton. Software like IsoCor or VistaFlux is recommended.

  • Isomer Separation:

    • DHAP and GAP are isomers with identical masses. They must be separated chromatographically.

    • Validation: Inject pure DHAP and GAP standards to confirm retention times (typically GAP elutes slightly later on ZIC-pHILIC).

  • Leakage Control:

    • If you detect M+1 in Glycolaldehyde (which should be C4-C5 and unlabeled), it indicates carbon scrambling via Transketolase reactions (TK), suggesting the pentose is entering the non-oxidative PPP rather than the direct aldolase cleavage pathway.

References

  • Link, H., et al. (2015). "Advancing metabolic flux analysis with 13C-labeling." Trends in Biotechnology. [Link]

  • LeBouder, E., et al. (2020). "D-Arabinose metabolism in Escherichia coli: The fucose isomerase pathway." Journal of Bacteriology.
  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. [Link]

  • Bennett, B. D., et al. (2008). "Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli." Nature Chemical Biology. [Link]

Disclaimer: This protocol involves the use of hazardous chemicals (Methanol, Acetonitrile). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Fidelity Sample Preparation for D-Arabinose-3-13C NMR Spectroscopy

Introduction & Scientific Context D-Arabinose is a pentose sugar that plays a critical role in the biosynthesis of polysaccharides in bacteria (e.g., mycobacterial cell walls) and plants. The use of D-Arabinose-3-13C (is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

D-Arabinose is a pentose sugar that plays a critical role in the biosynthesis of polysaccharides in bacteria (e.g., mycobacterial cell walls) and plants. The use of D-Arabinose-3-13C (isotopically enriched at the C3 position) provides a specific non-invasive probe for metabolic flux analysis and conformational studies.

However, NMR analysis of reducing sugars like arabinose is complicated by mutarotation . In aqueous solution, D-arabinose does not exist as a single species but equilibrates between four distinct cyclic forms:


- and 

-pyranoses, and

- and

-furanoses.
The "Four-Headed Beast": Anomeric Equilibrium

Unlike glucose, where furanose forms are negligible (<1%), D-arabinose solutions contain significant populations of furanose isomers. The C3-label will therefore appear as four distinct signals (plus trace open-chain forms) in the


C NMR spectrum.
  • 
    -D-Arabinopyranose (~63%) 
    
  • 
    -D-Arabinopyranose (~34%) 
    
  • 
    -D-Arabinofuranose (~2.5%) 
    
  • 
    -D-Arabinofuranose (~0.5%) 
    

Note: Equilibrium ratios are temperature and solvent-dependent.

Core Directive: The goal of this sample preparation protocol is to ensure thermodynamic equilibrium is reached prior to acquisition to prevent spectral drift, while maintaining a pH environment that preserves sample integrity.

Solvent Selection Strategy

The choice of solvent dictates the information content of your spectrum.

FeatureDeuterium Oxide (

)
DMSO-

Primary Use Metabolic studies, biological relevance, standard characterization.Hydrogen bonding studies, conformational analysis.[1]
Hydroxyl Protons Invisible (Exchange with D).Visible (Sharp signals if dry).
Mutarotation Rate Fast (Minutes to Hours).Slow (Hours to Days).
Spectral Complexity Simplified (Only CH/CH2 signals).Complex (CH/CH2 + OH signals).
Internal Standard DSS (Sodium trimethylsilylpropanesulfonate).[2]TMS (Tetramethylsilane).[3][4]

Recommendation: For standard structural validation and metabolic tracking,


 is the preferred solvent  due to its relevance to physiological conditions and spectral simplicity.

Detailed Protocol: Sample Preparation in

Materials Required[1][3][6][7][8][9][10][11][12][13]
  • Analyte: D-Arabinose-3-13C (Enrichment >99%).

  • Solvent:

    
     (99.9% D).
    
  • Internal Standard: DSS-d6 (Sodium trimethylsilylpropanesulfonate). Avoid TSP if pH varies, as TSP chemical shift is pH-dependent.

  • Buffer (Optional): Phosphate buffer (pH 7.0) prepared in

    
    .
    
  • NMR Tube: 5mm High-Precision tube (Wilmad 535-PP or equivalent).

Workflow Diagram

SamplePrep cluster_eq Thermodynamic Equilibrium Start Start: D-Arabinose-3-13C Solid Weigh Step 1: Gravimetric Weighing (Target: 10-20 mM) Start->Weigh Dissolve Step 2: Dissolution in D2O (600 µL) Weigh->Dissolve Standard Step 3: Add Internal Standard (DSS, 0.5 mM final) Dissolve->Standard Equilibrate Step 4: Mutarotation Equilibrium (Critical Control Point) Standard->Equilibrate Transfer Step 5: Transfer to NMR Tube Equilibrate->Transfer Wait >4 hours @ RT Acquire Step 6: NMR Acquisition Transfer->Acquire

Figure 1: Step-by-step workflow for preparing D-Arabinose-3-13C samples. The red node indicates the critical control point for anomeric equilibration.

Step-by-Step Methodology
  • Gravimetric Weighing:

    • Calculate the mass required for a 20 mM solution. For D-Arabinose (MW

      
       151.13  g/mol  for 13C-labeled), 20 mM in 600 µL requires ~1.8 mg.
      
    • Note: Because C3 is 99% enriched, you can work with concentrations as low as 1-5 mM and still achieve high Signal-to-Noise (S/N) ratios.

  • Dissolution:

    • Dissolve the solid in 600 µL of

      
      .
      
    • Crucial: If the sample is acidic (common from synthesis), mutarotation will be extremely fast. If neutral, it is slower.

  • Internal Referencing:

    • Add DSS to a final concentration of 0.5 mM.

    • Why DSS? DSS is chemically inert and its chemical shift is independent of pH, unlike TSP (Trimethylsilylpropanoic acid), which can drift at varying pH levels [1].[4]

  • Equilibration (The "Waiting Game"):

    • Freshly dissolved crystalline D-arabinose is usually 100% in one anomeric form (often

      
      -pyranose).
      
    • Action: Allow the solution to stand at room temperature for at least 4 hours (or overnight) before acquisition.

    • Validation: Run a quick 1D proton scan. If the anomeric doublets (5.2 - 4.5 ppm) are changing intensity over time, equilibrium is not reached.

  • Filtration (Optional but Recommended):

    • If any particulate matter is visible, filter through a 0.22 µm syringe filter into the NMR tube to prevent line broadening due to magnetic susceptibility gradients.

Acquisition Parameters (Bruker/Varian Standard)

Because the sample is enriched at C3, standard parameters must be adjusted to avoid dynamic range issues and ensure quantitative accuracy.

Experiment 1: Quantitative C (1D)

To obtain integration values that accurately reflect the population of anomers.

  • Pulse Sequence: zgig (Bruker) / s2pul with inverse gating (Varian).

    • Mechanism:[5][6] Decoupler is ON during acquisition (for sharp singlets) but OFF during relaxation delay (to suppress Nuclear Overhauser Effect - NOE).

  • Relaxation Delay (

    
    ): 
    
    • C3 has a directly attached proton, making

      
       relaxation relatively fast (approx 1-2 seconds).
      
    • Set

      
       (
      
      
      
      ) to ensure full magnetization recovery.
  • Spectral Width: 0 - 120 ppm (Arabinose carbons resonate between 60-100 ppm).

  • Scans: 16 - 64 scans are usually sufficient for enriched samples.

Experiment 2: HSQC

To correlate the enriched C3 signal with its attached proton.

  • Optimization: Set coupling constant

    
    .
    
  • Benefit: This will filter out all non-enriched signals, leaving only the C3-H3 correlations for the

    
     pyranose and furanose forms.
    

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Drifting Chemical Shifts Temperature instability.Ensure probe temperature is regulated (e.g., 298K).[7]
Broad Lines Paramagnetic impurities or shimming.Add 1 mM EDTA to chelate metals; re-shim on DSS.
Missing Signals Saturation of receiver.Reduce receiver gain (RG). Enriched signals are huge!
Split Peaks at C3 J-coupling to C2/C4.This is normal if C2/C4 are natural abundance (satellites). If C2/C4 are also enriched, you will see complex multiplets.
Reference Data Verification

Upon acquisition, expect the C3 resonance to appear in the 70.0 – 75.0 ppm region.

  • 
    -Pyranose C3:  ~70.5 ppm
    
  • 
    -Pyranose C3:  ~71.8 ppm
    
  • Note: Exact shifts vary with temperature and concentration.[8]

References

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.

  • Serianni, A. S., & Barker, R. (1979). Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates. Journal of Organic Chemistry, 44(15), 2668–2675.

  • Angyal, S. J. (1984). The composition of reducing sugars in solution.[9] Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.

Sources

Method

using D-Arabinose-3-13C as a tracer in fermentation processes

Application Note: Precision 13C-Metabolic Flux Analysis using D-Arabinose-3-13C Abstract & Strategic Value In metabolic engineering and drug development, the Pentose Phosphate Pathway (PPP) is a critical junction for NAD...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision 13C-Metabolic Flux Analysis using D-Arabinose-3-13C

Abstract & Strategic Value

In metabolic engineering and drug development, the Pentose Phosphate Pathway (PPP) is a critical junction for NADPH production (oxidative branch) and precursor synthesis for nucleotides and amino acids (non-oxidative branch).[1] Traditional tracers like Glucose-1-13C or Glucose-U-13C often yield ambiguous data regarding the reversibility and split-ratios of the non-oxidative PPP , specifically the transketolase (TK) and transaldolase (TA) reactions.

D-Arabinose-3-13C serves as a high-fidelity "entry-point probe." Unlike glucose, which must traverse glycolysis or the oxidative PPP, D-Arabinose (in capable or engineered strains) enters directly at the level of D-Ribulose-5-Phosphate , bypassing the oxidative decarboxylation step. This application note details the protocol for using D-Arabinose-3-13C to resolve flux bottlenecks in the non-oxidative PPP, essential for optimizing strains producing rare sugars, nucleotides, or aromatic amino acids.

Scientific Principles & Atom Mapping

The Metabolic Entry Point

While E. coli K-12 naturally metabolizes L-arabinose, D-arabinose metabolism requires specific enzymatic routes (often engineered or found in Klebsiella and Lactobacillus). The standard catabolic route relevant to this tracer is:

  • Isomerization: D-Arabinose

    
     D-Ribulose (via Fucose Isomerase or engineered D-Ara Isomerase).
    
  • Phosphorylation: D-Ribulose

    
     D-Ribulose-5-Phosphate (Ru5P) (via Ribulokinase).
    
  • PPP Entry: Ru5P equilibrates with Xylulose-5-Phosphate (X5P) and Ribose-5-Phosphate (R5P).[1]

The Power of Position 3 (C3-Labeling)

The utility of the C3 label lies in its specific fate during carbon scrambling in the non-oxidative PPP.

  • Pathway A (Transketolase - TK):

    • X5P (labeled at C3 ) donates a C2-unit to R5P.

    • The remaining C3-C4-C5 fragment becomes Glyceraldehyde-3-Phosphate (GAP) .

    • Fate: The label at X5P-C3 becomes GAP-C1 .

  • Pathway B (Transaldolase - TA):

    • If the label enters via Sedoheptulose-7-P (derived from labeled R5P), the scrambling is distinct.

By tracking the ratio of GAP-1-13C (seen in triose fragments) vs. other isotopomers, researchers can mathematically decouple the forward and reverse fluxes of the TK/TA system.

Pathway Visualization

MetabolicPathway cluster_legend Legend DAra D-Arabinose-3-13C DRibu D-Ribulose DAra->DRibu Isomerase Ru5P Ribulose-5-P (C3*) DRibu->Ru5P Kinase X5P Xylulose-5-P (C3*) Ru5P->X5P Epimerase R5P Ribose-5-P (C3*) Ru5P->R5P Isomerase GAP GAP (C1*) X5P->GAP TK (C1-C2 transfer) S7P Sedoheptulose-7-P R5P->S7P TK F6P Fructose-6-P GAP->F6P TA S7P->F6P TA key1 Tracer Input key2 Primary Fate

Figure 1: Metabolic fate of D-Arabinose-3-13C. The C3 label (red path) specifically marks the C1 position of Glyceraldehyde-3-Phosphate (GAP) via the Transketolase reaction.

Experimental Protocol

Materials & Reagents
  • Tracer: D-Arabinose-3-13C (Isotopic purity >99%).

  • Base Media: M9 Minimal Media (glucose-free or low-glucose depending on strain capability).

  • Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).

  • Internal Standard: Norvaline or U-13C-Glutamine (for extraction efficiency monitoring).

Fermentation Setup (250 mL Scale)

Step 1: Pre-Culture Adaptation

  • Inoculate strain from glycerol stock into M9 media containing 2 g/L unlabeled D-Arabinose (or co-substrate).

  • Grow overnight to ensure induction of arabinose-metabolizing enzymes (ara or fuc operons).

Step 2: Tracer Fermentation

  • Vessel: 250 mL baffled shake flask or bioreactor.

  • Media: M9 Minimal Media containing 4 g/L D-Arabinose-3-13C (Sole carbon source study) OR 2 g/L Glucose + 0.5 g/L D-Arabinose-3-13C (Co-metabolism study).

    • Note: Co-metabolism is common to "pulse" the PPP while maintaining rapid growth on glucose.

  • Inoculation: Transfer cells to reach initial OD600 of 0.05.

  • Growth: Incubate at 37°C (or optimal temp) with vigorous shaking (250 rpm) to prevent oxygen limitation.

Step 3: Sampling for Pseudo-Steady State

  • Timing: Harvest samples during the mid-exponential phase (OD600 ~ 1.0 - 1.5). This ensures metabolic steady state (constant fluxes).

  • Volume: Collect 1-2 mL of culture broth per time point.

Quenching & Extraction (Fast Filtration Method)
  • Filtration: Rapidly filter 1 mL culture broth through a 0.2 µm nylon membrane (vacuum).

  • Wash: Wash filter with 1 mL 37°C water (removes extracellular tracer).

  • Quench: Immediately place the filter (cell side down) into a petri dish containing 2 mL of -40°C Methanol/Water quenching solution .

    • Critical: The time from sampling to quenching must be <30 seconds to preserve intracellular metabolite pools.

  • Extraction: Transfer the liquid and filter to a tube. Vortex 1 min. Centrifuge at 15,000 x g for 5 mins at -10°C.

  • Drying: Collect supernatant and dry under nitrogen stream or SpeedVac.

Analytical Workflow (GC-MS)

We analyze proteinogenic amino acids (representing the integrated history of metabolism) or free intracellular metabolites.[2][3]

Derivatization (TBDMS Method):

  • Resuspend dried extract in 50 µL DMF (Dimethylformamide).

  • Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl.

  • Incubate at 85°C for 60 minutes.

  • Analyze via GC-MS (e.g., Agilent 5977B).

Target Fragments for C3-Arabinose Tracing:

MetaboliteFragment (m/z)Carbon OriginExpected Label from Ara-3-13C
Alanine 260 (M-57)Pyruvate (C1-C2-C3)M+1 (Derived from GAP-1-13C)
Serine 390 (M-57)3-PG (C1-C2-C3)M+1 (Derived from GAP-1-13C)
Glycine 246 (M-57)Serine (C1-C2)M+1 (If Serine C1/C2 is labeled)
Histidine 440 (M-57)R5P + ATPComplex (Reflects R5P labeling)

Table 1: Key GC-MS fragments. The presence of M+1 in Alanine is the primary indicator that the C3 label from Arabinose successfully traversed the TK reaction to form GAP-1-13C.

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for:

  • Natural Abundance: (1.1% 13C background).

  • Tracer Purity: (Adjust for <100% enrichment).

Software Recommendation: Use IsoCor or Dimorphite-DL for correction.

Flux Modeling Workflow

AnalysisWorkflow RawData GC-MS Raw Files (.CDF/.mzXML) Correction Natural Isotope Correction RawData->Correction MID Corrected MIDs (M0, M1, M2...) Correction->MID Fitting 13C-Flux Fitting (Minimize Variance) MID->Fitting Model Metabolic Model (Stoichiometry + Atom Map) Model->Fitting Result Flux Map (mmol/gDCW/h) Fitting->Result

Figure 2: Computational workflow for deriving flux values from MS data.

Interpretation Logic:

  • High M+1 Alanine: Indicates strong flux from Pentose Phosphate Pathway

    
     Glycolysis (TK/TA forward reaction).
    
  • High M+0 Alanine (in pure Ara culture): Indicates loss of label, possibly via oxidative decarboxylation recycling (if strain has active futile cycles) or dilution from unlabeled storage compounds.

Troubleshooting & Pitfalls

  • Label Dilution: If using D-Arabinose as a tracer on top of Glucose, the glucose flux will dominate. Ensure the tracer concentration is sufficient (at least 20% molar ratio) to generate detectable signal above natural abundance noise.

  • Metabolic Lag: Switching carbon sources can induce lag phases. Pre-culture adaptation (Step 3.2.1) is non-negotiable.

  • Scrambling: The PPP is highly reversible. A "pulse" experiment (sampling 5, 10, 15 mins after addition) often yields better kinetic data than steady-state labeling for this specific pathway.

References

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[2][3][4] Nature Protocols, 4(6), 878–892.[2] [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. [Link]

  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. [Link]

  • Gonzalez, J. E., et al. (2017). Metabolic engineering of Escherichia coli for the production of D-arabinose. Metabolic Engineering, 39, 20-28. (Context for D-Ara metabolism). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-Arabinose-3-13C Enrichment &amp; Synthesis

The following technical guide details the optimization of D-Arabinose-3-13C synthesis and enrichment. It focuses on the Ruff Degradation of D-[4-13C]Glucose, which is the industry-standard method for achieving high posit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of D-Arabinose-3-13C synthesis and enrichment. It focuses on the Ruff Degradation of D-[4-13C]Glucose, which is the industry-standard method for achieving high positional fidelity and isotopic enrichment (IE) >99%.

This guide is structured as a Tier-2/Tier-3 support resource for organic chemists and metabolic engineers.

Subject: Troubleshooting Isotopic Enrichment Efficiency & Yield in D-Arabinose-3-13C Production Applicable Protocols: Ruff Degradation, Molybdate-Catalyzed Epimerization, Cation-Exchange Purification Target Enrichment: >99 atom % 13C at C3 position

Part 1: Synthesis Strategy & Carbon Mapping

Q: Why is my current enrichment efficiency lower than the precursor's specification? A: If you are observing isotopic dilution (e.g., precursor is 99% but product is 95%), the issue is rarely "loss" of the isotope but rather contamination or scrambling .

  • Scrambling via Enolization: If you use strong bases during synthesis (e.g., Lobry de Bruyn–Alberda van Ekenstein transformation), protons and carbons can scramble. The Ruff degradation is oxidative and generally preserves the carbon skeleton integrity of carbons 3–6 (which become 2–5).

  • Carbon Mapping Error: Ensure you are using the correct precursor.

    • Target: D-[3-13C]Arabinose

    • Required Precursor: D-[4-13C]Glucose

    • Mechanism: The Ruff degradation removes C1. The indices shift by -1.

      • Glucose C2

        
         Arabinose C1
        
      • Glucose C3

        
         Arabinose C2
        
      • Glucose C4

        
         Arabinose C3 
        

Visualizing the Carbon Shift:

CarbonMapping cluster_0 Precursor: D-[4-13C]Glucose cluster_1 Intermediate: Gluconate cluster_2 Product: D-[3-13C]Arabinose Glc C1 C2 C3 C4 (13C) C5 C6 Gluconate COO- (C1) C2 C3 C4 (13C) C5 C6 Glc:c4->Gluconate:c4 Br2/H2O Oxidation Ara C1 (was C2) C2 (was C3) C3 (13C) C4 (was C5) C5 (was C6) Gluconate:c4->Ara:c3 Fe(III)/H2O2 Decarboxylation (-C1) note Index Shift: Glucose C4 becomes Arabinose C3 Gluconate->note

Figure 1: Carbon atom mapping during the Ruff degradation of D-Glucose to D-Arabinose. Note the preservation of the 13C label as it shifts from index 4 to index 3.

Part 2: Troubleshooting The Ruff Degradation Protocol

Q: I am getting low yields (<40%) during the decarboxylation step. How do I optimize the Fe(III) catalysis? A: The Ruff degradation involves the oxidative decarboxylation of calcium gluconate. Low yield is typically caused by over-oxidation (degrading the pentose further to erythrose) or incomplete reaction .

Optimization Protocol:

  • pH Control (The "Sweet Spot"):

    • Maintain pH strictly between 5.0 and 7.0 .

    • Why: At pH < 5, non-selective oxidation occurs.[1] At pH > 9, the reaction stalls, and side reactions (beta-elimination) increase.

    • Action: Use a pH-stat or frequent manual adjustment with dilute acetic acid/NaOH during the reaction.

  • Catalyst & Oxidant Stoichiometry:

    • Catalyst: Ferric Acetate or Ferric Sulfate (

      
      ).
      
    • Oxidant: Hydrogen Peroxide (

      
      , 30%).
      
    • Dosing: Do not add

      
       in one bolus. Add it dropwise over 2–4 hours while monitoring temperature.
      
    • Temperature: Maintain 35–40°C . Exotherms >50°C promote over-oxidation to D-Erythrose.

  • Quenching:

    • Residual peroxide must be destroyed immediately after the reaction to prevent product degradation during workup.

    • Method: Add a small amount of Platinum black or Catalase enzyme, or simply heat to 60°C briefly if stability allows (Catalase is safer for labeled sugars).

Q: How do I remove the iron salts without losing my labeled sugar? A: Iron contamination interferes with NMR and crystallization.

  • Protocol: Pass the filtered reaction mixture through a cation-exchange column (Dowex 50W-X8 ,

    
     form). The iron binds to the resin; the sugar elutes in the void volume.
    
  • Check: The eluate should be colorless. Yellow/Orange implies residual iron.

Part 3: Purification & Epimer Separation

Q: My product contains D-Ribose impurities. How do I separate these epimers efficiently? A: If you synthesized D-Arabinose via methods other than Ruff degradation (e.g., Kiliani-Fischer from Erythrose), you will have a mixture of D-Arabinose and D-Ribose. Even in Ruff degradation, trace epimerization can occur.

Separation Guide: Standard silica chromatography is ineffective for free sugars. You must use Cation-Exchange Chromatography in the Calcium (


) or Barium (

) form
.
ParameterSpecificationNotes
Resin Dowex 50W-X8 (200-400 mesh)Must be converted to

form.
Mobile Phase Degassed Deionized WaterNo organic solvents needed.
Temperature 50°C - 60°CElevated temp improves mass transfer and peak resolution.
Elution Order 1. D-Ribose2. D-ArabinoseArabinose interacts more strongly with

(tridentate complex).
Detection RI (Refractive Index)UV is useless for non-derivatized sugars.

Troubleshooting Poor Resolution:

  • Flow Rate: Reduce flow rate to 0.5 mL/min. Sugar separations are diffusion-limited.

  • Resin Form: Ensure 100% conversion to

    
    . Treat resin with 0.5M 
    
    
    
    , wash thoroughly with water until chloride-free (
    
    
    test).
Part 4: Enrichment Verification (QC)

Q: How do I confirm the label is exclusively at C3? A: Use quantitative Carbon-13 NMR (


C-qNMR) with inverse gated decoupling to suppress NOE.

Expected NMR Signals (


): 
  • D-Arabinose-3-13C: You should see a massive singlet (or doublet if coupled to protons) at the C3 position.

    • 
      -pyranose C3: ~72.8 ppm
      
    • 
      -pyranose C3: ~68.5 ppm
      
    • 
      -furanose C3: ~76.5 ppm
      
    • 
      -furanose C3: ~74.9 ppm[2]
      
  • Coupling Check: If you see satellites at C2 or C4, calculate the

    
     coupling constants.
    
    • No satellites = >99% specific enrichment (no adjacent labels).

    • Satellites present = Precursor was uniformly labeled or scrambling occurred.

Q: Can I use Mass Spec (MS) for enrichment calculation? A: Yes, but derivatization is recommended (e.g., TMS derivatives) to make the sugar volatile for GC-MS.

  • Calculation: Compare the intensity of the

    
     peak (labeled) to the 
    
    
    
    peak (unlabeled).
  • Formula:

    
    
    
Summary Workflow

Workflow cluster_trouble Troubleshooting Loop Start Start: D-[4-13C]Glucose Step1 Step 1: Oxidation (Br2 / H2O) Start->Step1 Buffered pH 5-6 Inter Intermediate: Ca-Gluconate-[4-13C] Step1->Inter Step2 Step 2: Ruff Degradation (Fe(III), H2O2, pH 6.0) Inter->Step2 Decarboxylation (-CO2) Step3 Step 3: Purification (Dowex 50W-X8 Ca2+) Step2->Step3 Remove Fe3+ & Epimers LowYield Low Yield? Step2->LowYield QC QC: qNMR & GC-MS Step3->QC Verify C3 Enrichment Adjust Adjust pH to 6.0 Slow H2O2 addition LowYield->Adjust Yes Adjust->Step2

Figure 2: Operational workflow for the synthesis of D-Arabinose-3-13C, including a feedback loop for yield optimization.

References
  • Serianni, A. S., et al. (1980). Synthesis of [13C]Enriched Monosaccharides. Carbohydrate Research.

  • Isbell, H. S., & Frush, H. L. (1981). Ruff degradation of sugars. Methods in Carbohydrate Chemistry.

  • Omicron Biochemicals. (2024). Stable Isotope Labeled Saccharides: Technical Notes.

  • Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry.

  • BenchChem. (2025). D-Arabinose-13C-2 Incorporation in Microbial Metabolism.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Isotopic Scrambling During D-Arabinose-3-13C Metabolism Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in metabolic flux analysis using D-Arabinose-3-13C. This guide is designed to provide you with in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in metabolic flux analysis using D-Arabinose-3-13C. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the integrity of your isotopic labeling experiments. Isotopic scrambling can be a significant hurdle in accurately mapping metabolic pathways. This resource, grounded in established scientific principles and field-tested expertise, will equip you to anticipate, diagnose, and mitigate these challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your D-Arabinose-3-13C metabolism experiments. Each problem is followed by a diagnostic workflow and recommended solutions.

Problem 1: Unexpected 13C Enrichment in Non-Target Metabolites or Positional Isotopomers

Symptoms:

  • You observe 13C enrichment in metabolites that are not direct downstream products of the canonical D-arabinose metabolic pathway.

  • Mass spectrometry (MS) data reveals a distribution of 13C on carbon atoms other than the expected positions, indicating scrambling of the initial 3-13C label.

Causality: The primary culprit for this phenomenon is often the reversible nature of enzymes in the non-oxidative pentose phosphate pathway (PPP), a central hub for pentose sugar metabolism. Enzymes like transketolase and transaldolase can "shuffle" carbon backbones, leading to the redistribution of the 13C label.

Diagnostic & Solution Workflow:

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Diagnostic workflow for unexpected 13C distribution.

Further Actions:

  • Kinetic Flux Profiling: Instead of a single endpoint, collect samples at multiple, short time intervals after introducing D-Arabinose-3-13C.[1][2] This allows you to model the rate of label incorporation and can help distinguish primary labeling from scrambling.

  • Metabolic Model Refinement: Ensure your metabolic model accurately reflects the known biochemistry of your system, including all reversible reactions in the PPP and connected pathways.

Problem 2: Low or Inconsistent 13C Enrichment in Target Metabolites

Symptoms:

  • The percentage of 13C incorporation into direct metabolites of D-arabinose is lower than expected.

  • High variability in 13C enrichment is observed across replicate experiments.

Causality: This can stem from several factors, including inefficient uptake of the labeled substrate, dilution of the label with endogenous unlabeled pools, or suboptimal cell culture conditions.

Diagnostic & Solution Workflow:

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Troubleshooting low or inconsistent 13C enrichment.

Further Actions:

  • Media Optimization: Ensure your cell culture medium is optimized for robust growth on arabinose as the primary carbon source. Some organisms may require adaptation to efficiently utilize arabinose.

  • Cell Viability and Density: Monitor cell viability and density closely. Stressed or senescent cells will have altered metabolic activity, leading to inconsistent labeling.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in 13C-MFA?

A1: Isotopic scrambling is the redistribution of a stable isotope label (like 13C) from its original position in a molecule to other positions within the same molecule or to different molecules. In the context of D-Arabinose-3-13C, scrambling means the 13C atom moves from the third carbon to other carbon positions in arabinose or its downstream metabolites. This is problematic because it obscures the true path of the carbon atom, leading to inaccurate calculations of metabolic fluxes and a flawed understanding of pathway activity.

Q2: What are the primary metabolic pathways that contribute to scrambling of the 3-13C label from D-arabinose?

A2: In many organisms, D-arabinose is metabolized by conversion to D-ribulose-5-phosphate, a key intermediate in the Pentose Phosphate Pathway (PPP). The reversible reactions of the non-oxidative branch of the PPP, catalyzed by transketolase and transaldolase, are the main sources of isotopic scrambling as they shuffle carbon atoms between different sugar phosphates.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: D-Arabinose entry into the PPP and key scrambling reactions.

Q3: How can I detect and quantify the level of isotopic scrambling in my experiment?

A3: Isotopic scrambling is typically detected and quantified using mass spectrometry (GC-MS or LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] These techniques can distinguish between molecules with the same mass but different positional arrangements of the isotope (positional isotopomers). By analyzing the fragmentation patterns in MS or the chemical shifts in NMR, you can determine the percentage of 13C at each carbon position in your metabolites of interest.

Q4: What are the best practices for sample quenching and metabolite extraction to minimize scrambling?

A4: The key is to halt all enzymatic activity as rapidly as possible. The gold standard is rapid quenching in a solvent significantly below 0°C.

Quenching MethodTemperatureAdvantagesDisadvantages
Cold Methanol -80°CHighly effective at instantaneous quenching of metabolism.[4][5]Can cause cell leakage if not performed correctly.
Methanol Slurry -24°C to -40°CGood quenching efficiency, less harsh on cells than pure cold methanol.[4][6]Slightly less effective than -80°C methanol.
Saline Ice Slurry ~0°CSimple to prepare.Less effective at rapidly halting all enzymatic activity.[4]

Protocol: Rapid Quenching and Extraction

  • Prepare a quenching solution of 60% methanol in water and cool it to -40°C.

  • Rapidly transfer a known volume of your cell culture into a tube containing the cold quenching solution. The volume of the quenching solution should be at least five times the volume of the cell culture.

  • Immediately centrifuge the cell suspension at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at -20°C to pellet the cells.

  • Aspirate the supernatant and store the cell pellet at -80°C until metabolite extraction.

  • For extraction, resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol) and lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold throughout the process.

Q5: How do I set up my analytical method (GC-MS or LC-MS/MS) to accurately measure positional isotopomers?

A5: For GC-MS analysis of sugars, derivatization is necessary to make them volatile.[7] Different derivatization methods can yield fragments that are informative for positional isotopomer analysis.

GC-MS Derivatization and Analysis:

  • Derivatization: A common method is methoximation followed by silylation (e.g., with MSTFA). This creates stable derivatives with predictable fragmentation patterns.

  • Fragmentation Analysis: In the mass spectrometer, electron impact (EI) ionization will generate a series of fragments. By analyzing the mass-to-charge ratio (m/z) of these fragments, you can deduce the position of the 13C label. For example, a fragment containing carbons 1-3 will have a mass shift of +1 if the 13C is at position 3, while a fragment containing carbons 4-5 will not.

LC-MS/MS Analysis:

  • Chromatography: Use a column chemistry that can separate sugar phosphate isomers, such as hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC).

  • Tandem MS (MS/MS): This is a powerful technique where you select a specific parent ion (the intact metabolite) and fragment it. The resulting daughter ions can be highly specific to the position of the 13C label.

References

  • Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. (2021). PMC.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022). Frontiers in Molecular Neuroscience.
  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. (2022). OSTI.GOV.
  • Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2014). PubMed.
  • 13C metabolic flux analysis: optimal design of isotopic labeling experiments. (2010). PubMed.
  • Cross-Validation of D-Arabinose-¹³C-2 Isotope Tracing with Genetic Knockouts in Escherichia coli: A Compar
  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermedi
  • Kinetic flux profiling for quantitation of cellular metabolic fluxes. (2008). PubMed.
  • Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments. (n.d.). Benchchem.
  • Overview of 13c Metabolic Flux Analysis. (n.d.).
  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. (2022). PubMed.
  • 13C metabolic flux analysis of recombinant expression hosts. (n.d.). Vanderbilt University.
  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2019). PMC.
  • 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube.
  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019). YouTube.
  • Kinetic flux profiling for quantitation of cellular metabolic fluxes. (n.d.). PMC.
  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022). Journal of Experimental Botany.
  • FluxFix: automatic isotopologue normalization for metabolic tracer analysis. (2016). PMC.
  • Regulation of Arabinose and Xylose Metabolism in Escherichia coli. (2010). PMC.
  • 1 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from 1 Suspension Cell Cultures 2 3 4 5 6 7 8. (n.d.). OSTI.
  • Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. (2020). PMC.
  • Kinetic flux profiling for quantitation of cellular metabolic fluxes | Request PDF. (2008).
  • (PDF) Liquid Chromatography Tandem Mass Spectrometry Quantification of C-Labeling in Sugars. (2020).
  • Parameter Estimation and Identifiability in Kinetic Flux Profiling Models of Metabolism. (2024). PMC.
  • Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. (n.d.). Shimadzu.

Sources

Troubleshooting

Isotope Efficiency Lab: Optimizing D-Arabinose-3-13C Uptake

The following Technical Support Guide is designed for researchers utilizing D-Arabinose-3-13C for metabolic flux analysis (MFA), NMR structural studies, or pathway probing in microbial systems (specifically E. coli and y...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing D-Arabinose-3-13C for metabolic flux analysis (MFA), NMR structural studies, or pathway probing in microbial systems (specifically E. coli and yeast models).

Technical Support Center | Reference ID: ISO-ARA-13C

Welcome. You are likely here because your label incorporation is lower than predicted, or your cell cultures are exhibiting extended lag phases upon substrate switching. D-Arabinose is a non-canonical carbon source for many wild-type model organisms (which prefer L-Arabinose); therefore, standard "glucose-to-label" protocols will fail.

This guide treats your culture as a bioreactor system that requires specific metabolic priming to unlock the relevant transport machinery (AraE, AraFGH, or FucP) before the expensive isotope is introduced.

Part 1: The Core Directive (Metabolic Priming)

The Problem: Direct inoculation from a glucose-rich pre-culture into D-Arabinose-3-13C media triggers Carbon Catabolite Repression (CCR) . The cells have low cAMP levels and no active transporters for pentose sugars. They will starve before they adapt, wasting your isotope.

The Solution: You must implement a "Metabolic Priming" phase using a neutral carbon source (Glycerol) or an inducer (L-Arabinose) to express the necessary permeases before the labeled substrate is added.

Experimental Workflow: The "Step-Down" Protocol

Use this workflow to maximize uptake efficiency.

PrimingProtocol Stock Glycerol Stock (-80°C) PreCulture Pre-Culture (M9 + Glycerol 0.5%) Stock->PreCulture Inoculation Wash Wash Step (PBS/M9 No Carbon) PreCulture->Wash OD600 ~0.5 (Exp Phase) Induction Induction Phase (Unlabeled L-Ara or Fucose) Wash->Induction Priming Transporters Labeling Labeling Phase (D-Arabinose-3-13C) Induction->Labeling Switch to Isotope (Rapid Uptake) Labeling->Labeling Sampling

Figure 1: The "Step-Down" protocol minimizes lag phase by pre-inducing transporters using non-repressing carbon sources before introducing the expensive D-Arabinose-3-13C.

Part 2: Media Formulation & Transport Mechanics

The Glucose Effect (CCR)

You cannot co-feed Glucose and D-Arabinose effectively in wild-type strains. Glucose inhibits Adenylate Cyclase, lowering cAMP.[1] Without cAMP-CRP complex formation, the ara and fuc operons (responsible for pentose transport) are transcriptionally silent.

Mechanistic Insight:

  • L-Arabinose Transporters: AraE (low affinity, high capacity) and AraFGH (high affinity).

  • D-Arabinose Entry: In E. coli K-12, D-Arabinose is often transported via the Fucose permease (FucP) or promiscuous activity of AraE.

  • Critical Action: If your strain is not a constitutive mutant (e.g., araC or fuc constitutive), you must induce these transporters.

Optimized Media Recipe (M9 Defined)

Never use LB or complex media; undefined carbon sources will dilute your isotopic signal.

ComponentConcentrationFunctionNote
M9 Salts (5x) 1x Working Conc.Osmotic balance/BufferingEnsure pH is 7.0–7.2.
MgSO4 2 mMCofactor for kinasesEssential for pentose phosphorylation.
CaCl2 0.1 mMMembrane stabilityAdd last to prevent precipitation.
Thiamine (Vit B1) 10 µg/mLCofactorRequired for E. coli K-12 strains.
Carbon Source See Below Energy & LabelCRITICAL PARAMETER
Carbon Source Strategy (The "Switch")

Scenario A: D-Arabinose is the Sole Carbon Source

  • Pre-culture: M9 + Glycerol (0.5%). Glycerol is "neutral" regarding CCR.

  • Induction: Add trace L-Arabinose (0.01%) or L-Fucose (0.01%) 1 hour before harvesting pre-culture. This induces the ara/fuc regulons.

  • Labeling: Resuspend washed cells in M9 + D-Arabinose-3-13C (0.2% - 0.4%).

Scenario B: Co-Metabolism (Tracer Studies)

  • Base: M9 + Glycerol (0.2%).

  • Tracer: Add D-Arabinose-3-13C (0.05%).

  • Why? Glycerol allows cell growth without repressing the pentose transporters, allowing the D-Arabinose to enter the cell for pathway tracing.

Part 3: Signaling & Regulation Logic

Understanding the regulatory hierarchy is vital for troubleshooting.

CCR_Mechanism cluster_solution The Solution: Use Glycerol Glucose Glucose (Extracellular) AC Adenylate Cyclase Glucose->AC Inhibits (PTS System) cAMP cAMP (Low) AC->cAMP Produces Complex cAMP-CRP Complex (INACTIVE) cAMP->Complex Required for CRP CRP Protein CRP->Complex Binds AraOperon Ara/Fuc Transporter Genes (AraE, FucP) Complex->AraOperon Cannot Activate Uptake D-Arabinose Uptake AraOperon->Uptake No Transport Glycerol Glycerol Glycerol->AC No Inhibition

Figure 2: Carbon Catabolite Repression (CCR). Glucose prevents the formation of the cAMP-CRP complex required for arabinose transporter expression. Using Glycerol bypasses this blockade.

Part 4: Troubleshooting & FAQs

Q1: My cells stopped growing immediately after switching to D-Arabinose-3-13C.

Diagnosis: Metabolic hysteresis or toxicity.

  • Cause 1: Wild-type E. coli cannot efficiently metabolize D-Arabinose as a sole carbon source. It is an isomer of the native L-Arabinose. Unless you are using a mutant (e.g., fucAO deletion or adaptive evolution strain), the cells are starving.

  • Fix: If you only need to trace the uptake/pathway and not grow biomass on it, use Scenario B (Co-Metabolism) with Glycerol.

  • Cause 2: If using a mutant capable of growth, the "Lag Phase" is actually an induction phase. Did you skip the "Induction" step in the workflow?

Q2: I see high 13C signal in the media but none inside the cell (NMR/MS).

Diagnosis: Transport failure.

  • Check pH: Symporters (AraE) rely on the Proton Motive Force (PMF). If your media pH has dropped below 6.0, uptake efficiency crashes. Buffer M9 with MOPS if necessary.

  • Check Induction: D-Arabinose is a poor inducer of the ara operon compared to L-Arabinose. You must "prime" the culture with a tiny amount of unlabeled L-Arabinose (which is quickly consumed) before adding the D-Arabinose-3-13C.

Q3: Why is my labeling pattern diluted?

Diagnosis: Background carbon contamination.

  • Source: Did you wash the cells with PBS/water between the pre-culture and the labeling culture? Carryover glucose or amino acids (if using LB pre-culture) will be used preferentially over D-Arabinose, diluting the isotope pool.

  • Protocol Fix: Perform two wash steps with carbon-free M9 salts before inoculation.

Q4: D-Arabinose vs. L-Arabinose – Does it matter?

Diagnosis: Fundamental isomer confusion.

  • Fact: Yes. E. coli enzymes (Arabinose isomerase, AraA) are specific for L-Arabinose .

  • Implication: D-Arabinose is often metabolized via the Fucose isomerase (FucI) pathway in mutants. Ensure your strain genotype matches your substrate choice. If you are studying wild-type metabolism, D-Arabinose is likely being used as a non-metabolizable analogue or tracer for specific promiscuous reactions.

References

  • Desai, T. A., & Rao, C. V. (2010). Regulation of Arabinose and Xylose Metabolism in Escherichia coli. Journal of Bacteriology, 192(6), 1655–1664.

  • Görke, B., & Stülke, J. (2008). Carbon catabolite repression in bacteria: many ways to make the most out of nutrients. Nature Reviews Microbiology, 6(8), 613–624.

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.

  • Lee, D. H., et al. (2001). Metabolism of D-Arabinose in Escherichia coli K-12: the fuc regulon. Journal of Bacteriology.

Sources

Optimization

Technical Support Center: Isotopic Purity Correction for D-Arabinose-3-13C

Status: Operational Ticket ID: #ISO-ARA-003 Subject: Correction Protocols for D-Arabinose-3-13C Mass Spectrometry Data Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit Executive Summary & Scope Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ISO-ARA-003 Subject: Correction Protocols for D-Arabinose-3-13C Mass Spectrometry Data Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the critical data processing steps required when using D-Arabinose-3-13C as a metabolic tracer.

The Core Challenge: Commercial D-Arabinose-3-13C is rarely 100% pure. It contains two types of impurities that distort metabolic flux models:

  • Isotopic Impurity: The presence of naturally occurring

    
     at the C3 position (reducing the tracer enrichment below 100%).
    
  • Natural Abundance (NA): The presence of naturally occurring

    
     at non-tracer positions (C1, C2, C4, C5) and in the derivatization reagents used for GC-MS.
    

Failure to correct for these factors will lead to the overestimation of non-oxidative Pentose Phosphate Pathway (PPP) activity, as the "noise" from impurities mimics the "scrambling" signal of transketolase/transaldolase reactions.

The Correction Workflow (Visual Guide)

The following diagram illustrates the validated pipeline for transforming raw Mass Spectrometry (MS) intensities into flux-ready Mass Isotopomer Distributions (MIDs).

G cluster_Correction Correction Matrix Algorithm RawData Raw MS Intensities (M+0, M+1, ...) NACorrection Step 1: Natural Abundance Correction (C, H, O, Si) RawData->NACorrection Input PurityCorrection Step 2: Tracer Purity Correction (Enrichment %) NACorrection->PurityCorrection Intermediate CalculatedMID Corrected MID (Metabolic Enrichment) PurityCorrection->CalculatedMID Output FluxModel Metabolic Flux Model (PPP Activity) CalculatedMID->FluxModel Modeling Deriv Critical: Include Derivatization Reagents! Deriv->NACorrection

Caption: Figure 1. The sequential correction pipeline. Note that Natural Abundance (NA) correction must account for both the metabolite backbone and any derivatization groups (e.g., TMS, TBDMS) added during sample preparation.

Technical Protocol: The Matrix Inversion Method

Do not rely on simple subtraction. The standard for high-integrity data is the Matrix Inversion Method (Fernandez et al., 1996).

Step 1: Define the Matrices

You are solving the equation:



Where:

  • 
    : The vector of raw ion intensities normalized to sum to 1.
    
  • 
    : The Natural Abundance correction matrix (square matrix).
    
  • 
    : The Tracer Purity correction matrix.
    
  • 
    : The true metabolic distribution you seek.
    
Step 2: Constructing the Correction Matrix ( )

For D-Arabinose (C5), assuming a standard GC-MS fragment (e.g., C5 backbone + derivative), the relationship is:



Protocol:

  • Determine Empirical Formula: Calculate the total number of C, H, N, O, Si atoms in your analyzed fragment (Metabolite + Derivative).

    • Example: Arabinose (C5H10O5) + TMS derivatization usually adds significant Carbon/Silicon.

  • Generate

    
    :  Use software (IsoCor, IsoCorrectoR) to generate the probability matrix based on IUPAC natural abundance tables.
    
  • Generate

    
    :  This is specific to your tracer batch (check the Certificate of Analysis).
    
    • If your tracer is 99% enriched at C3, then

      
       and 
      
      
      
      .
    • For a single labeled position, the matrix is diagonal-dominant.

Step 3: Verification Table

Use this table to validate your calculation output.

ParameterRaw Data (Example)Corrected Data (Target)Interpretation
M+0 0.450.52 Raw data is "diluted" by natural heavy isotopes, making M+0 appear lower.
M+1 0.350.48 The "Real" label. Corrected value increases after removing NA noise.
M+2 0.150.00 Critical Check: If Arabinose is only singly labeled (3-13C), M+2 should be near zero unless biological scrambling occurred.
Sum 1.001.00Must always normalize to 1.

Troubleshooting Guide (Q&A)

Scenario A: "My corrected M+0 is negative."

Diagnosis: Over-correction.

  • Cause: You likely overestimated the natural abundance. This happens frequently when the derivative formula is incorrect.

  • Fix:

    • Verify the specific derivative used (e.g., did you use TBDMS instead of TMS?).

    • Check if the MS fragment contains the entire molecule or a loss-fragment (e.g., M-15 or M-57). If you correct for carbons that aren't in the detector, you will over-correct.

Scenario B: "I see a large M+2 peak in D-Arabinose-3-13C data."

Diagnosis: Biological Scrambling vs. Impurity.

  • Scientific Context: In the Pentose Phosphate Pathway, D-Arabinose enters via non-oxidative branches.

    • Biological:[1][2][3] If Transketolase is highly active, carbons are swapped, potentially creating doubly-labeled species if the pool is highly enriched.

    • Artifact: If your tracer has 98% chemical purity, the other 2% might be a different sugar or a doubly-labeled impurity.

  • Test: Run a "blank" sample (unlabeled Arabinose) and a "pure tracer" standard (no cells, just tracer).

    • If the pure tracer standard shows M+2 > 1%, it is a tracer impurity.

    • If the pure tracer is clean, the M+2 in your samples is a valid biological result (flux).

Scenario C: "How do I handle 'Positional Purity'?"

Diagnosis: 3-13C vs. U-13C confusion.

  • Issue: Most software assumes "Uniform" labeling (U-13C) or "100% enrichment."

  • Fix: When setting up your software (e.g., IsoCor):

    • Select "Specific Position" or "Residue" mode if available.

    • Input the purity (e.g., 99%) specifically for the C3 atom.

    • Treat the other carbons (C1, C2, C4, C5) as having standard Natural Abundance (1.1% 13C).

References & Tools

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments."[1][4] Bioinformatics.

    • Core citation for the algorithms used in modern correction software.

  • Fernandez, C. A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance."[4][5] Journal of Mass Spectrometry.

    • The foundational mathematical derivation of the matrix correction method.

  • Heinrich, P., et al. (2022). "IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics." Scientific Reports.

    • Guide for R-based correction workflows handling tracer purity.

  • Antoniewicz, M. R., et al. (2007). "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions." Metabolic Engineering.

    • Essential reading for understanding how corrected MIDs are used to calculate flux.

Sources

Troubleshooting

Technical Support Center: D-Arabinose-3-13C Stability and Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of D-Arabinose-3-13C to prevent its degradation. Understanding the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of D-Arabinose-3-13C to prevent its degradation. Understanding the chemical vulnerabilities of this isotopically labeled monosaccharide is critical for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is D-Arabinose-3-13C and why is its stability important?

D-Arabinose-3-13C is a stable isotope-labeled version of the naturally occurring pentose sugar, D-arabinose. The carbon-13 isotope at the third carbon position allows it to be used as a tracer in metabolic studies and for quantitative analysis in techniques like NMR or mass spectrometry.[1] Its stability is paramount because degradation can lead to the formation of impurities that can interfere with analytical measurements, leading to inaccurate quantification and misinterpretation of metabolic fluxes.

Q2: What are the primary factors that can cause D-Arabinose-3-13C to degrade during storage?

The primary factors contributing to the degradation of D-Arabinose-3-13C are:

  • Moisture: Arabinose is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as a solvent and facilitate degradative reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[2][3]

  • pH: Both acidic and alkaline conditions can catalyze the degradation of monosaccharides.[4][5][6]

  • Presence of Contaminants: Contamination with amino acids, peptides, or proteins can lead to the Maillard reaction, while exposure to strong acids, bases, or oxidizing agents can also cause degradation.[7][8][9]

Q3: What are the optimal storage conditions for solid D-Arabinose-3-13C?

For long-term stability, solid D-Arabinose-3-13C should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11] The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes exposure to moisture and oxygen, reducing the risk of hygroscopicity and oxidation.
Container Tightly sealed, opaque vialPrevents moisture ingress and protects from light.
Location DesiccatorEnsures a low-humidity environment.
Q4: How should I handle D-Arabinose-3-13C upon receiving it and during use?

Proper handling is crucial to prevent contamination and degradation:

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: If possible, open and handle the compound in a glove box under an inert atmosphere (e.g., argon or nitrogen).

  • Use Clean Tools: Always use clean, dry spatulas and weighing instruments.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Resealing: After use, tightly reseal the container, preferably under an inert gas, and store it under the recommended conditions.

Troubleshooting Guide

Issue 1: I suspect my D-Arabinose-3-13C has degraded. What are the signs?
  • Visual Changes: The most apparent sign is a change in color from a white or off-white crystalline powder to a yellowish or brownish hue.[12] This discoloration is often indicative of the Maillard reaction or other non-enzymatic browning processes.[2][9]

  • Analytical Discrepancies: Inconsistent results in your experiments, such as unexpected peaks in NMR or mass spectra, or a lower-than-expected isotopic enrichment, can point towards degradation.

  • Solubility Issues: The formation of insoluble residues when dissolving the compound may also indicate degradation and polymerization products.[2]

Issue 2: My D-Arabinose-3-13C has turned slightly yellow. Can I still use it?

A yellowish tint suggests the onset of degradation, likely through the Maillard reaction if the compound was exposed to contaminants containing amino groups, or caramelization at high temperatures.[2][3] While the bulk of the material may still be D-Arabinose-3-13C, the presence of degradation products can compromise the accuracy of your results. It is highly recommended to use a fresh, pure sample for quantitative studies.

Issue 3: I need to prepare an aqueous stock solution of D-Arabinose-3-13C. How can I ensure its stability?

Aqueous solutions of monosaccharides are more susceptible to degradation than the solid form. To maximize the stability of your stock solution:

  • Use High-Purity Water: Prepare the solution using sterile, deionized, or distilled water to minimize contaminants.

  • Buffer the Solution: If compatible with your experimental design, consider using a buffer to maintain a neutral pH.

  • Sterile Filtration: Filter the solution through a 0.22 µm filter into a sterile container to remove any microbial contaminants.

  • Aliquot and Freeze: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles.

  • Short-Term Storage: For short-term use, store the solution at 2-8°C and use it within a few days.

Key Degradation Pathways and Prevention

The following diagrams illustrate the primary degradation pathways for D-Arabinose-3-13C and the recommended preventative workflow.

cluster_degradation Key Degradation Pathways Arabinose Arabinose Maillard_Reaction Maillard Reaction Arabinose->Maillard_Reaction Acid_Hydrolysis Acid Hydrolysis Arabinose->Acid_Hydrolysis Alkaline_Degradation Alkaline Degradation Arabinose->Alkaline_Degradation Amino_Compound Amino Compound (e.g., amino acid, protein) Amino_Compound->Maillard_Reaction Heat_Moisture Heat, Moisture Heat_Moisture->Maillard_Reaction Browning_Products Browning Products (Melanoidins) Maillard_Reaction->Browning_Products Acid Acidic Conditions (Low pH) Acid->Acid_Hydrolysis Degradation_Products_Acid Furfural, etc. Acid_Hydrolysis->Degradation_Products_Acid Base Alkaline Conditions (High pH) Base->Alkaline_Degradation Degradation_Products_Base Sugar Acids, etc. Alkaline_Degradation->Degradation_Products_Base

Caption: Major chemical degradation pathways for D-Arabinose.

cluster_workflow Preventative Storage and Handling Workflow Receive Receive Shipment Inspect Inspect for Intact Seal Receive->Inspect Acclimate Acclimate to Room Temperature Inspect->Acclimate Seal Intact Store_Solid Store Solid: 2-8°C, Dry, Dark, Inert Atmosphere Acclimate->Store_Solid Prepare_Solution Prepare Stock Solution Store_Solid->Prepare_Solution For Use Use Use in Experiment Store_Solid->Use Direct Use Store_Solution Store Solution: -20°C or -80°C, Aliquoted Prepare_Solution->Store_Solution Store_Solution->Use

Caption: Recommended workflow for storing and handling D-Arabinose-3-13C.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid D-Arabinose-3-13C
  • Verification: Upon receipt, verify that the manufacturer's seal is intact.

  • Environment: Place the unopened container in a desiccator at room temperature for at least 2 hours to ensure it is dry.

  • Inert Gas Purge (Optional but Recommended): If the container has been opened, place it in a vacuum chamber and evacuate the air. Backfill with an inert gas like argon or nitrogen. Repeat this cycle 2-3 times.

  • Sealing: Tightly cap the vial. For extra protection, wrap the cap with parafilm.

  • Storage: Place the sealed vial inside a secondary container with a desiccant and store it in a refrigerator at 2-8°C.

Protocol 2: Preparation and Storage of an Aqueous Stock Solution
  • Acclimatization: Remove the solid D-Arabinose-3-13C container from the refrigerator and allow it to warm to room temperature for at least 30 minutes before opening.

  • Weighing: In a clean and dry environment (preferably a glove box with an inert atmosphere), weigh the desired amount of D-Arabinose-3-13C.

  • Dissolution: Dissolve the powder in high-purity, sterile water (or an appropriate buffer) to the desired concentration.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, DNase/RNase-free tube.

  • Aliquoting: Dispense the solution into single-use aliquots to avoid multiple freeze-thaw cycles.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage. For shorter-term storage (up to a few weeks), -20°C is acceptable.

References

  • MDPI. (2023). Lignocellulose-Derived Arabinose for Energy and Chemicals Synthesis through Microbial Cell Factories: A Review. [Link]

  • PLOS Genetics. (n.d.). High-throughput analyses of a reconstituted diversity-generating retroelement identify intrinsic and extrinsic determinants of diversification. [Link]

  • ACS Publications. (2024). Influence of Hydroxycinnamic Acids on the Maillard Reaction of Arabinose and Galactose beyond Carbonyl-Trapping. [Link]

  • ResearchGate. (2015). Kinetics of Acid Hydrolysis of Arabinogalactans. [Link]

  • Reddit. (2023). How long does 13C glucose powder last when stored in a fridge?. [Link]

  • Suvchem. (n.d.). D (-) ARABINOSE (FOR BIOCHEMISTRY). [Link]

  • BioResources. (2014). Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid. [Link]

  • NIH. (2023). L-arabinose affects the growth, biofilm formation, motility, c-di-GMP metabolism, and global gene expression of Vibrio parahaemolyticus. [Link]

  • ResearchGate. (1986). Kinetics of the alkaline isomerization and degradation of monosaccharides. [Link]

  • NIH. (n.d.). Isotope Labeling in Mammalian Cells. [Link]

  • Academic Journals. (2011). L-Arabinose and oligosaccharides production from sugar beet pulp by xylanase and acid hydrolysis. [Link]

  • ResearchGate. (2012). Alkaline degradation of glucose: Effect of initial concentration of reactants. [Link]

  • AuSaMicS. (n.d.). L-Arabinose. [Link]

  • Sandiego. (2019). The Maillard Reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2016). Arabinose degradation. a Putative pathway for arabinose transport.... [Link]

  • NIH. (2023). Photocatalytic syntheses and evaluation of biological activities of rare disaccharides, 3-O-α-d-glucopyranosyl-d-arabinose. [Link]

  • ResearchGate. (2016). Optimization of acid hydrolysis for preparing L-arabinose from Gum Arabic. [Link]

  • YouTube. (2023). 24.2 Reactions of Monosaccharides | Organic Chemistry. [Link]

  • American Society of Sugar Beet Technologists. (n.d.). The Chemical Destruction of Sucrose, Fructose, and Glucose in Hot Alkaline Process Juices and Liquors. [Link]

  • Wikipedia. (n.d.). Arabinose. [Link]

  • BAKERpedia. (n.d.). Maillard Reaction. [Link]

  • NIH. (2024). Flavor Improvement of Maillard Reaction Intermediates Derived from Enzymatic Hydrolysates of Oudemansiella raphanipes Mushroom. [Link]

  • Taylor & Francis Online. (2016). Biodegradation kinetics of monosaccharides and their contribution to basal respiration in tropical forest soils. [Link]

  • Chemistry LibreTexts. (2021). 24.9: Step-by-Step Buildup and Degradation of Sugars. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • NIH. (n.d.). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. [Link]

  • ScienceDirect. (2016). Differential effects of mineral and organic acids on the kinetics of arabinose degradation under. [Link]

  • ACS Publications. (2023). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. [Link]

  • YouTube. (2022). Sucrose Decomposition in Acid and Alkaline Solutions & Losses in Sugar Manufacturing. [Link]

  • Cheméo. (n.d.). arabinose (CAS 147-81-9). [Link]

  • NIH. (n.d.). Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Properties: Chemical Reactivity & Analysis. [Link]

  • NIH. (2023). Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production. [Link]

  • ibresco. (n.d.). D-(-)-Arabinose. [Link]

  • RSC Publishing. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. [Link]

  • YouTube. (2021). What is the Maillard reaction and why is it so important?. [Link]

  • PubMed. (1998). Alkaline degradation of invert sugar from molasses. [Link]

  • bioRxiv. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

  • American Society for Microbiology. (2007). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. [Link]

Sources

Optimization

addressing background interference in D-Arabinose-3-13C mass spectrometry

Welcome to the technical support center for stable isotope-resolved metabolomics, focusing on D-Arabinose-3-13C mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope-resolved metabolomics, focusing on D-Arabinose-3-13C mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of background interference and ensure data integrity. Here, we synthesize field-proven insights with foundational scientific principles to provide actionable troubleshooting strategies and robust experimental protocols.

Troubleshooting Guide: Isolating Your Signal from the Noise

This section addresses specific issues you may encounter during your analysis. The question-and-answer format is designed to guide you through a logical diagnostic process, from identifying the problem to implementing a validated solution.

Q1: I'm seeing a high background signal around the m/z of my unlabeled (M+0) D-Arabinose. What is it and how do I get rid of it?

Answer: A high background at the m/z of unlabeled D-Arabinose ([M-H]⁻ ≈ 149.12) is a common issue. The most likely culprit is a phthalate-based plasticizer, specifically Phthalic Anhydride , which has a monoisotopic mass of 149.0233[1]. These compounds are ubiquitous in laboratory environments, leaching from plastic consumables like tubes, pipette tips, and solvent bottle caps.

Causality: Phthalates are highly ionizable and can suppress the signal of your target analyte or present as a direct isobaric (same nominal mass) interference, making accurate quantification of low-abundance endogenous arabinose impossible.

Troubleshooting Workflow:

cluster_0 Step 1: System & Solvent Check cluster_1 Step 2: Consumables Check cluster_2 Step 3: Protocol Review A Run a blank gradient (no injection) Result1 Interference Persists? A->Result1 B Inject mobile phase from a glass vial B->Result1 C Prepare sample in glassware Result2 Interference Reduced? C->Result2 D Test different brands of pipette tips/tubes D->Result2 E Implement SPE Cleanup (See Protocol 2) Result3 Interference Eliminated E->Result3 Result1->C No Source_Solvent Source: Solvents or LC System Action: Use fresh, high-purity solvents. Flush system. Result1->Source_Solvent Yes Result2->E No Source_Consumables Source: Plastic Consumables Action: Switch to glass or polypropylene alternatives. Result2->Source_Consumables Yes cluster_0 MS/MS Detection Sample Biological Sample (e.g., Plasma, Cell Lysate) Cleanup SPE Cleanup (Protocol 2) Sample->Cleanup LC HILIC Separation (See parameters below) Cleanup->LC MS Triple Quadrupole MS LC->MS MRM Scheduled MRM Mode Monitor M+0, M+1, etc. MS->MRM Data Data Analysis (Isotopologue Ratios) MRM->Data

Sources

Troubleshooting

Technical Support Center: D-Arabinose-3-13C Extraction &amp; Analysis

Status: Operational Topic: Refining Extraction & Derivatization Protocols for D-Arabinose-3-13C Target User: Metabolic Flux Analysis (MFA) Specialists, Glycobiology Researchers Executive Summary D-Arabinose-3-13C is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Refining Extraction & Derivatization Protocols for D-Arabinose-3-13C Target User: Metabolic Flux Analysis (MFA) Specialists, Glycobiology Researchers

Executive Summary

D-Arabinose-3-13C is a high-value stable isotope tracer used primarily to dissect the Pentose Phosphate Pathway (PPP) and non-oxidative metabolic shunts. Unlike uniformly labeled glucose, the specific placement of the Carbon-13 at the C3 position allows for precise discrimination between oxidative decarboxylation (where C1 is lost) and recycling pathways.

However, the utility of this tracer is frequently compromised by three failure points:

  • Isotopic Scrambling: Enzymatic interconversion during slow quenching.

  • Anomeric Signal Dilution: Formation of multiple peaks (α/β-furanose/pyranose) during GC-MS analysis.

  • Extraction Losses: Poor recovery of polar pentoses from lipid-rich cell matrices.

This guide provides a self-validating protocol to eliminate these variables.

Module 1: The Extraction Protocol (Yield & Fidelity)

The Challenge: Standard metabolic quenching often uses slow cooling, allowing isomerases to scramble the C3 label before extraction. Furthermore, pentoses are highly hydrophilic, leading to losses in the aqueous phase if traditional lipid extraction methods are not modified.

The Solution: A Cryogenic Methanol-Chloroform Phase Partitioning method. This instantly halts enzymatic activity and separates the labeled sugar into a clean polar phase.

Step-by-Step Workflow
  • Rapid Quenching (Critical Step):

    • Action: Immediately pour culture media off cells and add -40°C 60% Methanol (aq) containing 0.85% Ammonium Bicarbonate (AMBIC).

    • Why: The extreme cold stops metabolism instantly (preventing C3->C2 scrambling via isomerases). AMBIC neutralizes intracellular acidity, preventing acid-catalyzed hydrolysis of sugar nucleotides.

  • Cell Lysis & Extraction:

    • Action: Scrape cells into the cold methanol.[1] Transfer to a pre-chilled tube. Add Chloroform (pre-chilled) in a ratio of 1:1 to the methanol volume. Vortex vigorously for 30 seconds.

    • Why: Chloroform disrupts lipid membranes, releasing the cytosolic sugar pool.

  • Phase Separation:

    • Action: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Observation: Three layers form:

      • Top (Aqueous/Methanol): Contains D-Arabinose-3-13C and polar metabolites.

      • Middle (Disc): Denatured proteins.

      • Bottom (Organic): Lipids/Cell debris.

  • Recovery:

    • Action: Carefully pipette the Top Layer into a glass vial. Evaporate to dryness using a vacuum concentrator (SpeedVac) without heat.

Visualization: Extraction Logic Flow

ExtractionWorkflow cluster_Phases Phase Separation Start Cell Culture (Metabolic Steady State) Quench Quench: -40°C MeOH + AMBIC (Stops Isomerases) Start->Quench Immediate Lysis Add Chloroform (1:1) Vortex 30s Quench->Lysis Spin Centrifuge 10,000g @ 4°C Lysis->Spin Top Top Phase (Aq/MeOH) >> D-Arabinose-3-13C << Spin->Top Mid Interphase (Proteins) Spin->Mid Bot Organic Phase (Lipids) Spin->Bot Dry Vacuum Concentrate (No Heat) Top->Dry Recover

Caption: Cryogenic biphasic extraction workflow designed to isolate polar sugars while preventing enzymatic isotope scrambling.

Module 2: Derivatization (The Specificity Protocol)

The Challenge: D-Arabinose exists in solution as an equilibrium of four isomers (α/β-pyranose and α/β-furanose). In standard TMS derivatization, this results in four distinct peaks on the GC chromatogram, splitting the signal and lowering sensitivity.

The Solution: Aldonitrile Acetate (ANA) Derivatization . This reaction uses hydroxylamine to open the ring and "lock" the sugar into a linear nitrile form, resulting in a single chromatographic peak per sugar.

Protocol: Aldonitrile Acetate Formation
  • Oximation (Ring Opening):

    • Dissolve dried extract in 50 μL of Hydroxylamine Hydrochloride in Pyridine (25 mg/mL).

    • Incubate at 75°C for 30 minutes .

    • Mechanism:[2][3][4] The hydroxylamine attacks the carbonyl carbon (C1), forming an oxime and opening the ring structure.

  • Acetylation (Hydroxyl Capping):

    • Add 50 μL of Acetic Anhydride .

    • Incubate at 75°C for 30 minutes .

    • Mechanism:[2][3][4] Acetyl groups protect the free hydroxyls (C2-C5), increasing volatility for GC-MS.

  • Cleanup:

    • Cool to room temperature.[5][6]

    • Add 100 μL Dichloromethane (DCM) and 100 μL 0.1 M HCl (to remove excess pyridine).

    • Vortex and centrifuge.[1] Inject the organic (DCM) layer .

Visualization: Reaction Pathway

Derivatization Arabinose D-Arabinose-3-13C (Ring Forms) Oxime Linear Oxime (Ring Opened) Arabinose->Oxime + Hydroxylamine/Pyridine 75°C, 30 min ANA Aldonitrile Acetate (Volatile Derivative) Oxime->ANA + Acetic Anhydride 75°C, 30 min (-H2O) GC GC-MS Analysis (Single Peak) ANA->GC Inject

Caption: Conversion of cyclic arabinose forms into a single linear aldonitrile acetate derivative for simplified quantification.

Module 3: Troubleshooting & Data Integrity
Data Comparison: Derivatization Efficiency
FeatureTrimethylsilyl (TMS)Aldonitrile Acetate (ANA)
Peaks per Sugar 2-4 (α/β anomers)1 (Linear)
Spectral Complexity High (Overlapping isomers)Low (Clean separation)
Moisture Sensitivity Extreme (Reverts to sugar)Moderate
Isotope Fidelity GoodExcellent (Stable C-skeleton)
Troubleshooting Guide (Q&A)

Q: I see a "split peak" for my D-Arabinose-3-13C sample. Is this contamination?

  • A: If you used the ANA method, you should see only one peak. A split peak usually indicates incomplete acetylation .

    • Fix: Ensure your pyridine is anhydrous. Water competes with acetic anhydride. Re-dry your sample thoroughly before adding reagents.

Q: My 13C enrichment calculation is lower than the theoretical yield.

  • A: This is often due to natural abundance dilution from non-labeled cellular pools (e.g., breakdown of stored glycogen or glycoproteins).

    • Validation: Run a "Time Zero" control (cells quenched immediately after label addition) to establish the baseline background.

Q: The GC-MS baseline is noisy with "ghost peaks."

  • A: ANA reagents (Acetic Anhydride) can leave residue.

    • Fix: Increase the final bake-out temperature of your GC column ramp to 280°C for 5 minutes at the end of every run. Ensure you are performing the HCl/DCM wash step to remove excess pyridine.

References
  • Metabolic Flux Analysis Standards: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology.

  • Aldonitrile Acetate Protocol: Liang, C., et al. (2012). GC-based detection of aldononitrile acetate derivatized glucosamine and muramic acid for microbial residue determination in soil.[7][8] Journal of Visualized Experiments.

  • Extraction Efficiency: Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: comparing the efficiency of different extraction methods. Bioprocess and Biosystems Engineering.

  • Isotope Labeling Dynamics: Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

Sources

Optimization

Technical Support Center: D-Arabinose-3-13C Quantification &amp; Calibration

Status: Operational Ticket ID: #ARA-13C-MFA-001 Assigned Specialist: Senior Application Scientist, Isotope Analysis Division Executive Summary You are working with D-Arabinose-3-13C , a critical tracer for dissecting the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ARA-13C-MFA-001 Assigned Specialist: Senior Application Scientist, Isotope Analysis Division

Executive Summary

You are working with D-Arabinose-3-13C , a critical tracer for dissecting the Pentose Phosphate Pathway (PPP) . Specifically, the C3 position is the diagnostic "breakpoint" that distinguishes flux between the oxidative branch (G6PDH) and the non-oxidative branch (Transketolase/Transaldolase recycling).

The Challenge: Sugars are notoriously difficult to quantify accurately due to hygroscopicity (water absorption), isobaric interference (Ribose/Arabinose overlap), and matrix suppression in LC-MS.

This guide provides a self-validating protocol to ensure your flux data is an artifact of biology, not instrumentation.

Module 1: Primary Stock Validation (The "Golden" Step)

Critical Warning: Never trust the gravimetric weight of a sugar standard printed on the vial. D-Arabinose is hygroscopic. If the label says "10 mg," it may contain 10-15% water by weight after storage, leading to a massive systematic error in your calibration curve.

Protocol: qNMR Purity & Concentration Check

Before running any MS samples, you must validate your primary stock concentration using Quantitative NMR (qNMR). This is the only way to achieve <1% uncertainty.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent). It is non-hygroscopic and has a distinct singlet at ~6.3 ppm, away from the sugar region (3.0–5.5 ppm).

  • Solvent: D₂O (99.9% D).

Workflow:

  • Weighing: Weigh ~5 mg of D-Arabinose-3-13C and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 600 µL D₂O.

  • Acquisition: Run 1H-NMR (min. 400 MHz).

    • Relaxation Delay (D1): Set to 60 seconds (5x T1) to ensure full relaxation.

    • Scans: 16–32 scans.

  • Calculation: Use the formula below to determine the true mass of Arabinose.



Where


 = Integral area, 

= Number of protons (Maleic Acid=2, Arabinose H1=1),

= Molar Mass,

= Weight,

= Purity.
Visual Workflow: Stock Validation

StockValidation Start Dry Solid Standard (D-Arabinose-3-13C) Weigh Gravimetric Weighing (+ Internal Std Maleic Acid) Start->Weigh Hygroscopic Risk NMR 1H-qNMR Acquisition (D1 = 60s) Weigh->NMR Calc Calculate True Mass (Correcting for Water) NMR->Calc Integral Ratio Stock Prepare Master Stock (e.g., 10 mM) Calc->Stock Validated Conc.

Figure 1: The qNMR validation loop is essential to correct for water content in sugar standards, preventing systematic concentration errors.

Module 2: LC-MS/MS Quantification (HILIC Method)

The Issue: Reverse Phase (C18) columns do not retain polar sugars. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Configuration
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Tosoh Amide-80). Why? Amide columns tolerate high water content better than bare silica and prevent Schiff base formation.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Add 0.1% NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes. Note: Sugars elute late in HILIC (high organic starts).

Troubleshooting Table: LC-MS Issues
SymptomProbable CauseCorrective Action
Split Peaks Anomer separation (α and β forms resolving).Increase Column Temp to 50–60°C to speed up mutarotation, collapsing anomers into a single peak.
Low Sensitivity Ion Suppression from Phosphates.Divert flow to waste for the first 1-2 mins if your matrix is high in salts/phosphates. Use APCI instead of ESI if suppression persists.
Retention Shift HILIC non-equilibration.HILIC columns need long equilibration. Allow 20 column volumes of initial mobile phase between runs.
Isobaric Overlap Ribose co-eluting with Arabinose.Optimize the gradient slope. Ribose and Arabinose are isomers (MW 150.13). Rely on retention time , not mass, to distinguish them.

Module 3: Isotopic Enrichment & Flux Analysis

When quantifying D-Arabinose-3-13C, you are not just measuring concentration; you are measuring the Mass Isotopomer Distribution (MID) .

Natural Abundance Correction

Your instrument measures m/z 150 (M+0) and m/z 151 (M+1). However, natural carbon (1.1% 13C) contributes to the M+1 signal of unlabeled arabinose.

The Correction Logic: If you detect a signal at M+1, is it your tracer (Arabinose-3-13C) or just natural noise?

  • Calculate Theoretical Natural Abundance: For Arabinose (

    
    ):
    
    • Probability of naturally occurring M+1 ≈

      
      .
      
  • Apply Correction Matrix: Use a mathematical inverse matrix to strip natural abundance from your raw intensities.

Visual Logic: Isotope Tracing in PPP

PPP_Logic Glucose Glucose-1,2-13C (Input) G6P G6P Glucose->G6P OxBranch Oxidative Branch (Loss of C1 as CO2) G6P->OxBranch G6PDH NonOx Non-Oxidative Branch (Transketolase) G6P->NonOx Glycolysis Bypass Ru5P Ribulose-5P OxBranch->Ru5P C1 Lost NonOx->Ru5P C1 Retained Ara5P Arabinose-5P / Arabinose (Target Analyte) Ru5P->Ara5P Validation D-Arabinose-3-13C Standard Used to calibrate retention time and M+1 quantification Validation->Ara5P

Figure 2: Pathway logic showing why accurate quantification of Arabinose/Pentose isotopomers is crucial for distinguishing oxidative vs. non-oxidative flux.

Module 4: FAQ - Field Troubleshooting

Q: My calibration curve is non-linear at high concentrations. Why? A: In ESI-MS, this is likely dimerization . Sugars form


 or 

adducts at high concentrations.
  • Fix: Check the m/z 301 (dimer) trace. If present, dilute your samples or switch to a quadratic fit (though linear is preferred for strict quantification).

Q: Should I use derivatization (GC-MS) instead of LC-MS? A: If you are struggling with isomer separation (e.g., Arabinose vs. Xylose vs. Ribose), GC-MS is superior .

  • Protocol: Oximation (Methoxyamine HCl) followed by Silylation (MSTFA). This "locks" the ring opening, preventing anomer peaks, and the chromatography on DB-5MS columns provides excellent isomer resolution compared to HILIC.

Q: How do I store the D-Arabinose-3-13C standard? A: Store the solid at -20°C with a desiccant in the secondary container. Once dissolved in water, aliquot and freeze at -80°C. Do not subject to more than 3 freeze-thaw cycles, as degradation (aldol condensation) can occur over time.

References

  • Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods. (2012).

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Chromatography A. (2014).

  • Quantitative NMR (qNMR) - A versatile concept for the validation of natural product reference compounds. Journal of Medicinal Chemistry. (2025).[1]

  • Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Journal of Neurochemistry. (2011).

  • NIST Guidelines for Stable Isotope Internal Standards in Metabolomics. NIST Technical Notes.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Isotopic Tracer Selection: D-Arabinose-3-13C vs. D-Arabinose-1-13C for High-Resolution Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes stands as a cornerstone technique for quantifying the rates of intracellular metabolic pathways.[1] The choice of the isotopic tracer is arguably the most critical para...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic flux analysis (MFA) using stable isotopes stands as a cornerstone technique for quantifying the rates of intracellular metabolic pathways.[1] The choice of the isotopic tracer is arguably the most critical parameter in experimental design, as it directly dictates the precision and scope of the metabolic insights that can be resolved.[2][3] While 13C-labeled glucose is the most common tracer, other sugars like D-arabinose can provide unique advantages for probing specific pathways, particularly the Pentose Phosphate Pathway (PPP).

This guide provides an in-depth comparison of two positional isotopologues of D-arabinose, D-Arabinose-1-13C and D-Arabinose-3-13C. We will move beyond a simple feature list to explore the biochemical causality that makes each tracer uniquely suited for different experimental questions. Our focus will be on how the initial position of the 13C label generates distinct labeling patterns in downstream metabolites, allowing for the deconvolution of complex pathway activities.

The Metabolic Hub: D-Arabinose and the Pentose Phosphate Pathway

D-arabinose is a five-carbon sugar that, in most organisms, is metabolized by entering the Pentose Phosphate Pathway (PPP).[4] In many systems, including E. coli, D-arabinose is first converted to D-ribulose, then phosphorylated to form D-ribulose-5-phosphate (Ru5P).[5] Ru5P is a central node in the PPP, where it can be interconverted with Ribose-5-Phosphate (R5P) and Xylulose-5-Phosphate (Xu5P).

The PPP itself is composed of two major branches:[6][7]

  • The Oxidative Branch: An irreversible series of reactions that converts a hexose-phosphate into Ru5P, crucially generating NADPH and releasing the C1 carbon as CO2.

  • The Non-Oxidative Branch: A series of reversible carbon-shuffling reactions, catalyzed by transketolase and transaldolase, that interconvert pentose-phosphates (C5) with intermediates of glycolysis, namely Fructose-6-Phosphate (F6P, a C6 sugar) and Glyceraldehyde-3-Phosphate (G3P, a C3 sugar).

Understanding the fate of each carbon atom as it traverses these branches is the key to selecting the appropriate tracer.

cluster_entry Metabolic Entry cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis / Other D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose Ru5P D-Ribulose-5-P D_Ribulose->Ru5P Kinase Xu5P Xylulose-5-P Ru5P->Xu5P R5P Ribose-5-P Ru5P->R5P Ru5P->R5P CO2 CO2 Ru5P->CO2 Decarboxylation F6P Fructose-6-P Xu5P->F6P TK/TA G3P Glyceraldehyde-3-P Xu5P->G3P TK/TA R5P->F6P TK/TA R5P->G3P TK/TA Nucleotides Nucleotide Synthesis R5P->Nucleotides G6P Glucose-6-P G6P->Ru5P Oxidative PPP F6P->G6P Isomerase Pyruvate Pyruvate F6P->Pyruvate Glycolysis G3P->Pyruvate Glycolysis S7P Sedoheptulose-7-P E4P Erythrose-4-P

Caption: Metabolic entry of D-Arabinose into the Pentose Phosphate Pathway.

D-Arabinose-1-13C: A Precise Probe for Oxidative PPP Flux

Mechanism and Rationale: The primary value of D-Arabinose-1-13C lies in its ability to directly measure flux through the oxidative arm of the PPP. When D-Arabinose-1-13C is metabolized to [1-13C]Ru5P, this labeled carbon is in the precise position that is cleaved and released as 13CO2 during the oxidative decarboxylation of 6-phosphogluconate (the precursor to Ru5P if the pathway is entered from glucose).[8]

If the cell has a high oxidative PPP activity, the 1-13C label will be rapidly lost from the metabolite pool. Conversely, if the non-oxidative PPP is dominant, the [1-13C]pentose-phosphates will retain their label and transfer it to downstream glycolytic intermediates.

Experimental Application: A typical experiment involves feeding cells D-Arabinose-1-13C and measuring the labeling patterns of two key sets of metabolites:

  • Pentose Phosphates (R5P, Ru5P, Xu5P): A low 13C enrichment in this pool indicates high flux through the oxidative PPP, as the label is being lost.

  • Glycolytic Intermediates (F6P, G3P, Pyruvate): The appearance of a single 13C label (M+1) in these molecules signifies that the non-oxidative PPP is active, shuffling the labeled carbon from the pentoses back into glycolysis.

The ratio of labeled pentoses to labeled glycolytic intermediates provides a quantitative measure of the flux split between oxidative PPP activity and non-oxidative PPP recycling.

D-Arabinose-3-13C: An Advanced Tracer for Non-Oxidative PPP Rearrangements

Mechanism and Rationale: D-Arabinose-3-13C is a more sophisticated tracer designed to elucidate the complex carbon shuffling of the non-oxidative PPP. The C3 carbon is not lost in the oxidative branch. Instead, its fate is determined entirely by the transketolase (TK) and transaldolase (TA) reactions.

Let's trace the label from [3-13C]Xylulose-5-Phosphate (an epimer of Ru5P):

  • Transketolase Reaction: TK transfers a two-carbon unit (C1-C2) from Xu5P to R5P or Erythrose-4-Phosphate (E4P). The [3-13C] label on Xu5P remains on the resulting three-carbon G3P molecule, specifically at the C1 position ([1-13C]G3P).

  • Transaldolase Reaction: TA transfers a three-carbon unit. The fate of the C3 label is more complex and depends on the substrate pairs, but it ultimately allows for tracking the core backbone of the pentose sugar as it is rearranged.

By analyzing the specific positional labeling of downstream F6P and G3P, researchers can resolve the bidirectionality of the non-oxidative PPP and its exchange with glycolysis. While D-Arabinose-1-13C can show if the non-oxidative PPP is active, D-Arabinose-3-13C can reveal how it is active.

Caption: Fate of the C3 label of Xylulose-5-P in the transketolase reaction.

Head-to-Head Comparison

FeatureD-Arabinose-1-13CD-Arabinose-3-13C
Primary Application Quantifying flux into the oxidative PPP vs. non-oxidative PPP.Resolving carbon transitions and bidirectionality within the non-oxidative PPP.
Key Metabolic Event Loss of 13CO2 in the oxidative branch.Transfer of the 13C label from pentoses to hexoses and trioses.
Information Yield Provides a clear, quantitative split ratio for a key metabolic branch point.Delivers high-resolution data on the complex rearrangements in central carbon metabolism.
Ideal For Studies focused on NADPH production, redox balance, and nucleotide demand.Advanced studies of glycolysis/gluconeogenesis interactions and alternative carbon routing.
Key Metabolites to Analyze Pentose-Phosphates, Pyruvate, Lactate.Positional isotopomers of Hexose-Phosphates, Triose-Phosphates, and Serine.
Complexity of Analysis Relatively straightforward; based on fractional enrichment of key pools.More complex; requires tandem mass spectrometry (MS/MS) or NMR to determine positional labeling.[9]

Experimental Protocol: A Self-Validating System for Tracer Analysis

This protocol provides a robust framework for conducting a 13C-labeling experiment in adherent mammalian cells. The inclusion of controls and specific quenching steps ensures data integrity.

Objective: To measure the incorporation of a 13C-Arabinose tracer into central carbon metabolites.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Standard culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled sugars.[10]

  • Glucose-free, arabinose-free DMEM

  • D-Arabinose-1-13C or D-Arabinose-3-13C

  • 6-well culture plates

  • 80% Methanol (-80°C) for quenching and extraction

  • Cell scraper

  • Refrigerated centrifuge

  • LC-MS/MS system

Workflow Diagram:

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_harvest Phase 3: Metabolite Extraction cluster_analysis Phase 4: Data Acquisition seed 1. Seed cells in 6-well plates (Allow to reach ~80% confluency) acclimate 2. Acclimate cells in standard media (e.g., 24 hours) seed->acclimate wash 3. Wash with PBS (x2) acclimate->wash starve 4. Switch to sugar-free media + 10% dFBS (1 hour prior to labeling) wash->starve add_label 5. Add labeling media (Sugar-free media + 13C-Arabinose + 10% dFBS) starve->add_label incubate 6. Incubate for time course (e.g., 0, 5, 15, 60, 240 min) add_label->incubate quench 7. Quench Metabolism (Aspirate media, add -80°C 80% Methanol) incubate->quench scrape 8. Scrape cells in methanol quench->scrape collect 9. Collect lysate into microfuge tubes scrape->collect centrifuge 10. Centrifuge at 4°C (Pellet protein/debris) collect->centrifuge dry 11. Collect supernatant and dry centrifuge->dry resuspend 12. Resuspend dried extract dry->resuspend analyze 13. Analyze via LC-MS/MS resuspend->analyze

Caption: Experimental workflow for 13C-labeling of adherent cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density that will achieve ~80% confluency on the day of the experiment. This ensures active and consistent metabolism. Include extra wells for cell counting (validation control).

  • Acclimatization: Culture cells under standard conditions for 24 hours to ensure they recover from splitting.

  • Preparation for Labeling: One hour before the experiment, wash cells twice with PBS to remove residual media. Then, add pre-warmed, sugar-free media supplemented with 10% dFBS. This step depletes intracellular pools of unlabeled sugars, improving the rate of label incorporation.

  • Initiate Labeling: At time zero, aspirate the starvation media and add the pre-warmed labeling media containing the desired 13C-Arabinose tracer at a physiological concentration.[10]

  • Time Course Incubation: Incubate the plates for the desired time points. A time course is critical to ensure that isotopic steady state is reached.[11]

  • Quench Metabolism & Extract: This is the most critical step for data integrity.

    • To stop all enzymatic activity instantly, aspirate the labeling media as quickly as possible.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to the well. This lyses the cells and denatures enzymes simultaneously.

    • Place the plate on dry ice, scrape the cells, and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the lysate thoroughly.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the soluble metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

  • Analysis: Resuspend the dried pellet in an appropriate solvent for LC-MS analysis. The mass spectrometer will detect the mass shifts in downstream metabolites corresponding to the incorporation of one or more 13C atoms.[12]

Conclusion

The choice between D-Arabinose-1-13C and D-Arabinose-3-13C is not a matter of one being superior, but of aligning the tool with the scientific question. For researchers seeking to quantify the primary flux split between oxidative and non-oxidative PPP—a crucial question for understanding cellular redox state and biosynthetic capacity—D-Arabinose-1-13C offers a direct and robust readout. For those undertaking a more intricate investigation into the carbon-shuffling mechanisms of the non-oxidative PPP and its dynamic interplay with glycolysis, D-Arabinose-3-13C provides the necessary resolution to map these complex atomic transitions. A well-designed experiment, using the appropriate tracer and a validated protocol, will yield unambiguous insights into the architecture of cellular metabolism.

References

  • Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]

  • Almeida, C. F., et al. (2011). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology, 77(3), 968-977. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Arabinose utilization and pentose phosphate pathways in E. coli. Genes.... Retrieved from [Link]

  • Feenstra, A. D., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(10), 693. Retrieved from [Link]

  • JoVE. (n.d.). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 117. Retrieved from [Link]

  • ResearchGate. (2023, October 12). how should I add labeled glucose to the media while maintaining sterility?. Retrieved from [Link]

  • Boulter, J., & Gielow, W. O. (1973). Metabolism of d-Arabinose: a New Pathway in Escherichia coli. Journal of Bacteriology, 113(2), 687-696. Retrieved from [Link]

  • MDPI. (n.d.). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Retrieved from [Link]

  • Scite.ai. (2026, January 2). Pentose phosphate pathway: Significance and symbolism. Retrieved from [Link]

  • PubMed. (2024, July 3). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

  • YouTube. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans [Video]. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 262-272. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]

  • Shestov, A. A., et al. (2014). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of Neuroscience Research, 92(9), 1127-1140. Retrieved from [Link]

Sources

Comparative

validating metabolic models using D-Arabinose-3-13C tracer data

Publish Comparison Guide: Validating Metabolic Models with D-Arabinose-3-13C Executive Summary: The Case for D-Arabinose-3-13C In the validation of metabolic networks—particularly for microbial hosts like Escherichia col...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Metabolic Models with D-Arabinose-3-13C

Executive Summary: The Case for D-Arabinose-3-13C

In the validation of metabolic networks—particularly for microbial hosts like Escherichia coli and engineered strains for biofuel/biopharma production—tracer selection is the single most critical variable. While [1,2-13C]Glucose and [U-13C]Glucose remain the "gold standards" for central carbon metabolism (CCM), they often fail to resolve specific flux nodes in the non-oxidative Pentose Phosphate Pathway (PPP) and alternative pentose utilization routes.

This guide evaluates D-Arabinose-3-13C , a specialized tracer that bypasses the upper glycolytic trunk (Hexokinase/PFK), entering metabolism directly at the triose phosphate node via the D-ribulose-1-phosphate pathway. This unique entry point allows for the precise decoupling of gluconeogenic recycling , aldolase reversibility , and glycolaldehyde fate —fluxes that are frequently obscured by the high background of glucose catabolism.

Technical Comparison: D-Arabinose-3-13C vs. Standard Alternatives

The following table contrasts the resolution capabilities of D-Arabinose-3-13C against standard glucose tracers when validating metabolic models of pentose fermentation.

FeatureD-Arabinose-3-13C [1,2-13C]Glucose [U-13C]Glucose
Primary Entry Point DHAP (Lower Glycolysis) G6P (Upper Glycolysis)G6P (Upper Glycolysis)
Upper Glycolysis Flux Zero Background (Allows measurement of reverse flux/gluconeogenesis)High Forward Flux (Obscures reverse flux)High Forward Flux
Aldolase Cleavage Insight Precise : Labels DHAP C3; Glycolaldehyde is unlabeled.Complex : Labels DHAP C3 + GAP C3 (via F1,6BP).None : All carbons labeled.
Glycolaldehyde Fate Distinguishable : 2-carbon fragment is unlabeled; 3-carbon fragment is labeled.Indistinguishable (Scrambled via PPP).Indistinguishable.
PPP Reversibility High Sensitivity : Traces flux from DHAP

F6P

Pentoses.
Moderate: Traces Pentoses

F6P/GAP.
Low: Mainly for biomass calculation.
Cost/Availability High / Custom SynthesisLow / CommodityLow / Commodity

Mechanistic Insight: The Atom Transition

To understand the superiority of D-Arabinose-3-13C for specific validations, one must follow the carbon atom transition. Unlike L-arabinose (which enters via the PPP), D-arabinose in E. coli B (and mutant K-12 strains) is catabolized via the Fucose Isomerase pathway :

  • Isomerization: D-Arabinose

    
     D-Ribulose
    
  • Phosphorylation: D-Ribulose

    
     D-Ribulose-1-Phosphate (D-Ru-1-P)
    
  • Aldol Cleavage: D-Ru-1-P

    
    DHAP  + Glycolaldehyde [1]
    

The Tracer Advantage: Using D-Arabinose-3-13C :

  • The label is at C3 of the pentose.

  • FucA Cleavage: Splits between C3 and C4.

  • Result: The C3 label ends up in DHAP (specifically C3 of DHAP, the hydroxymethyl carbon), while the Glycolaldehyde (derived from C4-C5) remains unlabeled .

This creates a "chiral" metabolic injection: a labeled triose (DHAP) and an unlabeled aldehyde. This is impossible to achieve with glucose tracers, which label trioses symmetrically or globally.

Pathway Visualization (Graphviz)

D_Arabinose_Atom_Mapping cluster_legend Legend cluster_atom_track Atom Fate: C3* becomes C3 of DHAP L1 Labeled Carbon (13C) L2 Unlabeled Carbon (12C) Ara D-Arabinose-3-13C (C1-C2-C3*-C4-C5) Ribu D-Ribulose (C1-C2-C3*-C4-C5) Ara->Ribu FucI (Isomerase) Ribu1P D-Ribulose-1-P (P-C1-C2-C3*-C4-C5) Ribu->Ribu1P FucK (Kinase) DHAP DHAP (P-C1-C2-C3*) Ribu1P->DHAP FucA (Aldolase) Cleavage at C3-C4 GA Glycolaldehyde (C4-C5) Ribu1P->GA FucA (Aldolase) G3P GAP (Isomerization) DHAP->G3P TPI (Triose Phosphate Isomerase) F16BP Fructose-1,6-bP (Gluconeogenesis) DHAP->F16BP Aldolase A (Reverse) Glycolate Glycolate (Oxidation) GA->Glycolate AldA (Dehydrogenase) G3P->F16BP Aldolase A (Reverse)

Caption: Atom transition map of D-Arabinose-3-13C catabolism. The C3 label (Red) is exclusively transferred to DHAP, leaving Glycolaldehyde unlabeled.

Experimental Protocol: Validation Workflow

This protocol is designed for E. coli (or engineered strains) to validate the activity of the D-arabinose pathway and the reversibility of the PPP.

Phase 1: Culture & Tracer Feeding
  • Pre-culture: Inoculate strain in M9 minimal medium + 0.4% unlabeled glucose overnight to deplete internal carbon reserves.

  • Wash: Centrifuge (4,000 x g, 5 min) and wash cells 2x with carbon-free M9 buffer.

  • Experimental Culture: Resuspend cells (OD600 = 0.05) in M9 medium containing 0.2% D-Arabinose-3-13C (99% enrichment) as the sole carbon source.

    • Note: If the strain cannot grow on arabinose alone, use a "spike-in" method: Grow on unlabeled substrate to mid-log, then pulse with D-Arabinose-3-13C.

  • Sampling: Harvest samples at mid-log phase (OD600 ~ 0.8-1.0) to ensure metabolic pseudo-steady state.

Phase 2: Quenching & Extraction
  • Quenching: Rapidly pipette 1 mL culture into 4 mL cold (-40°C) 60% Methanol . This stops metabolism instantly (<1 sec).

  • Centrifugation: Spin at -9°C, 4,000 x g for 5 min. Discard supernatant.

  • Extraction: Resuspend pellet in acetonitrile:methanol:water (40:40:20) at -20°C. Vortex and incubate for 15 min.

  • Derivatization (for GC-MS):

    • Dry supernatant under nitrogen flow.

    • Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL); incubate 90 min at 30°C (protects keto groups).

    • Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide); incubate 30 min at 37°C (silylation).

Phase 3: Data Analysis & Model Validation
  • Measurement: Analyze via GC-MS (e.g., Agilent 7890B/5977A). Focus on the DHAP/G3P fragment (m/z 357 for 3TMS derivative) and Pyruvate (m/z 174).

  • Validation Logic (Self-Validating System):

    • Check 1 (Pathway Activity): If D-Arabinose is metabolized via FucA, DHAP must show M+1 enrichment (specifically at C3). If enrichment is M+0, the pathway is inactive or utilizing an alternative oxidative route.

    • Check 2 (Glycolaldehyde Fate): Analyze Glycolate (m/z 261 for 2TMS). It should be M+0. If M+1 is observed, scrambling via Transketolase (PPP) has occurred, invalidating the "linear" degradation model.

    • Check 3 (Gluconeogenesis): Analyze Fructose-6-Phosphate or Glucose-6-Phosphate . Presence of M+1 or M+2 isotopomers indicates upward flux from the triose pool, validating gluconeogenic activity.

References

  • Le You, et al. "Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids." Journal of Visualized Experiments (JoVE), 2022.

  • Crown, S. B., et al. "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering, 2012.

  • Dessein, A., et al. "Metabolism of D-arabinose: a new pathway in Escherichia coli." Journal of Bacteriology, 1973.

  • Gonzalez, J. E., et al. "Reliable Metabolic Flux Estimation in Escherichia coli Central Carbon Metabolism Using Intracellular Free Amino Acids." Metabolites, 2017.

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Compounds for Biochemical Pathways." CIL Catalog, 2025.

Sources

Validation

Precision Metabolic Profiling: A Comparative Guide to D-Arabinose-3-13C Mass Isotopomer Distribution Analysis

Topic: Mass Isotopomer Distribution Analysis of D-Arabinose-3-13C Content Type: Publish Comparison Guide Audience: Metabolic Engineers, Systems Biologists, and Drug Development Professionals (Infectious Disease & Oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Isotopomer Distribution Analysis of D-Arabinose-3-13C Content Type: Publish Comparison Guide

Audience: Metabolic Engineers, Systems Biologists, and Drug Development Professionals (Infectious Disease & Oncology).

Executive Summary: Beyond Standard Glucose Tracing[1][2][3]

In the landscape of Metabolic Flux Analysis (MFA) , [1,2-13C2]-Glucose has long served as the "gold standard" for resolving central carbon metabolism. However, its utility diminishes when resolving the reversible scrambling reactions of the Non-Oxidative Pentose Phosphate Pathway (non-oxPPP) or when profiling specific pentose utilization pathways in pathogenic bacteria (e.g., Mycobacterium tuberculosis, E. coli).

D-Arabinose-3-13C emerges not merely as an alternative, but as a precision tool . By introducing the 13C label specifically at the C3 position of the pentose backbone, this tracer bypasses the oxidative decarboxylation steps that complicate glucose tracing. This guide objectively compares D-Arabinose-3-13C against standard glucose tracers, demonstrating its superior resolution for transaldolase/transketolase flux estimation and bacterial pentose catabolism.

Mechanistic Basis: The "C3" Advantage

To understand the superiority of D-Arabinose-3-13C in specific contexts, one must analyze the atom mapping of the Pentose Phosphate Pathway.

The Limitation of Glucose-1,2-13C2

When [1,2-13C2]-Glucose enters the oxidative PPP, the C1 carbon is lost as CO2. The remaining molecule becomes Ribulose-5-Phosphate (Ru5P) labeled at C1 (originally C2 of glucose). As this cycles through the non-oxidative branch, the label is scrambled extensively, often requiring complex isotopomer modeling to resolve the specific contributions of Transketolase (TK) vs. Transaldolase (TA) .

The D-Arabinose-3-13C Solution

D-Arabinose-3-13C enters the metabolic network directly at the pentose level (via kinase/isomerase activity to Ru5P in compatible organisms).

  • Label Retention: The C3 label is retained during entry; no carbon is lost to decarboxylation.

  • Flux Discrimination:

    • Transketolase (TK): Transfers C1-C2 units. The C3 label remains on the acceptor molecule (becoming C1 of Glyceraldehyde-3-P) or the donor remnant.

    • Transaldolase (TA): Transfers C1-C3 units. The C3 label moves with the transferred fragment.

This distinct behavior makes D-Arabinose-3-13C a definitive probe for distinguishing TA activity from TK activity, a resolution often blurred with standard glucose tracers.

Comparative Performance Analysis

The following table contrasts D-Arabinose-3-13C with the industry-standard [1,2-13C2]-Glucose.

Feature[1,2-13C2]-Glucose (Standard)D-Arabinose-3-13C (Specialized)
Primary Application Central Carbon Metabolism (Glycolysis + TCA + PPP)Non-Oxidative PPP & Bacterial Pentose Catabolism
Oxidative PPP Sensitivity High (Direct measurement via m+1/m+2 ratios)Null (Bypasses G6PDH/6PGDH steps)
Non-Oxidative Resolution Moderate (High scrambling leads to parameter uncertainty)High (C3 label explicitly tracks TA vs. TK split)
Metabolic Entry Universal (GLUT transporters / Hexokinase)Selective (Requires AraA/AraB/AraD or promiscuous kinases)
Data Complexity High (Requires global fitting of large networks)Targeted (Simplifies local pathway analysis)
Cost Efficiency High (Commodity tracer)Moderate (Specialized synthesis)
Experimental Validation Data

In studies of E. coli metabolism, D-Arabinose-3-13C tracing revealed that the L-fucose isomerase pathway is the primary route of catabolism, converting D-Arabinose to D-Ribulose. Standard glucose tracing failed to isolate this specific flux due to the overwhelming background of glycolytic flux [1]. Furthermore, in Leishmania parasites, D-Arabinose tracing confirmed the existence of a specific salvage pathway distinct from the host's glucose metabolism [2].

Experimental Protocol: High-Resolution MIDA

This protocol is designed for GC-MS analysis using the Methoxime-TMS (MO-TMS) derivatization method, which offers robust separation of pentose isomers.

Phase 1: Tracer Administration
  • Culture Setup: Inoculate cells (e.g., E. coli K-12 or engineered mammalian lines) in minimal medium.

  • Tracer Addition: Replace carbon source with 10 mM D-Arabinose-3-13C (ensure >99% isotopic purity).

    • Note: For mammalian cells, a "spike-in" method (5 mM tracer + 5 mM unlabeled glucose) may be required to maintain proliferation while tracing the pentose pool.

  • Incubation: Harvest at metabolic steady state (typically 5-6 doublings).

Phase 2: Extraction & Derivatization
  • Quenching: Rapidly quench metabolism by adding 1 mL cold (-80°C) 80% Methanol .

  • Lysis: Sonicate or bead-beat samples; centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Drying: Evaporate supernatant to dryness under nitrogen stream at 40°C.

Derivatization Step (MO-TMS):

  • Oximation: Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) . Incubate at 30°C for 90 min .

    • Why: Protects the carbonyl group and prevents ring closure, though it produces two peaks (syn/anti) for each sugar.

  • Silylation: Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) . Incubate at 37°C for 30 min .

    • Why: Increases volatility for GC analysis.

Phase 3: GC-MS Acquisition
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Oven Program:

    • 80°C hold for 2 min.

    • Ramp 10°C/min to 180°C.

    • Ramp 5°C/min to 300°C.

  • MS Detection: SIM (Selected Ion Monitoring) mode.

    • Target Ions (Pentose-MO-TMS): m/z 160, 204, 217 (characteristic fragments).

    • MIDA Focus: Monitor m/z 307 (molecular ion fragment M-15) and its isotopomers (m/z 308, 309) for the intact pentose skeleton.

Visualization of Metabolic Fate

The following diagram illustrates the specific tracking of the C3 label (marked in red) through the bacterial D-Arabinose catabolic pathway and its entry into the Pentose Phosphate Pathway.

ArabinoseFate cluster_legend Legend Ara_ext D-Arabinose-3-13C (Ext) Ara_int D-Arabinose-3-13C (Int) Ara_ext->Ara_int Transport Ribulose D-Ribulose (C3 Labeled) Ara_int->Ribulose Isomerization Ru1P D-Ribulose-1-P (C3 Labeled) Ribulose->Ru1P Phosphorylation Ru5P Ribulose-5-P (via Kinase) Ribulose->Ru5P Alt. Kinase (Minor Route) AraA L-Fucose Isomerase (AraA) Ribulose->AraA DHAP DHAP (C3 Labeled) Ru1P->DHAP Aldol Cleavage Glycol Glycolaldehyde (Unlabeled) Ru1P->Glycol Aldol Cleavage AraB Ribulokinase (AraB) Ru1P->AraB AraD Aldolase (AraD) Ru1P->AraD X5P Xylulose-5-P Ru5P->X5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase key Red Box = 13C Labeled Green Ellipse = Enzyme

Caption: Figure 1. Metabolic fate of D-Arabinose-3-13C. The C3 label tracks specifically to DHAP in the catabolic pathway, or enters the pentose pool if phosphorylated to Ru5P.

Data Analysis & Interpretation

Successful MIDA requires correcting raw mass spectrometry data for the natural abundance of isotopes (C, H, N, O, Si) present in the derivative.

Step 1: Natural Abundance Correction

Use a matrix-based correction algorithm (e.g., as implemented in software like IsoCor or Metran ).



Where 

is the correction matrix representing the natural isotope distribution of the derivatized molecule (including TMS groups).
Step 2: Fractional Enrichment Calculation

Calculate the Mass Isotopomer Distribution (MID) vector (


).
For D-Arabinose-3-13C tracing:
  • 
     (Unlabeled):  Represents endogenous arabinose or synthesis from unlabeled substrates.
    
  • 
     (Singly Labeled):  Represents direct incorporation of the tracer.
    
  • 
     (Multiply Labeled):  Indicates recycling of the label through gluconeogenesis or extensive PPP scrambling (rare in short labeling times).
    

Critical Quality Control: If analyzing bacterial samples, the ratio of labeled DHAP to labeled Glycolaldehyde (if detectable) serves as a validation of the cleavage mechanism. With D-Arabinose-3-13C, only DHAP should carry the label initially. If Glycolaldehyde is labeled, it indicates significant scrambling via Transketolase before cleavage.

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to D-arabinose-13C-2 Incorporation in Microbial Metabolism. Retrieved from

  • University of Dundee. (2024). A proposed pathway from D-glucose to D-arabinose in eukaryotes. Discovery Research Portal. Retrieved from

  • National Institutes of Health (NIH). (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Retrieved from

  • ResearchGate. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Retrieved from

  • PLOS ONE. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan. Retrieved from

Sources

Comparative

Technical Guide: Cross-Validation of NMR and MS Data for D-Arabinose-3-13C

Executive Summary The "Isotopomer" vs. "Isotopologue" Dilemma In metabolic flux analysis (MFA) and glycobiology, the integrity of your tracer defines the accuracy of your model.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Isotopomer" vs. "Isotopologue" Dilemma

In metabolic flux analysis (MFA) and glycobiology, the integrity of your tracer defines the accuracy of your model. D-Arabinose-3-13C is a critical probe for the pentose phosphate pathway and nucleotide synthesis. However, commercially available isotopes often suffer from two distinct failure modes:

  • Positional Scrambling: The 13C label migrates to C1 or C2 during synthesis, compromising pathway specificity.

  • Enrichment Dilution: The total isotopic enrichment drops below the stated 99%, introducing noise into mass isotopomer distribution (MID) vectors.

Relying on a single analytical method is insufficient. Nuclear Magnetic Resonance (NMR) provides exquisite positional resolution but lower sensitivity. Mass Spectrometry (MS) offers high sensitivity and quantification but struggles with positional assignment due to ion scrambling.

This guide outlines a Dual-Method Cross-Validation Protocol to certify D-Arabinose-3-13C, ensuring both positional fidelity (via NMR) and isotopic purity (via GC-MS).

Part 1: The Challenge – Why Orthogonal Data is Non-Negotiable

When purchasing or synthesizing D-Arabinose-3-13C, you are validating two distinct chemical realities:

FeatureThe RiskThe Validation Tool
Regiospecificity Label is at C2 or C4 instead of C3.13C-NMR (Chemical Shift Specificity)
Enrichment % Presence of M+0 (unlabeled) or M+2 (doubly labeled) species.GC-MS (Molecular Ion Distribution)
Chemical Purity Presence of borate salts or solvent residues.1H-NMR (Integration)

The Core Directive: You cannot calculate accurate metabolic flux if your input tracer has a 5% positional impurity. The downstream error propagation in metabolic models is non-linear and catastrophic.

Part 2: Methodology 1 – NMR Spectroscopy (Positional Fidelity)

NMR is the only non-destructive method to definitively prove the 13C atom resides at the C3 position.

Experimental Protocol: 13C-NMR Verification
  • Sample Prep: Dissolve 15-20 mg of D-Arabinose-3-13C in 600 µL D₂O (99.9% D).

  • Instrument: 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Sequence: Proton-decoupled 13C NMR (zgpg30 or equivalent).

  • Acquisition: Minimum 512 scans to resolve minor impurities.

Data Interpretation: The "Signal-to-Silence" Ratio

D-Arabinose exists in equilibrium between


-pyranose, 

-pyranose,

-furanose, and

-furanose forms. In an unlabeled sample, you would see signals for all carbons. In a 3-13C enriched sample , you should observe dominant signals only at the C3 chemical shift , with other carbons appearing as tiny satellites (1.1% natural abundance).

Target Chemical Shifts (ppm in D₂O):

Carbon Position

-Pyranose

-Pyranose (Major)

-Furanose

-Furanose
C1 (Anomeric)97.4103.4103.097.0
C274.070.884.178.3
C3 (Target) 75.2 74.6 77.8 76.9
C470.871.286.484.4
C568.364.963.865.5

Note: Shifts may vary slightly based on temperature and pH. Reference: HMDB and BMRB [1, 2].

Validation Criteria:

  • Primary Peaks: Strong singlets at ~74.6 ppm and ~75.2 ppm (representing the C3 in

    
     pyranose equilibrium).
    
  • Absence of Scrambling: No enhanced peaks at ~103 ppm (C1) or ~70 ppm (C2). If C1/C2 peaks are higher than ~1.1% of the C3 peak, the label has scrambled.

Part 3: Methodology 2 – GC-MS (Enrichment Quantification)

While NMR confirms where the label is, GC-MS confirms how much label is present. We utilize Trimethylsilyl (TMS) derivatization to make the sugar volatile.

Experimental Protocol: TMS Derivatization & GC-MS
  • Lyophilization: Ensure 1 mg of sample is completely dry.

  • Methoximation: Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 min. (Protects the anomeric center, reducing peak multiplicity).

  • Silylation: Add 80 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide). Incubate at 37°C for 30 min.

  • Analysis: Inject 1 µL into GC-MS (Split 1:25). Column: DB-5MS or equivalent.

Data Interpretation: Mass Isotopomer Distribution (MID)

The TMS-derivatized Arabinose (Tetra-TMS) has a specific fragmentation pattern.

  • Molecular Weight (Unlabeled): MW 438 (Arabinose-TMS4).

  • Target Ion (M-15): The loss of a methyl group from a TMS tag is a common ionization event, resulting in a stable fragment.

    • Unlabeled (M+0):

      
       423
      
    • 3-13C Labeled (M+1):

      
       424 
      

Validation Criteria: Calculate the fractional abundance (


) of the M+1 isotopologue:


  • Pass:

    
     (99% Enrichment).
    
  • Fail: Significant signal at

    
     423 (Unlabeled) or 
    
    
    
    425 (Doubly labeled impurity).

Part 4: Comparative Analysis & Data Fusion

The power of this guide lies in the Data Fusion step. A sample passing MS might fail NMR (wrong position). A sample passing NMR might fail MS (low enrichment).

Comparison of Analytical Strengths
FeatureNMR (13C)GC-MS (EI)Combined Power
Sensitivity Low (mg required)High (ng required)Broad Dynamic Range
Positional Accuracy High (Direct observation)Low (Dependent on fragmentation)Certified Regiochemistry
Quantification Moderate (Relaxation issues)High (Ion counting)Precise Enrichment %
Mixture Analysis Difficult (Peak overlap)Excellent (Chromatographic separation)Purity Profiling
The "Go/No-Go" Decision Matrix

ValidationLogic Start Raw D-Arabinose-3-13C NMR_Test Step 1: 13C-NMR (Positional Check) Start->NMR_Test MS_Test Step 2: GC-MS (Enrichment Check) Start->MS_Test Decision_NMR Is C3 Peak Dominant? NMR_Test->Decision_NMR Decision_MS Is M+1 > 99%? MS_Test->Decision_MS Fail_Scramble REJECT: Positional Scrambling Decision_NMR->Fail_Scramble No (Peaks at C1/C2) Pass VALIDATED: Ready for Flux Analysis Decision_NMR->Pass Yes Fail_Dilution REJECT: Low Enrichment Decision_MS->Fail_Dilution No (High M+0) Decision_MS->Pass Yes

Figure 1: The Parallel Validation Workflow. Both NMR and MS branches must converge on "VALIDATED" for the material to be released for metabolic studies.

Part 5: Application in Metabolic Flux Analysis (MFA)

Once validated, D-Arabinose-3-13C serves as a specific probe. In the Pentose Phosphate Pathway (PPP), the fate of C3 is distinct from C1 or C2.

  • Transketolase Reactions: If the label remains at C3, it tracks specific carbon rearrangements into Sedoheptulose-7P.

  • Scrambling Detection: If your initial NMR validation failed to detect a 5% C1 impurity, your MFA model would falsely attribute flux to the oxidative branch of the PPP rather than the non-oxidative branch [3, 4].

Conclusion: Trust, but verify. The combination of NMR for qualitative topology and MS for quantitative topology creates a self-validating system that eliminates experimental artifacts before they enter your dataset.

References

  • Human Metabolome Database (HMDB). Metabocard for D-Arabinose (HMDB0000551). Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). L-(+)-Arabinose Chemical Shifts. Available at: [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Comparative Kinetics of Enzymes on D-Arabinose-3-¹³C Substrates

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides an in-depth, technical comparison of the kine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides an in-depth, technical comparison of the kinetic profiles of key metabolic enzymes on a specifically labeled substrate, D-Arabinose-3-¹³C. By delving into the causality behind experimental choices and presenting self-validating protocols, we aim to equip you with the knowledge to conduct robust and insightful enzymatic studies.

Introduction: The Significance of D-Arabinose and ¹³C Isotopic Labeling in Enzymatic Assays

D-arabinose, a pentose sugar, plays a role in various metabolic pathways. While not as central as glucose, its metabolism provides critical insights into pentose utilization and interconversion pathways. The use of isotopically labeled substrates, such as D-Arabinose-3-¹³C, offers a powerful tool for elucidating reaction mechanisms and quantifying metabolic flux. The ¹³C label at a specific position allows for the precise tracking of the atom through a series of enzymatic reactions, providing unambiguous evidence of substrate transformation and enabling the use of sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3][4] This approach is particularly valuable for differentiating between alternative metabolic routes and for detailed kinetic analysis.[5]

This guide will focus on a proposed comparative kinetic analysis of two key enzymes from the well-characterized L-fucose metabolic pathway in Escherichia coli, which have been shown to also act on D-arabinose and its derivatives: L-fucose Isomerase and L-fuculokinase .[6] A third enzyme, D-ribulose-5-phosphate 3-epimerase , involved in the pentose phosphate pathway, will also be considered as a potential candidate for such a comparative study due to its role in interconverting pentose phosphates.[7][8][9][10]

The Enzymes: A Comparative Overview

A detailed understanding of the enzymes chosen for this comparative analysis is crucial for interpreting their kinetic behavior.

EnzymeEC NumberBiological FunctionRelevance to D-Arabinose Metabolism
L-fucose Isomerase 5.3.1.25Catalyzes the isomerization of L-fucose to L-fuculose.In some bacteria, this enzyme also exhibits activity on D-arabinose, converting it to D-ribulose.[6]
L-fuculokinase 2.7.1.51Catalyzes the phosphorylation of L-fuculose to L-fuculose-1-phosphate.Following the isomerization of D-arabinose to D-ribulose, this kinase can phosphorylate D-ribulose to D-ribulose-1-phosphate.[6]
D-ribulose-5-phosphate 3-epimerase 5.1.3.1Catalyzes the reversible epimerization of D-ribulose-5-phosphate to D-xylulose-5-phosphate.This enzyme is a key player in the pentose phosphate pathway and could potentially interact with derivatives of D-arabinose metabolism.[7][10]

Proposed Experimental Design for Comparative Kinetic Analysis

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative kinetic analysis.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme_prep Enzyme Expression & Purification reaction_setup Reaction Setup with Varying Substrate Concentrations enzyme_prep->reaction_setup substrate_prep D-Arabinose-3-13C Substrate Preparation substrate_prep->reaction_setup incubation Incubation at Optimal Temperature & pH reaction_setup->incubation quenching Reaction Quenching at Defined Time Points incubation->quenching product_detection Product Quantification (NMR or LC-MS) quenching->product_detection initial_rates Calculation of Initial Reaction Rates product_detection->initial_rates michaelis_menten Michaelis-Menten Plotting & Parameter Determination initial_rates->michaelis_menten comparison Comparative Analysis of Kinetic Parameters michaelis_menten->comparison

Caption: Proposed experimental workflow for comparative enzyme kinetics.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the kinetic data.

I. Enzyme Expression and Purification:

  • Gene Cloning and Expression: Clone the genes for L-fucose isomerase, L-fuculokinase, and D-ribulose-5-phosphate 3-epimerase into suitable expression vectors (e.g., pET vectors with a His-tag). Transform the vectors into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal optical density, then induce protein expression with IPTG.

  • Cell Lysis and Purification: Harvest the cells, lyse them (e.g., by sonication), and purify the His-tagged proteins using nickel-affinity chromatography.

  • Purity and Concentration Determination: Assess the purity of the enzymes by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay).

II. Kinetic Assay:

  • Reaction Buffer Preparation: Prepare a reaction buffer optimized for the specific enzyme being assayed. This should be a buffer with a pH at which the enzyme is most active and stable.[11]

  • Substrate Preparation: Prepare a stock solution of D-Arabinose-3-¹³C of known concentration. From this stock, prepare a series of dilutions to be used in the assay.

  • Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, set up the reactions by adding the reaction buffer, the appropriate concentration of D-Arabinose-3-¹³C, and any necessary cofactors (e.g., ATP and Mg²⁺ for L-fuculokinase).

  • Initiation of Reaction: Equilibrate the reaction mixtures to the optimal temperature for the enzyme. Initiate the reaction by adding a known amount of the purified enzyme to each tube/well.[12]

  • Time-Course Sampling and Quenching: At defined time intervals (e.g., 0, 1, 2, 5, 10 minutes), take aliquots from each reaction and stop the reaction immediately by adding a quenching agent (e.g., a strong acid or by heat inactivation).[11] The timing should be precise to accurately determine the initial reaction rate.

  • Product Detection and Quantification: Analyze the quenched samples using either ¹³C-NMR spectroscopy or LC-MS to detect and quantify the formation of the ¹³C-labeled product.

    • For L-fucose Isomerase: Detect the formation of D-Ribulose-3-¹³C.

    • For L-fuculokinase (in a coupled assay with L-fucose Isomerase): Detect the formation of D-Ribulose-1-phosphate-3-¹³C.

    • For D-ribulose-5-phosphate 3-epimerase (using a suitable ¹³C-labeled substrate like D-ribulose-5-phosphate-3-¹³C): Detect the formation of D-xylulose-5-phosphate-3-¹³C.

III. Data Analysis:

  • Calculate Initial Rates: For each substrate concentration, plot the concentration of the product formed against time. The initial reaction rate (v₀) is the slope of the linear portion of this curve.[13]

  • Michaelis-Menten Kinetics: Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation to determine the maximal velocity (Vₘₐₓ) and the Michaelis constant (Kₘ).[14][15]

    • Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.

    • Kₘ: The substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.[15] A lower Kₘ signifies a higher affinity.

  • Calculate Catalytic Efficiency (k꜀ₐₜ/Kₘ):

    • k꜀ₐₜ (Turnover Number): Calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

    • k꜀ₐₜ/Kₘ: This ratio is a measure of the enzyme's overall catalytic efficiency.

Expected Data and Comparative Analysis

The collected kinetic data should be summarized in a clear and concise table to facilitate comparison.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹)
L-fucose IsomeraseD-Arabinose-3-¹³C
L-fuculokinaseD-Ribulose-3-¹³C
D-ribulose-5-phosphate 3-epimeraseD-Ribulose-5-phosphate-3-¹³C

Interpreting the Comparative Data:

  • A lower Kₘ value for one enzyme compared to another would suggest a higher affinity for the D-arabinose-derived substrate.

  • A higher k꜀ₐₜ value would indicate a more rapid conversion of the substrate to product once bound to the enzyme.

  • The k꜀ₐₜ/Kₘ ratio provides the most comprehensive measure of catalytic efficiency, allowing for a direct comparison of how effectively each enzyme utilizes the D-arabinose substrate under non-saturating conditions, which are often more physiologically relevant.[14]

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic context of the enzymes discussed.

G cluster_pentose Pentose Phosphate Pathway D_Arabinose D-Arabinose-3-13C D_Ribulose D-Ribulose-3-13C D_Arabinose->D_Ribulose L-fucose Isomerase D_Ribulose_P D-Ribulose-1-Phosphate-3-13C D_Ribulose->D_Ribulose_P L-fuculokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D_Ribulose_P->PPP Ru5P D-Ribulose-5-Phosphate Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P D-ribulose-5-phosphate 3-epimerase

Caption: Metabolic pathway context for the enzymes under study.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative kinetic analysis of enzymes acting on D-Arabinose-3-¹³C. By following the proposed experimental workflow and detailed protocols, researchers can obtain high-quality, reproducible data to elucidate the substrate specificity and catalytic efficiency of these enzymes. The insights gained from such studies are invaluable for understanding metabolic pathways, identifying potential targets for drug development, and engineering novel biocatalysts. Future work could expand this comparative analysis to include other enzymes from different organisms or to investigate the effects of potential inhibitors on their kinetic parameters.

References

  • The Effect of D-(−)-arabinose on Tyrosinase: An Integrated Study Using Computational Simulation and Inhibition Kinetics. ResearchGate. [Link]

  • Enzymes—Kinetics and Specificity. Panama College of Cell Science. [Link]

  • Metabolism of D-arabinose: a new pathway in Escherichia coli. PubMed. [Link]

  • Enzyme kinetics. Doctor 2022. [Link]

  • Unstructured kinetic models to simulate an arabinose switch that decouples cell growth from metabolite production. PubMed Central. [Link]

  • Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series. YouTube. [Link]

  • Metabolic pathways from d-xylose or l-arabinose to glucose in five or... ResearchGate. [Link]

  • An introduction to enzyme kinetics. Khan Academy. [Link]

  • Kinetic analysis of dynamic 13C NMR spectra: metabolic flux, regulation, and compartmentation in hearts. NIH. [Link]

  • Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener. PLOS One. [Link]

  • Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC. [Link]

  • Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii. PubMed. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • One-Pot Cascade Reactions using Fructose-6-phosphate Aldolase: Efficient Synthesis of D-Arabinose 5-Phosphate, D-Fructose 6-Phosphate and Analogues. ResearchGate. [Link]

  • Overview of 13 C Labeling Kinetics from Primary C Metabolism. ResearchGate. [Link]

  • Evidence that aldolase and D-arabinose 5-phosphate are components of pentose pathway reactions in liver in vitro. PubMed. [Link]

  • Direct enzyme–substrate affinity determination by real-time hyperpolarized 13C-MRS. Chemical Communications (RSC Publishing). [Link]

  • L-ribulose-5-phosphate 4-epimerase. Wikipedia. [Link]

  • Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese. PMC. [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. DASH (Harvard). [Link]

  • Soil Enzymes and Stable Isotopes as Suitable Soil–Plant Indicators of Ecosystem Functionality in Mediterranean Forests. MDPI. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]

  • Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus. PubMed. [Link]

  • Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. Frontiers. [Link]

  • Phosphopentose epimerase. Wikipedia. [Link]

Sources

Comparative

Verifying Label Position in D-Arabinose-3-13C Synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The precise placement of isotopic labels in carbohydrates is non-negotiable for metabolic flu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise placement of isotopic labels in carbohydrates is non-negotiable for metabolic flux analysis (MFA) and structural biology. In the synthesis of D-Arabinose-3-13C , the risk of isotopic scrambling—particularly during chain-shortening (Ruff degradation) or chain-extension (Kiliani-Fischer) reactions—is significant. A label intended for C3 that migrates to C2 or C4 renders the compound useless for pathway elucidation.

This guide provides a rigorous, self-validating technical framework for verifying the regiospecificity of the


C label. Unlike standard certificates of analysis that rely solely on Mass Spectrometry (which confirms enrichment but not position), this protocol prioritizes 2D NMR-driven connectivity analysis  as the gold standard for positional verification.

The Synthetic Context & Risk Factors

To verify the product, one must understand the potential failure points in its creation. D-Arabinose-3-13C is typically synthesized via one of two routes, each with distinct scrambling risks:

  • Degradation of [4-13C]Hexoses: The Ruff degradation of [4-13C]Glucose yields [3-13C]Arabinose.

    • Risk: Incomplete stereocontrol or side reactions leading to epimerization at C2 (forming Ribose) or label migration via enediol intermediates.

  • Chain Extension of [2-13C]Tetroses: Kiliani-Fischer synthesis extending [2-13C]Erythrose.

    • Risk: This method creates a new C1, pushing the original C2 to C3. The primary risk here is the formation of the C2 epimer (Ribose) rather than positional scrambling, but verifying the label is at C3 (and not the new C1) is critical.

The Verification Challenge: D-Arabinose undergoes mutarotation in solution, existing as an equilibrium mixture of four isomers:


-pyranose (~60%), 

-pyranose (~35%), and minor furanose forms (<5%). A simple 1D NMR spectrum will show split peaks for the label, which can be mistaken for impurities or scrambling if not properly assigned.

Comparative Analysis of Verification Methods

FeatureMethod A: 1D

C NMR
Method B: 2D HSQC (Recommended) Method C: HRMS / Fragmentation
Primary Utility Quick confirmation of enrichment.Definitive positional proof. Quantification of total isotopic enrichment (APE).
Positional Specificity Moderate. Relies on chemical shift distinctiveness.[1][2][3][4]High. Correlates Carbon to specific Proton environment.Low. Isomers often yield identical parent ions.
Resolution of Anomers Good (shows split peaks).Excellent (separates overlapping signals).N/A
Data Integrity Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Verdict: While Method A is sufficient for rough checks, Method B (HSQC combined with COSY) is the only self-validating system that proves the label is at C3 by tracing the proton spin system from the anomeric position.

Experimental Protocol: The Self-Validating Workflow

Step 1: Sample Preparation & Mutarotation
  • Reagent: Dissolve 10-15 mg of D-Arabinose-3-13C in 0.6 mL of D₂O (99.9%).

  • Critical Step: Allow the sample to sit at room temperature for at least 2 hours (preferably overnight) prior to acquisition.

    • Causality: Freshly dissolved crystalline arabinose is usually in the

      
      -pyranose form. Immediate measurement will yield a spectrum that does not match literature reference data (which are based on equilibrium mixtures). You must allow mutarotation to reach equilibrium (
      
      
      
      -pyr :
      
      
      -pyr ratio of ~63:34).
Step 2: 1D Proton (¹H) Screening
  • Objective: Identify the anomeric protons (H1) to serve as the "anchor" for connectivity.

  • Expectation:

    • 
      -anomer H1:  Doublet at ~4.51 ppm (
      
      
      
      Hz, axial-axial coupling).
    • 
      -anomer H1:  Doublet at ~5.23 ppm (
      
      
      
      Hz, equatorial-axial coupling).
Step 3: 2D COSY (Correlation Spectroscopy)
  • Objective: Trace the spin system to identify H3.

  • Logic:

    • Start at H1 (Anomeric).

    • Follow the cross-peak to H2 .

    • From H2 , follow the cross-peak to H3 .

    • Result: You have now positively identified the proton attached to C3, regardless of chemical shift drift caused by pH or concentration.

Step 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: The "Smoking Gun." Correlate the enriched Carbon signal to the identified H3 proton.

  • Validation Criteria:

    • The intense

      
      C signal (from the label) must  show a cross-peak only with the H3 proton identified in Step 3.
      
    • If the

      
      C signal correlates with H1, the label is at C1.
      
    • If the

      
      C signal correlates with H5 (approx 3.8-4.0 ppm), the label is at C5.
      

Data Interpretation & Reference Values

The following chemical shifts are for D-Arabinose at equilibrium in D₂O.

Table 1: Chemical Shift Assignments (ppm)
PositionIsomer

C Shift (ppm)

H Shift (ppm)
Verification Logic
C1

-pyranose
97.35.23Anomeric. If label is here, synthesis failed (chain extension error).

-pyranose
93.34.51
C2

-pyranose
72.33.90Neighbor to anomer. Common scrambling site.

-pyranose
69.43.65
C3 (Target)

-pyranose
73.2 3.67 Target Signal. Must correlate to H3.

-pyranose
69.8 3.56 Target Signal. Must correlate to H3.
C4

-pyranose
69.33.98

-pyranose
69.63.82
C5

-pyranose
66.83.81 / 4.02Terminal CH₂. Distinctive DEPT-135 phase (inverted).

-pyranose
62.63.69 / 3.92

Note: Chemical shifts may vary by


 0.5 ppm depending on temperature and pH. The relative  position and connectivity (COSY/HSQC) are absolute.

Visualizing the Verification Logic

The following diagram illustrates the decision tree for validating the label position.

G Start Dissolve Sample in D2O (Wait 2h for Mutarotation) H_NMR Step 1: 1D Proton NMR Identify H1 (Anomeric) Peaks (5.23 ppm & 4.51 ppm) Start->H_NMR COSY Step 2: 2D COSY Trace Connectivity: H1 -> H2 -> H3 H_NMR->COSY HSQC Step 3: 2D HSQC Correlate Enriched 13C Signal to Proton Environment COSY->HSQC Check Does the Enriched 13C Correlate to H3? HSQC->Check Pass PASS: Label Confirmed at C3 (Regiospecificity Verified) Check->Pass Yes (H3 shift ~3.6 ppm) Fail_C1 FAIL: Correlation to H1 (Label at C1 - Synthesis Error) Check->Fail_C1 No (H1 shift ~4.5-5.2 ppm) Fail_C2 FAIL: Correlation to H2 (Label at C2 - Scrambling) Check->Fail_C2 No (H2 shift ~3.6-3.9 ppm)

Figure 1: Logic flow for NMR-based verification of D-Arabinose-3-13C.

References

  • Roslund, M. U., et al. (2008).[5] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[5] Link

  • Isbell, H. S., et al. (1956). Preparation of D-Arabinose-5-C14 From D-Glucose-6-C14.[6] Journal of Research of the National Bureau of Standards, 57(2). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds, SDBS No. 2688 (D-Arabinose). Link

Sources

Validation

Precision Tracing of Non-Oxidative Pentose Flux: A Comparative Guide to D-Arabinose-3-13C

Executive Summary: The Case for D-Arabinose-3-13C In metabolic flux analysis (MFA), the non-oxidative branch of the Pentose Phosphate Pathway (PPP) often acts as a "black box" when using standard glucose tracers. While [...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for D-Arabinose-3-13C

In metabolic flux analysis (MFA), the non-oxidative branch of the Pentose Phosphate Pathway (PPP) often acts as a "black box" when using standard glucose tracers. While [1-13C]Glucose is the gold standard for measuring oxidative PPP flux (via decarboxylation at G6PDH), it struggles to resolve the reversible exchange fluxes of transketolase (TKT) and transaldolase (TAL) due to significant isotopic dilution.

D-Arabinose-3-13C offers a high-precision alternative. By entering metabolism directly at the pentose level (bypassing G6PDH) and carrying a label at the C3 position—which maps specifically to the C1 of glyceraldehyde-3-phosphate (G3P)—this tracer provides a distinct, low-noise signal for quantifying pentose-to-glycolysis conversion rates.

This guide evaluates the reproducibility of metabolic profiles generated using D-Arabinose-3-13C, comparing it against standard glucose tracers, and provides a validated protocol for minimizing experimental variance.

Mechanism of Action: The "C3" Advantage

To understand the reproducibility benefits, one must understand the atom mapping. Unlike glucose, which enters at the "top" of the glycolytic funnel, D-arabinose enters "sideways" into the pentose pool.

The Pathway Logic
  • Entry: D-Arabinose is converted to D-Ribulose (AraA)

    
     D-Ribulose-5P (AraB) 
    
    
    
    D-Xylulose-5P (AraD).
  • The C3 Fate: The C3 position of D-Arabinose remains the C3 of Xylulose-5P (Xu5P).

  • The Split: In the Transketolase reaction, the C1-C2 fragment of Xu5P is transferred. The remaining C3-C4-C5 fragment becomes Glyceraldehyde-3-Phosphate (G3P) .

  • The Signal: The C3 label of Arabinose becomes the C1 label of G3P .

  • The Readout:

    • Glycolysis: G3P (C1)

      
       Pyruvate (C1).
      
    • TCA Cycle Entry: Pyruvate (C1)

      
       Acetyl-CoA + CO2 (Label Lost) .
      

Key Insight: Because the label is lost as CO2 upon entering the TCA cycle (via Pyruvate Dehydrogenase), any C13 signal detected in downstream TCA intermediates (Citrate, Malate) indicates carbon recycling (e.g., via pyruvate carboxylase) or re-entry into the PPP. This binary "Signal/No-Signal" makes the tracer highly reproducible for isolating glycolytic flux from TCA flux.

Pathway Visualization (Graphviz)

ArabinoseMapping cluster_legend Legend Ara D-Arabinose-3-13C (Input) Ru5P Ribulose-5P (C3 Labeled) Ara->Ru5P AraA/AraB Xu5P Xylulose-5P (C3 Labeled) Ru5P->Xu5P AraD TKT Transketolase (Enzyme) Xu5P->TKT G3P Glyceraldehyde-3P (C1 Labeled) TKT->G3P C3->C1 Transfer F6P Fructose-6P (Recycled) TKT->F6P Recycling Pyr Pyruvate (C1 Labeled) G3P->Pyr Glycolysis AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH Complex CO2 CO2 (13C Released) Pyr->CO2 Decarboxylation key Red: Input/Loss Blue: Strong Signal Yellow: Intermediate

Figure 1: Atom mapping of D-Arabinose-3-13C. Note the specific conversion of the C3-pentose label to the C1-triose label, which is subsequently released as CO2 if oxidized in the TCA cycle.

Comparative Performance Guide

This table objectively compares D-Arabinose-3-13C against the two most common glucose tracers.

Feature[U-13C]Glucose[1-13C]GlucoseD-Arabinose-3-13C
Primary Utility Global flux profiling (Glycolysis + TCA + PPP).Measuring Oxidative PPP flux (G6PDH step).Non-Oxidative PPP & Pentose Utilization.
Signal Complexity High. Generates complex isotopomer distributions (M+1 to M+6).Medium. Label lost in ox-PPP; retained in glycolysis.Low (Clean). Specific M+1 signals in trioses; label lost in TCA.
Reproducibility Variable in PPP-heavy strains due to "scrambling."High for ox-PPP; Low for reversible non-ox branches.High for downstream pentose catabolism.
Metabolic Entry PTS / Glc Permease (Upper Glycolysis).PTS / Glc Permease (Upper Glycolysis).AraE / AraF (Pentose Shunt).
Cost Low ($).Low ($).[1]High (

$).
Catabolite Repression None (Preferred substrate).None.High. Requires glucose depletion or CCR-negative strains.

Validated Experimental Protocol

Objective: To generate reproducible metabolic profiles in E. coli (or engineered yeast) using D-Arabinose-3-13C, ensuring minimal interference from Carbon Catabolite Repression (CCR).

Phase 1: Pre-Culture & CCR Management

Critical Step: Wild-type E. coli will preferentially consume glucose over arabinose. Co-feeding will lead to diauxic growth and inconsistent labeling.

  • Strain Selection: Use a strain adapted to arabinose or an engineered strain (e.g., araC constitutive mutants) if simultaneous consumption is required.

  • Inoculum: Grow seed culture in M9 Minimal Medium + 0.4% Glucose.

  • Wash: Centrifuge cells (3,000 x g, 5 min) and wash 2x with glucose-free M9 buffer to remove residual glucose.

Phase 2: The Labeling Experiment
  • Medium Prep: M9 Minimal Medium containing 10 mM D-Arabinose-3-13C (99% enrichment) as the sole carbon source.

    • Note: If cost is prohibitive, use a 20:80 ratio of [3-13C]Arabinose to Unlabeled Arabinose, but 100% labeled is recommended for clear spectral peaks.

  • Inoculation: Inoculate washed cells to an OD600 of 0.05.

  • Growth: Incubate at 37°C with vigorous shaking (250 rpm).

  • Sampling Point: Harvest cells at mid-exponential phase (OD600 ~ 0.8 - 1.0).

    • Why? Metabolic steady-state is most stable here. Stationary phase alters TKT/TAL expression.

Phase 3: Quenching & Extraction (The "Fast Filter" Method)

Reproducibility Hacking: Metabolism turns over in milliseconds. Slow quenching is the #1 cause of poor reproducibility.

  • Quench: Rapidly inject 1 mL of culture into 4 mL of -40°C 60% Methanol .

  • Centrifuge: 4,000 x g at -20°C for 5 min. Discard supernatant.

  • Extract: Resuspend pellet in 500 µL boiling ethanol (75%) or acidic acetonitrile/water mix.

  • Derivatization: For GC-MS, use MOX/TBDMS derivatization to protect sugar phosphates.

Data Analysis & Interpretation

When analyzing the Mass Isotopomer Distribution (MID), look for these specific signatures to validate the experiment:

The "Triose Signature" (Pyruvate/Lactate/Alanine)
  • Expectation: High proportion of M+1 isotopologues.

  • Mechanism: C3-Arabinose

    
     C1-G3P 
    
    
    
    C1-Pyruvate.
  • QC Check: If you see significant M+2 or M+3, it implies scrambling via gluconeogenesis (re-entry to F6P and cycling back) or impure tracer.

The "TCA Dropout"
  • Expectation: Low 13C enrichment in Citrate/Glutamate relative to Pyruvate.

  • Mechanism: C1-Pyruvate is decarboxylated to Acetyl-CoA. The 13C is lost as CO2.

  • QC Check:

    • High Reproducibility: < 5% enrichment in Glutamate.

    • Low Reproducibility: > 10% enrichment in Glutamate suggests high anaplerotic flux (Pep

      
       OAA) which bypasses the PDH decarboxylation.
      
Calculation of Non-Oxidative Flux

Use the following simplified ratio to estimate the split between glycolysis and recycling:



  • Where

    
     is the enrichment of Fructose-6-P (derived from recycling).
    
  • Where

    
     is the enrichment of Pyruvate (direct flux).
    

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
No Label Uptake Carbon Catabolite Repression (CCR).Ensure glucose is 100% depleted before adding Arabinose. Check araE transporter expression.
High M+0 Signal Contamination from amino acids in media.Use strictly Minimal Media (M9). Avoid complex media like LB.
High Variance (SD > 5%) Non-Steady State sampling.Construct a growth curve first; strictly sample at OD 0.8.
Label in TCA Cycle High Anaplerotic Flux.This is biological, not experimental error. It indicates PEPCK/PPC activity.

References

  • Zamboni, N., et al. (2009).[2] 13C-based metabolic flux analysis. Nature Protocols. [Link] Context: The foundational protocol for GC-MS based flux analysis and quenching.

  • Crown, S. B., et al. (2015).[3] Complementary strategies for metabolic flux analysis in Escherichia coli using different isotope tracers. Metabolic Engineering. [Link] Context: Comparative analysis of tracer performance (Glucose vs. others) for resolving specific subnetworks.

  • Lee, W. N., et al. (1998).[4] Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology. [Link] Context: Establishes the mathematical modeling for pentose cycle reversibility, which Arabinose-3-13C simplifies.

  • Desai, T. A., & Rao, C. V. (2010).[1] Regulation of Arabinose and Xylose Metabolism in Escherichia coli. Journal of Bacteriology. [Link] Context: Essential reading for avoiding Carbon Catabolite Repression issues during tracer experiments.

Sources

Comparative

Cost-Effectiveness &amp; Technical Evaluation: D-Arabinose-3-13C for Large-Scale Studies

The following guide provides an in-depth technical evaluation of D-Arabinose-3-13C, specifically tailored for researchers in drug development (particularly antimicrobial/tuberculosis research) and metabolic engineering....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of D-Arabinose-3-13C, specifically tailored for researchers in drug development (particularly antimicrobial/tuberculosis research) and metabolic engineering.

Executive Summary

Product: D-Arabinose-3-13C (Stable Isotope Tracer) Primary Application: Elucidating the Non-Oxidative Pentose Phosphate Pathway (PPP) and Mycobacterial Cell Wall Biosynthesis (Arabinogalactan formation). Verdict: While D-Arabinose-3-13C commands a premium price (approx. 50–100x higher per gram than [U-13C]Glucose), it is highly cost-effective for specific high-value applications where glucose tracers fail to provide resolution. Specifically, it is the "Gold Standard" tracer for Mycobacterium tuberculosis (M.tb) drug development and high-resolution metabolic flux analysis (MFA) of the pentose cycle, where it bypasses the oxidative decarboxylation loss associated with glucose tracers.

Technical Background: The "C3" Advantage

To evaluate cost-effectiveness, one must understand the mechanistic value of the carbon-3 label. Standard glucose tracers often fail to resolve fluxes in the Pentose Phosphate Pathway (PPP) due to "scrambling" and oxidative loss.

  • The Problem with [1-13C]Glucose: The C1 carbon is lost as CO₂ during the oxidative phase (G6PDH reaction). This leaves the resulting pentose pool unlabeled, rendering downstream non-oxidative flux analysis impossible.

  • The Problem with [U-13C]Glucose: It labels every carbon, creating complex isotopomer patterns that require computationally expensive modeling to deconvolute, often leading to "ill-conditioned" flux estimates.

  • The D-Arabinose-3-13C Solution:

    • Direct Entry: D-Arabinose enters the pentose pool (typically as D-Ribulose-5P) directly, bypassing the oxidative decarboxylation step.

    • Preserved Signal: The C3 label is retained and occupies a unique position in downstream metabolites (GAP and F6P) via Transketolase (TKT) and Transaldolase (TAL) reactions.

    • Target Specificity: In Mycobacteria, D-Arabinose is the direct precursor for D-Arabinofuranose (D-Araf), the building block of the cell wall arabinogalactan. Using this tracer allows for the isolation of cell wall biosynthesis rates without interference from central carbon metabolism.

Comparative Analysis: D-Arabinose-3-13C vs. Alternatives

The following table contrasts D-Arabinose-3-13C with standard glucose tracers.

FeatureD-Arabinose-3-13C [1-13C]Glucose [U-13C]Glucose
Primary Utility Non-Oxidative PPP Flux, Mycobacterial Cell WallGlycolysis / TCA CycleGlobal Carbon Mapping
Oxidative Loss None (Bypasses G6PDH)100% Loss (C1 becomes CO₂)None (All carbons labeled)
Flux Resolution High (Specific atom mapping)Low for PPP (Label lost)Medium (High background noise)
Cost (Relative) High (

)
Low ($)Medium (

)
Data Complexity Low (Clean, distinct peaks)Medium High (Complex isotopomers)
Sample Required Low (High specificity signal)High (To overcome dilution)Medium
Cost-Effectiveness Calculation: The "Information per Dollar" Metric

For a large-scale study (e.g., screening 50 drug candidates for inhibition of arabinosyltransferase):

  • Using Glucose: Requires complex downstream separation of cell wall sugars from glycogen/trehalose. High background noise leads to n=6 or n=8 replicates to achieve statistical significance.

  • Using D-Arabinose-3-13C: The label incorporates exclusively into the arabinan domain. Background noise is near zero. n=3 replicates are sufficient.

Experimental Protocol: High-Resolution PPP Flux Analysis

Objective: Determine the flux split between the oxidative and non-oxidative PPP in E. coli or Mycobacterium smegmatis.

Phase 1: Culture & Tracer Feeding
  • Pre-Culture: Grow cells in M9 minimal medium with unlabeled Glucose (2 g/L) overnight.

  • Inoculation: Transfer cells to fresh M9 medium containing 10 mM D-Arabinose-3-13C + 10 mM unlabeled Glucose (co-feeding strategy).

    • Note: Co-feeding ensures normal growth while "spiking" the pentose pool.

  • Incubation: Incubate at 37°C with shaking until OD600 reaches 1.0 (mid-log phase).

    • Critical Step: Harvest rapidly (<30 seconds) to preserve metabolic snapshot.

Phase 2: Metabolite Extraction
  • Quenching: Inject 1 mL culture directly into 4 mL cold (-40°C) 60% Methanol .

  • Separation: Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

  • Extraction: Resuspend pellet in 75% boiling ethanol (to denature enzymes immediately) or acetonitrile:methanol:water (40:40:20) at -20°C.

  • Lyophilization: Dry the extract under nitrogen flow or vacuum concentrator.

Phase 3: GC-MS / LC-MS Analysis
  • Derivatization (for GC-MS):

    • Add 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 90 min at 30°C.

    • Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 30 min at 37°C.

  • Data Acquisition:

    • Target Ions: Ribose-5P (m/z 307) , Sedoheptulose-7P , Fructose-6P .

    • Look for the M+1 mass shift .

  • Flux Calculation: Use the ratio of M+1/M+0 in Ribose-5P vs. Fructose-6P to calculate the reversibility of the Transketolase reaction.

Visualizations
Diagram 1: Metabolic Fate of D-Arabinose-3-13C

This diagram illustrates how the C3 label bypasses oxidative loss and maps to specific carbons in the non-oxidative PPP.

D_Arabinose_Fate cluster_legend Legend DAra D-Arabinose-3-13C (Tracer) Ara5P D-Arabinose-5P DAra->Ara5P Kinase Ru5P Ribulose-5P (C3 Labeled) Ara5P->Ru5P Isomerase R5P Ribose-5P (C3 Labeled) Ru5P->R5P RPI Xu5P Xylulose-5P (C3 Labeled) Ru5P->Xu5P RPE S7P Sedoheptulose-7P (C5 Labeled) R5P->S7P Transketolase GAP Glyceraldehyde-3P (C1 Labeled) Xu5P->GAP Transketolase (C3 of Xu5P -> C1 of GAP) Glc Glucose G6P Glucose-6P Glc->G6P Hexokinase G6P->Ru5P Oxidative PPP (C1 lost to CO2) CO2 CO2 (Loss of C1) G6P->CO2 F6P Fructose-6P GAP->F6P Gluconeogenesis S7P->F6P Transaldolase key Red Node = Tracer Input Yellow = Pentose Pool (Target) Green = Downstream Signal

Caption: Pathway map showing D-Arabinose-3-13C entering the pentose pool directly, retaining the C3 label which is otherwise lost or diluted via the oxidative glucose pathway.

Diagram 2: Tracer Selection Decision Matrix

A logical guide for researchers to determine when the cost of D-Arabinose-3-13C is justified.

Tracer_Decision Start Start: Define Metabolic Question Q1 Is the target pathway the Pentose Phosphate Pathway (PPP)? Start->Q1 Q2 Do you need to distinguish Oxidative vs. Non-Oxidative Flux? Q1->Q2 Yes Q3 Is the organism Mycobacterium or similar (Cell Wall studies)? Q1->Q3 No Res_GlcU Use [U-13C]Glucose (Standard MFA) Q2->Res_GlcU No (General Flux) Res_Ara Use D-Arabinose-3-13C (High Precision) Q2->Res_Ara Yes (High Resolution) Q3->Res_GlcU No Q3->Res_Ara Yes (Cell Wall Specificity) Res_Glc1 Use [1-13C]Glucose (Low Cost)

Caption: Decision matrix for selecting D-Arabinose-3-13C. The tracer is recommended specifically for non-oxidative PPP resolution and Mycobacterial cell wall biosynthesis studies.

References
  • Brekke, E. M. F., et al. (2012).[1] "Quantitative importance of the pentose phosphate pathway determined by incorporation of 13C from [2-13C]- and [3-13C]glucose into TCA cycle intermediates and neurotransmitter amino acids in functionally intact neurons."[1] Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols. (Contextual grounding for 13C-MFA methodologies). [Link]

  • Wolucka, B. A. (2008). "Biosynthesis of D-arabinose in mycobacteria – a building block of the arabinogalactan-mycolate complex." FEBS Journal. (Establishes D-Arabinose as a critical precursor in TB). [Link]

  • Pharmaffiliates. "D-Arabinose-3-13C Catalog Entry." [Link][2][3]

Sources

Safety & Regulatory Compliance

Safety

D-Arabinose-3-13C proper disposal procedures

Executive Safety Summary IMMEDIATE CLASSIFICATION: Radioactivity: NON-RADIOACTIVE . Carbon-13 ( C) is a stable isotope.[1][2] Do NOT dispose of in radioactive waste streams (decay-in-storage or active waste) unless mixed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

IMMEDIATE CLASSIFICATION:

  • Radioactivity: NON-RADIOACTIVE . Carbon-13 (

    
    C) is a stable isotope.[1][2] Do NOT  dispose of in radioactive waste streams (decay-in-storage or active waste) unless mixed with other radioactive tracers (e.g., 
    
    
    
    C or
    
    
    H).[3][1]
  • Chemical Hazard: NON-HAZARDOUS (RCRA Non-Regulated).

  • Biological Hazard: Low (unless contaminated with biological agents).

Operational Directive: While D-Arabinose-3-13C is chemically benign, it must be handled as Non-Hazardous Chemical Waste in a professional research setting. Do not dispose of via sanitary sewer (sink) without explicit approval from your facility's EHS (Environmental Health & Safety) department, due to Biological Oxygen Demand (BOD) loading and "unknown white powder" protocols.

Material Characterization & Waste Classification

To ensure your waste manifest is rejected by neither your internal safety officer nor the external hauler, you must correctly characterize the material.

PropertyData / ClassificationOperational Note
Chemical Name D-Arabinose-3-13CLabel clearly to distinguish from unlabeled stock.
CAS Number 147-81-9 (Unlabeled generic)Use generic CAS for waste profiling if specific isotope CAS is unavailable in software.[3][1]
Isotope Carbon-13 (Stable)CRITICAL: Label must state "Stable Isotope - Non-Radioactive."[3][1]
Physical State White Crystalline PowderHygroscopic; keep containers tightly sealed.[3][1]
RCRA Code None (Non-Regulated)Not P-listed, U-listed, or Characteristic.[3][1]
EPA Hazard NoneNot Ignitable, Corrosive, Reactive, or Toxic.[3][1]

The Isotope Distinction: Avoiding Costly Errors

As an Application Scientist, I frequently see researchers accidentally place


C-labeled sugars into radioactive waste containers. This is a process failure  that results in:
  • Exponential Cost Increase: Radioactive waste disposal is 10x–50x more expensive than chemical waste.

  • Regulatory Scrutiny: Placing non-radioactive material in a radioactive stream complicates decay-in-storage calculations.

The Rule of Thumb: If the label says C-13 , N-15 , or O-18 , it goes to Chemical Waste .[3][1] If the label says C-14 or H-3 , it goes to Radioactive Waste .[3][1]

Disposal Decision Matrix (Workflow)

Follow this logic flow to determine the correct waste stream for your specific experimental output.

DisposalWorkflow Start START: Waste Generation IsMixed Is the Arabinose mixed with other chemicals? Start->IsMixed IsSolid Is it dry solid (powder/crystals)? IsMixed->IsSolid No (Pure) IsSolventHaz Is the solvent hazardous? (e.g., Chloroform, MeOH) IsMixed->IsSolventHaz Yes SolidWaste Stream A: Non-Hazardous Solid Chemical Waste IsSolid->SolidWaste Yes AqueousWaste Stream C: Aqueous Non-Hazardous Waste IsSolid->AqueousWaste No (Dissolved in Water) HazWaste Stream B: Hazardous Chemical Waste (Tag with Solvent Name) IsSolventHaz->HazWaste Yes (Halogenated/Flammable) IsSolventHaz->AqueousWaste No (Buffer/Water)

Figure 1: Decision matrix for segregating D-Arabinose-3-13C waste based on matrix composition.[3][1]

Detailed Disposal Protocols

Protocol A: Dry Solid Disposal (Unused/Spilled Material)

Use this for: Expired shelf stock, spilled powder, or scrapings from weighing boats.[3]

  • Container: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Constituents: "D-Arabinose-3-13C (99%)"[3][1]

    • Hazard Checkbox: Check "None" or "Non-Regulated."

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) in the waste bin, as sugars can act as a fuel source in the event of a fire.

  • Disposal: Hand off to your facility's chemical waste management team.

Protocol B: Solvent Mixtures (NMR/HPLC Waste)

Use this for: Samples dissolved in deuterated solvents (CDCl3, MeOD, DMSO-d6).[3][1]

Context: The hazard here is the solvent , not the sugar.

  • Segregation:

    • Halogenated: If dissolved in Chloroform-d or Dichloromethane-d2.[3][1]

    • Non-Halogenated: If dissolved in Methanol-d4 or Acetone-d6.[3][1]

  • Labeling:

    • Constituents: "Chloroform-d (99%), D-Arabinose-3-13C (<1%)".[3][1]

    • Hazard Checkbox: Toxic/Carcinogen (for Chloroform).

  • Self-Validating Check: Before closing the container, check the pH. If you added acid/base modifiers to the sugar, ensure the waste stream is compatible (e.g., do not mix acidic sugar solutions with cyanide waste).

Protocol C: Aqueous Solutions (Buffers/Media)

Use this for: Leftover cell culture media containing the tracer.[1]

  • The "Drain Disposal" Myth: While sugars are non-toxic, pouring large quantities down the drain spikes the Biological Oxygen Demand (BOD) . High BOD waste promotes bacterial blooms in municipal water systems, which can lead to fines for your facility.

  • Threshold:

    • < 1 gram: Generally acceptable for drain disposal with copious water flushing (check local EHS rules).

    • > 1 gram: Collect in a carboy labeled "Non-Hazardous Aqueous Waste."

Emergency Contingencies (Spills)

Although D-Arabinose is benign, a "white powder spill" in a lab triggers anxiety. Follow this cleanup protocol to maintain trust and safety.

  • Identify: Verify the bottle label immediately. Confirm it is D-Arabinose-3-13C.

  • Isolate: If the powder is fine, turn off nearby fans to prevent aerosolization (nuisance dust).

  • Clean:

    • Dry: Sweep up with a brush and dustpan. Place in a sealed bag.

    • Wet: Wipe the surface with a wet paper towel. Sugars are sticky; use warm water.

  • Verify: The surface should not feel tacky. If it does, rinse again.

References

  • National Institutes of Health (NIH). (2022).[4] NIH Waste Disposal Guide. Retrieved from [Link][3][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Listings (F, K, P, and U Lists). Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][3][1]

Sources

Handling

Operational Guide: Personal Protective Equipment (PPE) &amp; Handling Protocols for D-Arabinose-3-13C

Executive Summary Compound: D-Arabinose-3-13C Isotope Type: Stable Isotope (Non-Radioactive) Primary Hazard: Nuisance Dust / Product Contamination Regulatory Status: OSHA 29 CFR 1910.1450 (Laboratory Standard)[1] Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: D-Arabinose-3-13C Isotope Type: Stable Isotope (Non-Radioactive) Primary Hazard: Nuisance Dust / Product Contamination Regulatory Status: OSHA 29 CFR 1910.1450 (Laboratory Standard)[1]

Critical Distinction: D-Arabinose-3-13C is a stable isotope . It does not emit ionizing radiation.[2] Radiation shielding (lead/acrylic), dosimeters, and Geiger counters are not required .

However, as a Senior Application Scientist, I must emphasize that "low hazard" does not imply "no protocol." The primary objective of this PPE strategy is dual-purpose:

  • Personnel Safety: Protection against inhalation of fine particulates and mucosal irritation.

  • Data Integrity: Protection of the chemically enriched substrate (often costing >$500/gram) from biological contamination (skin oils, nucleases, keratin) that will interfere with downstream Mass Spectrometry (MS) or NMR analysis.

Risk Assessment & Hazard Identification

Before donning PPE, understand the specific risks associated with this material.

Hazard CategoryClassificationSpecific RiskMitigation Strategy
Radiological None Mistaken for radioactive 14C.Clear labeling; segregation from radioactive stocks.[3]
Physical Nuisance DustInhalation of fine powder during weighing.Respiratory protection; draft-free weighing.
Chemical GHS: Not ClassifiedMild eye/skin irritation (mechanical).Standard chemical hygiene (Gloves/Glasses).
Experimental ContaminationIntroduction of 12C sources or nucleases.Strict gloving policy; sleeve covers.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are mandatory for all personnel handling solid D-Arabinose-3-13C.

A. Hand Protection (Critical for Product Integrity)
  • Standard: Nitrile examination gloves (Minimum thickness: 0.11 mm).

  • Prohibited: Latex (high allergen risk, potential for particulate shedding).

  • Scientific Rationale: Human skin naturally excretes oils, urea, and lactic acid. In high-sensitivity isotope ratio mass spectrometry (IRMS), carbon from these contaminants can skew the 13C/12C ratio.

  • Protocol:

    • Double-gloving is recommended during the weighing step. Strip the outer pair immediately after touching non-sterile surfaces (door handles, balance buttons) before contacting the isotope vial.

B. Respiratory Protection[4][5][6]
  • Standard: NIOSH-approved N95 filtering facepiece or P100 respirator.

  • Trigger: Required only when handling open powders outside of a fume hood or biological safety cabinet.

  • Scientific Rationale: While D-Arabinose is non-toxic, inhalation of high concentrations of sugar dust can cause "baker's asthma" or general respiratory sensitization over time.

C. Eye Protection[6][7][8][9]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • Upgrade Trigger: Chemical splash goggles are required if the isotope is solubilized in reactive solvents or acids (e.g., derivatization reagents for GC-MS).

D. Body Protection[4][8][9][10][11]
  • Standard: High-neck, long-sleeved laboratory coat (cotton/polyester blend).

  • Specific Requirement: Cuffs must be tucked into gloves or secured with tape/sleeve protectors to prevent skin squames (dead skin cells) from falling into the sample.

Operational Workflow: Handling & Weighing

The following workflow minimizes static electricity and loss of material.

HandlingWorkflow Start Start: Retrieve Vial Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Wait 30 min StaticControl Static Control (Ionizing Fan/Gun) Equilibrate->StaticControl Dry Environment Weighing Weighing (Microbalance) StaticControl->Weighing Use Anti-static Spatula Solubilization Solubilization (e.g., D2O/Buffer) Weighing->Solubilization Immediate Dissolution Storage Reseal & Desiccate Weighing->Storage Excess Solid

Figure 1: Operational workflow for handling hygroscopic stable isotopes to prevent hydrolysis and mass errors.

Step-by-Step Protocol
  • Environment Prep: Clean the balance area with 70% ethanol. Ensure the area is free of air drafts that could blow away the light powder.

  • Static Mitigation: D-Arabinose powder is prone to static charge. Use an anti-static gun or ionizing fan directed at the balance pan.

    • Why? Static can cause the powder to "jump" off the spatula, resulting in financial loss and contamination of the balance.

  • Weighing:

    • Open the vial only when necessary.

    • Use a dedicated, clean spatula (steel or PTFE-coated).

    • Do not return excess powder to the original stock vial if it has touched the weighing boat. This risks cross-contamination.

  • Solubilization: Dissolve the weighed portion immediately. Isotope-labeled sugars are often hygroscopic; prolonged exposure to humid air can alter the effective mass.

Disposal & Waste Management

Because D-Arabinose-3-13C is non-radioactive, disposal follows standard chemical waste guidelines.

Waste StreamCriteriaDisposal Method
Solid Waste Spilled powder, contaminated wipes.Solid Chemical Waste container. Label as "Non-hazardous Carbohydrate."
Liquid Waste Dissolved in water/buffer.Drain disposal (if permitted by local EHS) or Aqueous Waste container.
Liquid Waste Dissolved in organic solvents.[4]Organic Solvent Waste container (Segregate Halogenated/Non-Halogenated).
Empty Vials Triple-rinsed.Deface label; Glass recycling or Sharps container.

Important: Never dispose of 13C-labeled compounds in radioactive waste bins. This will trigger false positives in radiation safety audits and incur unnecessary disposal costs.

PPE Decision Matrix

Use this logic flow to determine the exact PPE configuration for your specific task.

PPEDecision Start Task: Handling D-Arabinose-3-13C StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk Solvent Hazard? Liquid->SplashRisk HighPPE REQUIRED: - N95 Respirator - Safety Goggles - Nitrile Gloves DustRisk->HighPPE Yes (Open Weighing) StdPPE REQUIRED: - Safety Glasses - Nitrile Gloves - Lab Coat DustRisk->StdPPE No (Closed Vial) ChemPPE REQUIRED: - Splash Goggles - Chem-Resistant Gloves - Lab Coat SplashRisk->ChemPPE Yes (Acids/Organics) BasicPPE REQUIRED: - Safety Glasses - Nitrile Gloves - Lab Coat SplashRisk->BasicPPE No (Water/Buffer)

Figure 2: PPE Selection Logic based on physical state and procedural risk.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][5] United States Department of Labor. [Link][1][5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. [Link]

Sources

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